6-(Pyrrolidin-2-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrolidin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGJLVFNLHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587695 | |
| Record name | 6-(Pyrrolidin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860299-05-4 | |
| Record name | 6-(Pyrrolidin-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Pyrrolidin-2-yl)quinoline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and conformational properties.[4][5] The conjugation of these two privileged moieties into a single molecular entity, 6-(pyrrolidin-2-yl)quinoline, presents a compelling scaffold for the exploration of novel pharmacological agents. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential therapeutic applications of this compound, underpinned by the extensive biological activities associated with its constituent heterocycles.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic organic compound composed of a quinoline ring system substituted at the 6-position with a pyrrolidin-2-yl group.
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 860299-05-4 | [6] |
| Molecular Formula | C₁₃H₁₄N₂ | [7] |
| Molecular Weight | 198.26 g/mol | [7] |
| SMILES | C12=CC(C3NCCC3)=CC=C1N=CC=C2 | [8] |
2D Chemical Structure
Caption: Proposed synthesis of this compound via Buchwald-Hartwig coupling.
Experimental Protocol (Hypothetical):
-
Step 1: N-Boc-6-(pyrrolidin-1-yl)quinoline Synthesis:
-
To a solution of 6-bromoquinoline (1.0 eq) and N-Boc-pyrrolidine (1.2 eq) in anhydrous toluene, add cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-6-(pyrrolidin-1-yl)quinoline.
-
-
Step 2: Deprotection to this compound:
-
Dissolve the N-Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Pathway 2: Skraup-Doebner-Von Miller Reaction from a Functionalized Aniline
An alternative strategy involves the construction of the quinoline ring from a pre-functionalized aniline precursor. The Skraup-Doebner-Von Miller reaction is a classic and versatile method for quinoline synthesis. [9][10]
Caption: Synthesis of this compound via the Skraup-Doebner-Von Miller reaction.
Experimental Protocol (Hypothetical):
-
Synthesis of 4-(Pyrrolidin-2-yl)aniline: This intermediate can be synthesized from 4-nitroaniline and a suitable pyrrolidine precursor, followed by reduction of the nitro group.
-
Skraup-Doebner-Von Miller Reaction:
-
To a mixture of 4-(pyrrolidin-2-yl)aniline (1.0 eq) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Add glycerol (3.0 eq) dropwise, maintaining a low temperature.
-
Heat the reaction mixture cautiously to 120-140 °C for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Purify by column chromatography or distillation under reduced pressure.
-
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. For instance, the protons on the benzene portion of the quinoline ring would appear as a set of coupled multiplets, while the protons on the pyridine portion would also show characteristic shifts and couplings. The protons of the pyrrolidine ring would appear in the upfield region, with their diastereotopic nature potentially leading to complex splitting patterns. [11][12][13][14]* ¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The aromatic carbons of the quinoline ring would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the pyrrolidine ring would appear in the upfield region (typically 20-60 ppm). [11][12][13]* 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoline and pyrrolidine moieties. [11][12]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₄N₂. Fragmentation patterns observed in the mass spectrum could also provide structural information. [11][12]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or TFA) would likely provide good separation. [1][8][15][16]* Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be a valuable tool for purity assessment and identification. [1][15][16][17]
Biological Significance and Therapeutic Potential
The therapeutic potential of this compound can be inferred from the well-established pharmacological profiles of its constituent quinoline and pyrrolidine scaffolds.
The Quinoline Moiety in Drug Discovery
The quinoline ring system is a prominent feature in a vast number of pharmaceuticals and biologically active compounds. [18][19]Its derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anticancer: Many quinoline-containing compounds exhibit potent anticancer activity through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and apoptosis. [3][5][6][20][21]* Antimicrobial: The quinoline scaffold is the basis for several classes of antibacterial and antifungal agents. Fluoroquinolone antibiotics, for example, are a major class of synthetic antibacterial drugs. [5][6][21]* Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes and cytokines. [3][5][6][21]* Antimalarial: Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment of malaria. [3][21]* Central Nervous System (CNS) Activity: Various quinoline derivatives have been investigated for their effects on the CNS, including anticonvulsant and neuroprotective activities. [5][6]
The Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring is another privileged scaffold in drug design, offering unique three-dimensional diversity. [4][22][23]Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability. Pyrrolidine derivatives have been associated with a range of biological activities, including:
-
Anticancer: Numerous pyrrolidine-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines. [4][23]* Antiviral: The pyrrolidine scaffold is found in several antiviral agents, including some used in the treatment of HIV. [23]* Neurological Disorders: The rigid, chiral nature of the pyrrolidine ring makes it a valuable component in the design of ligands for CNS targets, with applications in treating neurodegenerative diseases and psychiatric disorders. [4]* Enzyme Inhibition: The pyrrolidine ring can mimic the transition state of certain enzymatic reactions, leading to the development of potent and selective enzyme inhibitors.
Potential Applications of this compound
The combination of the quinoline and pyrrolidine moieties in this compound suggests several promising avenues for therapeutic investigation:
-
Oncology: Given the anticancer properties of both parent scaffolds, this hybrid molecule could be a promising candidate for the development of novel anticancer agents. Its potential mechanisms could involve targeting DNA, kinases, or other proteins involved in cancer progression. [20][24][25]* Infectious Diseases: The compound could be explored for its antibacterial, antifungal, or antiviral properties, potentially offering a new scaffold to combat drug-resistant pathogens.
-
Neuropharmacology: The presence of the pyrrolidine ring suggests potential interactions with CNS targets. The compound could be investigated for activity in models of epilepsy, Alzheimer's disease, or other neurological disorders. [26]* Inflammatory Disorders: The anti-inflammatory potential of the quinoline moiety could be modulated by the pyrrolidine substituent, leading to novel anti-inflammatory agents.
In Silico ADME/Tox Prediction
Computational models are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. [26][27][28][29][30]
| ADME/Tox Parameter | Predicted Outcome | Rationale/Implication |
|---|---|---|
| Oral Bioavailability | Moderate to Good | The molecule's size and predicted logP fall within the range typical for orally bioavailable drugs (Lipinski's Rule of Five). [30] |
| Blood-Brain Barrier (BBB) Penetration | Possible | The predicted lipophilicity and the presence of a tertiary amine suggest potential for CNS penetration. [28] |
| Metabolism | Likely via CYP450 enzymes | The aromatic quinoline ring is susceptible to oxidation by cytochrome P450 enzymes. The pyrrolidine ring may also undergo metabolism. |
| Toxicity | Potential for hepatotoxicity and cardiotoxicity | Quinoline derivatives have been associated with these toxicities, which would need to be carefully evaluated in preclinical studies. [29]|
These are general predictions and would require experimental validation.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold that strategically combines the well-documented pharmacological attributes of both quinoline and pyrrolidine heterocycles. While specific experimental data for this compound is limited, a comprehensive analysis of the literature on related structures allows for the rational design of synthetic routes and the prediction of its physicochemical and biological properties. The diverse therapeutic potential of its constituent moieties strongly suggests that this compound and its derivatives warrant further investigation as potential lead compounds in various areas of drug discovery, particularly in oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules.
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Physicochemical properties of 6-(Pyrrolidin-2-yl)quinoline
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidin-2-yl)quinoline
Abstract
This compound is a heterocyclic compound incorporating two pharmacologically significant scaffolds: quinoline and pyrrolidine. The quinoline core is prevalent in numerous therapeutic agents, while the pyrrolidine ring offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties.[1][2] A comprehensive understanding of the physicochemical properties of this hybrid molecule is paramount for its evaluation in drug discovery and development. This guide provides a senior application scientist's perspective on the essential characterization of this compound, focusing on its structural attributes, ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility. We present not only the theoretical underpinnings of these properties but also detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between these fundamental properties and a compound's ultimate biological fate, offering researchers a robust framework for advancing novel quinoline-based compounds from the bench to preclinical assessment.
Introduction: The Rationale for Physicochemical Profiling
In modern drug discovery, the journey of a molecule from a preliminary "hit" to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These in vivo behaviors are, in turn, governed by a set of fundamental physicochemical properties. Two scaffolds of high interest are quinoline, a bicyclic aromatic heterocycle found in drugs like quinine and chloroquine, and pyrrolidine, a five-membered saturated nitrogen heterocycle that provides a versatile, sp3-hybridized scaffold.[1][2] The molecule this compound represents a logical fusion of these two privileged structures.
However, synthesizing a novel chemical entity is merely the first step. To predict its potential for success, we must meticulously characterize its intrinsic properties. Low aqueous solubility can doom a compound to poor bioavailability, while unfavorable lipophilicity can lead to poor absorption or off-target toxicity.[3] The ionization state of a molecule at physiological pH, dictated by its pKa, influences its interaction with targets, cell membrane permeability, and formulation possibilities.
This guide serves as a technical blueprint for researchers and drug development professionals tasked with the physicochemical characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the implications of the resulting data, thereby providing a self-validating system for robust compound evaluation.
Molecular Structure and Core Properties
The foundational step in characterizing any compound is confirming its structure and basic molecular properties.
Caption: Integrated workflow for synthesis and characterization.
Conclusion: Building a Predictive Profile
The physicochemical properties of this compound are not merely data points; they are predictive indicators of its potential as a therapeutic agent. By systematically determining its pKa, LogD, and aqueous solubility using the authoritative protocols outlined in this guide, researchers can build a robust profile of the molecule. This profile is essential for interpreting biological assay results, designing appropriate in vivo studies, and guiding future medicinal chemistry efforts to optimize the compound's drug-like properties. A molecule with a well-understood physicochemical foundation is one that is primed for successful development.
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A Technical Guide to the Biological Activities of the 6-(Pyrrolidinyl)quinoline Scaffold in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern drug discovery, aimed at creating novel chemical matter with enhanced potency and unique biological activity. The 6-(pyrrolidinyl)quinoline scaffold represents such a fusion, combining the well-established quinoline ring system with the versatile pyrrolidine moiety.
Quinoline, a bicyclic heterocycle of benzene and pyridine, is recognized as a "privileged scaffold".[1][2] Its rigid, planar structure and versatile synthetic handles have led to its incorporation into a wide array of therapeutic agents, exhibiting activities spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory domains.[2][3][4] Similarly, the five-membered saturated pyrrolidine ring is a prevalent feature in natural products and synthetic drugs.[5] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[5]
This technical guide provides an in-depth analysis of the known biological activities of the 6-(pyrrolidinyl)quinoline core. We will focus primarily on its significant potential in oncology, drawing from detailed studies on a series of potent anticancer derivatives. Additionally, we will explore the potential antimicrobial activities of this scaffold, supported by the broader activities of its constituent parts. The guide will delve into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Synthesis of the 6-(Pyrrolidinyl)quinoline Scaffold
The construction of the 6-(pyrrolidinyl)quinoline core can be achieved through established synthetic methodologies for quinoline synthesis, followed by functionalization. A common approach involves the cyclization of appropriately substituted anilines and a three-carbon component, such as the Conrad-Limpach or Doebner-von Miller reactions.[1] The pyrrolidine moiety is typically introduced via nucleophilic aromatic substitution on a halo-substituted quinoline precursor.
A representative synthetic workflow is depicted below, illustrating the key steps to access the target scaffold.
This multi-step process allows for significant diversification. Variations in the starting aniline can introduce substituents on the benzo portion of the quinoline ring, while different cyclization partners can modify the pyridine part. This synthetic flexibility is crucial for conducting detailed structure-activity relationship (SAR) studies.
Potent Anticancer Activity
Research has identified the 6-(pyrrolidinyl)quinoline scaffold as a promising framework for the development of novel anticancer agents. A notable study detailed the design and synthesis of a series of 6-(pyrrolidin-1-yl)quinolin-4-one derivatives, leading to the discovery of a highly potent lead compound.[6]
Lead Compound and In Vitro Efficacy
The standout compound from this series was 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (referred to as compound 6h in the study).[6] This molecule demonstrated significant and broad-spectrum antiproliferative activity against a panel of human cancer cell lines, with inhibitory concentrations in the nanomolar to low-micromolar range.[6] Importantly, it showed reduced toxicity against a normal human cell line, suggesting a favorable therapeutic window.[6]
| Cancer Cell Line | Cancer Type | GI₅₀ (µM)[6] |
| NCI-H522 | Non-Small Cell Lung | 0.046 |
| PC-3 | Prostate | 0.16 |
| DU-145 | Prostate | 0.20 |
| A549/ATCC | Lung | 0.22 |
| UACC-62 | Melanoma | 0.24 |
| OVCAR-3 | Ovarian | 0.30 |
| MCF7 | Breast | 0.32 |
| ACHN | Renal | 0.44 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Mechanism of Action: Antimitotic Agent
Further mechanistic studies were conducted to elucidate how compound 6h exerts its potent anticancer effects. A COMPARE analysis, a computational tool used by the National Cancer Institute to identify potential mechanisms of action by comparing cellular response patterns, suggested that compound 6h may function as an antimitotic agent.[6] Its activity pattern closely resembled that of Vinca alkaloids, a class of drugs that inhibit cell division by interfering with microtubule dynamics.[6]
This proposed mechanism involves the arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and ultimately leading to apoptotic cell death.
Structure-Activity Relationship (SAR)
The development of compound 6h was guided by a systematic SAR study. The analysis revealed several key structural features essential for potent antiproliferative activity.
-
Pyrrolidine at C6: The presence of the pyrrolidine ring at the 6-position of the quinoline core was found to be highly favorable for activity compared to other substituents.
-
2-Aryl Substituent: A phenyl ring at the 2-position was crucial.
-
Hydroxyphenyl Moiety: Specific substitution patterns on the 2-phenyl ring were critical. A hydroxyl group at the meta-position (C3') and a methoxy group at the C5' position of the phenyl ring resulted in the most potent compound (6h ).[6] Moving or removing these groups generally led to a significant decrease in activity.
Potential Antimicrobial Activity
While the most detailed research on this specific scaffold focuses on anticancer applications, the constituent quinoline and pyrrolidine moieties are independently known to be core components of many antimicrobial agents.[2][7][8][9]
Quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[8][10][11] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR).[7] Several studies have reported quinoline-based compounds with potent activity against multidrug-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA).[7]
| Representative Quinoline Derivative | Target Organism | MIC (µg/mL)[7] |
| Compound 6c | MRSA (ATCC 33591) | 0.75 |
| Compound 6c | VRE (ATCC 700802) | 0.75 |
| Compound 6c * | MRSE (RP62A) | 2.50 |
| Daptomycin (Control) | MRSA / VRE / MRSE | 0.75 - 2.50 |
*Note: Compound 6c is a quinoline-2-one Schiff-base hybrid, not the 6-(pyrrolidinyl)quinoline scaffold, but is presented to illustrate the antimicrobial potential of the quinoline core.
Given the strong antimicrobial precedent for the quinoline core, the 6-(pyrrolidinyl)quinoline scaffold represents a compelling candidate for future antimicrobial screening and development. The pyrrolidine moiety could serve to modulate physicochemical properties like solubility and cell permeability, potentially enhancing efficacy against bacterial or fungal pathogens.
Key Experimental Protocols
To facilitate further research on this scaffold, this section provides standardized, step-by-step protocols for evaluating the primary biological activities discussed.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well microtiter plate in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., 6-(pyrrolidinyl)quinoline derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Drug Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Future Perspectives and Conclusion
The 6-(pyrrolidinyl)quinoline scaffold has emerged as a highly promising and druggable framework in medicinal chemistry. The compelling, broad-spectrum anticancer activity of derivatives like 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one underscores its potential for development into a new class of antimitotic agents.[6] The well-defined structure-activity relationships provide a clear roadmap for further optimization to enhance potency and refine pharmacological profiles.
Future research should focus on several key areas:
-
Synthesis of Analogs: The synthesis and biological evaluation of the exact 6-(pyrrolidin-2-yl)quinoline scaffold is a logical next step to explore the impact of the pyrrolidine's point of attachment.
-
Mechanism Deconvolution: While initial studies point towards an antimitotic mechanism, further investigation into the specific molecular target (e.g., tubulin binding) is warranted.
-
Antimicrobial Exploration: A systematic screening of 6-(pyrrolidinyl)quinoline derivatives against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, could uncover novel antimicrobial leads.
-
Pharmacokinetic Profiling: Promising lead compounds should be advanced into ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and suitability for in vivo evaluation.
References
[6] Hsieh, M., Liu, C., Hsu, M., Chen, Y., Chen, I., Chen, C., Huang, H., & Chen, C. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(18), 5540-5548. [Link]
[7] Al-Warhi, T., Sabt, A., Edrees, M., Al-Ghorbani, M., Al-shar'abi, K., Al-Wossabi, L., Al-hassn, A., & Marzouk, M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 14896. [Link]
[10] Li, J., Wang, C., Li, S., Zhang, Y., & Wang, Z. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry, 2(1), 53-62. [Link]
[13] Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
[14] Wujec, M., Ulanowska, K., & Paneth, P. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4984. [Link]
[15] Kumar, A., Sharma, S., & Kumar, V. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Letters in Drug Design & Discovery, 13(9), 834-842. [Link]
[16] ResearchGate. (n.d.). Previously reported bioactive quinoline analogues. Retrieved January 7, 2026, from [Link]
[5] Powers, K., Diaz-Vazquez, G., Josten, M., Sahl, H., & Ramirez-Mondragon, C. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(11), 1629. [Link]
[8] Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5270. [Link]
[9] ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved January 7, 2026, from [Link]
[11] Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]
[17] Mosaffa, F., Hadizadeh, F., Fathi, F., Eslami Nasab, Z., Pourzahed, T., Aboutorabzade, S., & Ghodsi, R. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 22(12), 1466-1474. [Link]
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[2] Shahrukh, A., Batool, S., Sarfraz, M., Hawsawi, M., & et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. [Link]
[18] ResearchGate. (n.d.). an overview of quinoline derivatives as anti-cancer agents. Retrieved January 7, 2026, from [Link]
[19] Lesher, G., Froelich, E., Gruett, M., Bailey, J., & Brundage, R. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
[12] Jamshed, A., Jamshaid, M., & Raza, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 789-803. [Link]
[20] Ferlin, M., Gatto, B., Chiarelotto, G., & Palumbo, M. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry, 8(6), 1415-1422. [Link]
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The Emerging Therapeutic Landscape of 6-(Pyrrolidin-2-yl)quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 6-(pyrrolidin-2-yl)quinoline derivatives are emerging as a particularly promising chemotype with a diverse range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current state of research on these compounds, with a primary focus on their well-documented activity as Selective Androgen Receptor Modulators (SARMs) for anabolic therapies and their emerging potential as novel antifungal agents. Additionally, this guide will briefly explore the prospective applications of this scaffold in oncology and neurodegenerative diseases, while also providing detailed, field-proven experimental protocols for the evaluation of these derivatives.
Introduction: The Quinoline Core and the Significance of the 6-(Pyrrolidin-2-yl) Moiety
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a pyrrolidine ring at the 6-position of the quinoline nucleus introduces a three-dimensional structural element that can significantly influence the compound's interaction with biological targets. This substitution can enhance binding affinity, selectivity, and pharmacokinetic properties, making the this compound scaffold a fertile ground for the discovery of novel therapeutics.
This guide will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives across different therapeutic areas, providing a comprehensive resource for researchers in the field.
Therapeutic Application I: Selective Androgen Receptor Modulators (SARMs)
One of the most well-established therapeutic applications of this compound derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions that could benefit from the anabolic effects of androgens without the associated side effects.
Lead Compound and Preclinical Efficacy
A significant breakthrough in this area was the discovery of 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one.[1] This compound has demonstrated excellent anabolic activity in muscle and bone with a significantly reduced effect on the prostate in preclinical models.[1]
| Preclinical Model | Observed Effect of 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one |
| Rat model of hypogonadism | Excellent anabolic activity in muscle with reduced effect on the prostate.[1] |
| Rat model of post-menopausal osteoporosis | Improved bone strength.[1] |
Mechanism of Action: Androgen Receptor Modulation
The therapeutic effects of these SARMs are mediated through their interaction with the androgen receptor (AR), a ligand-inducible transcription factor. Upon binding, the SARM induces a conformational change in the AR, leading to the recruitment of co-regulatory proteins and the modulation of target gene expression in a tissue-specific manner. The precise molecular interactions that govern this selectivity are a key area of ongoing research.
Figure 1: Simplified signaling pathway of a this compound SARM.
Experimental Protocols for SARM Evaluation
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound derivative)
-
Unlabeled R1881 (for standard curve)
-
Dexamethasone (weak positive control)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled R1881.
-
In a 96-well plate, add the test compound or unlabeled R1881, [³H]-R1881, and rat prostate cytosol.
-
Incubate the plate to allow for competitive binding.
-
Separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite slurry).
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the [³H]-R1881 binding (IC₅₀) to determine its binding affinity.[4]
The Hershberger assay is an in vivo screening method to assess the androgenic and anti-androgenic activity of a substance.[5][6]
Animals:
-
Castrated male rats (peri-pubertal)
Procedure:
-
Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
For anti-androgenic testing, co-administer the test compound with a reference androgen agonist (e.g., testosterone propionate).
-
Include a vehicle control group and a positive control group.
-
After 10 days, euthanize the animals and dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Record the wet weight of each tissue.
-
A statistically significant increase in the weight of at least two of these tissues indicates androgenic activity. A statistically significant decrease in the weight of at least two of these tissues in the presence of a reference androgen indicates anti-androgenic activity.[5][6]
This model is used to evaluate the efficacy of SARMs in preventing bone loss.[7][8]
Animals:
-
Adult male rats
Procedure:
-
Perform bilateral orchidectomy (castration) to induce androgen deficiency. A sham-operated group should be included as a control.
-
Allow a recovery period for the induction of bone loss.
-
Administer the test compound or vehicle to the orchidectomized rats for a specified period.
-
At the end of the treatment period, euthanize the animals and collect femurs and/or tibiae.
-
Analyze bone mineral density (BMD) and bone microarchitecture using techniques such as dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (µCT).
-
Mechanical strength of the bones can be assessed using three-point bending tests.[7][8]
Therapeutic Application II: Antifungal Agents
A more recent and highly promising application of this compound derivatives is in the development of novel antifungal agents. Specifically, spiro[pyrrolidine-2,3'-quinoline] and spiro[pyrrolidine-3,3'-quinoline] derivatives have demonstrated potent activity against a range of pathogenic fungi.[4][9]
Mechanism of Action: Chitin Synthase Inhibition
The antifungal activity of these spiro-pyrrolidine-quinoline derivatives is attributed to their ability to inhibit chitin synthase.[4][9] Chitin is an essential structural component of the fungal cell wall, and its synthesis is crucial for fungal viability and growth. By inhibiting chitin synthase, these compounds disrupt cell wall integrity, leading to fungal cell death. This mechanism is particularly attractive as chitin is absent in mammals, suggesting a high degree of selectivity and a potentially favorable safety profile.
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Synthesis of novel analogs of 6-(Pyrrolidin-2-yl)quinoline
An In-Depth Technical Guide to the Synthesis of Novel Analogs of 6-(Pyrrolidin-2-yl)quinoline
Abstract
The this compound scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, demonstrating significant potential in drug discovery. Notably, derivatives of this core structure have been identified as potent ligands for sigma (σ) receptors and nicotinic acetylcholine receptors (nAChRs), making them attractive targets for developing therapeutics for neurological disorders and cancer.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for creating novel analogs of this compound, intended for researchers and drug development professionals. We will explore robust methodologies for the construction of the quinoline and pyrrolidine moieties, detail key coupling strategies for their convergent assembly, and discuss pathways for further diversification. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure reproducibility and success.
Strategic Overview: Retrosynthetic Analysis
A convergent approach is the most logical and flexible strategy for synthesizing a library of this compound analogs. This allows for the independent synthesis and modification of the two core heterocyclic components—the quinoline backbone and the pyrrolidine ring—before their final assembly. This modularity is paramount for efficient structure-activity relationship (SAR) studies.
The primary disconnection is at the C-N bond linking the two rings. This leads to two key synthons: a 6-functionalized quinoline (typically a halide, such as 6-bromoquinoline, for cross-coupling) and a 2-substituted pyrrolidine.
Caption: Retrosynthetic analysis of the target scaffold.
Synthesis of the Quinoline Core (Synthon A)
The synthesis of substituted quinolines is a well-established field with several named reactions available. The choice of method depends on the availability of starting materials and the desired substitution pattern. For our target, a 6-substituted quinoline, methods starting from substituted anilines are most appropriate.
Key Synthetic Methods
-
Friedländer Annulation: This is a powerful and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[4][5] It often proceeds under milder conditions than other methods, making it suitable for substrates with sensitive functional groups.[6][7][8] The primary challenge can be the availability of the requisite 2-aminoaryl carbonyl starting material.
-
Gould-Jacobs Reaction: This reaction builds the quinoline ring from an aniline and an alkoxymethylenemalonate ester.[9][10] The process involves an initial condensation followed by a high-temperature thermal cyclization.[11][12] Subsequent hydrolysis and decarboxylation yield a 4-hydroxyquinoline, which can be further modified. This method is particularly effective for anilines with meta-electron-donating groups.[12]
-
Combes Synthesis: This acid-catalyzed reaction condenses an arylamine with a β-diketone.[13][14] The intermediate Schiff base undergoes ring closure to form the quinoline. The conditions can be harsh, but it is a reliable method for producing 2,4-substituted quinolines.
-
Skraup and Doebner-von Miller Reactions: These are classic methods that use an aniline and α,β-unsaturated carbonyl compounds (or precursors like glycerol in the Skraup synthesis).[15][16][17] While historically significant, they often require harsh acidic conditions and strong oxidizing agents, which can limit their applicability for complex, functionalized substrates.[18][19][20]
Caption: Comparison of two common quinoline synthesis pathways.
Protocol: Synthesis of 6-Bromo-2-chloroquinoline
This protocol describes a two-step process to generate a key intermediate, functionalized at both the 2- and 6-positions, allowing for selective, sequential modifications. The 6-bromo group serves as the handle for coupling with the pyrrolidine, while the 2-chloro group can be used for later-stage diversification.
Step 1: Friedländer Annulation to 6-Bromo-2-chloro-4-methylquinoline
-
Reactant Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzophenone (1.0 eq) in ethanol.
-
Reagent Addition: Add chloroacetone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. Filter the solid and wash with cold ethanol, or concentrate the mixture and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 2: De-methylation (if necessary) and further functionalization Further steps would involve standard transformations to convert the 4-methyl group or functionalize other positions as needed before coupling. For direct coupling, an intermediate like 6-bromo-2-chloroquinoline is highly valuable.[21][22]
Synthesis of the 2-Substituted Pyrrolidine Moiety (Synthon B)
The synthesis of enantioenriched 2-substituted pyrrolidines is critical, as stereochemistry often plays a defining role in biological activity.
Key Synthetic Methods
-
Asymmetric Catalysis: Numerous methods exist for the asymmetric synthesis of pyrrolidines. These include catalytic enantioselective allylic substitution followed by ring-closing metathesis or other cyclization strategies.[23][24] Iridium-catalyzed C-H borylation has also been used for the diastereodivergent kinetic resolution of racemic 2-substituted pyrrolidines.[25]
-
Biocatalysis (Transaminase-Triggered Cyclization): A highly efficient and green approach involves the use of transaminases.[26] Commercially available ω-chloroketones can be aminated by a transaminase, and the resulting chiral amine undergoes spontaneous intramolecular cyclization to yield the 2-substituted pyrrolidine with high enantiomeric excess.[27] Both (R)- and (S)-enantiomers can be accessed by selecting the appropriate enzyme.
-
From Chiral Pool: Starting from natural amino acids like L-proline or L-glutamic acid provides a straightforward route to chiral pyrrolidines, though this may limit the accessible diversity of the R-group at the 2-position.
Protocol: Biocatalytic Synthesis of (R)-2-Arylpyrrolidine[27][28]
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.
-
Enzyme and Substrate: To the buffer, add the desired (R)-selective transaminase, isopropylamine (as the amine donor, typically in large excess), and the corresponding 4-chloro-1-aryl-1-butanone (1.0 eq).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. Monitor conversion using HPLC or GC.
-
Workup and Extraction: Once the reaction is complete, basify the mixture with NaOH to pH > 12. Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by precipitation as a salt (e.g., using tosic acid) or by column chromatography.[27]
Convergent Assembly: Coupling Strategies
The connection of the quinoline and pyrrolidine fragments is the crucial step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[28][29] It offers excellent functional group tolerance and high yields. The choice of palladium precursor, phosphine ligand, and base is critical for success and must be optimized for the specific substrates.[21][30]
Key Parameters:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Ligand: Sterically hindered, electron-rich phosphine ligands are required. Common choices include XPhos, RuPhos, Johnphos, or Josiphos-type ligands.
-
Base: A non-nucleophilic base is essential. NaOt-Bu, K₂CO₃, or Cs₂CO₃ are typical.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Coupling of 6-Bromoquinoline and 2-Arylpyrrolidine[22][31]
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene, followed by 6-bromoquinoline (1.0 eq) and the 2-arylpyrrolidine (1.2 eq).
-
Heating: Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cooling and Quenching: Cool the reaction to room temperature and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Optimization of Coupling Conditions
The following table summarizes hypothetical optimization data for a Buchwald-Hartwig coupling, illustrating the importance of ligand and base selection.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Johnphos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12 | 92 |
Advanced Strategies: C-H Functionalization
For late-stage diversification, direct C-H activation offers an atom-economical alternative to traditional cross-coupling.[31] This approach can be used to functionalize the quinoline core at various positions without pre-installing a halide.[32][33] For instance, transition-metal catalysts can direct the coupling of C-H bonds with a range of partners.[34][35] While synthetically elegant, these methods can suffer from challenges in regioselectivity, and reaction development is often required for each new substrate class.
Conclusion
The synthesis of novel this compound analogs is a highly achievable goal for medicinal chemistry programs through a robust, convergent strategy. The classic named reactions for quinoline synthesis, combined with modern biocatalytic or asymmetric methods for pyrrolidine construction, provide efficient access to the key building blocks. The Buchwald-Hartwig amination stands out as the most reliable and versatile method for their final assembly. By systematically exploring variations in each component and employing the detailed protocols outlined in this guide, researchers can efficiently generate diverse libraries of analogs for biological screening and the development of next-generation therapeutics.
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An In-depth Technical Guide to the Diversity of Naturally Occurring Quinoline Alkaloids
Abstract
Quinoline alkaloids constitute a vast and structurally diverse class of natural products, renowned for their profound physiological effects and therapeutic applications. From the historic antimalarial quinine to the potent anticancer agent camptothecin, these compounds have been pivotal in the development of modern medicine. This technical guide provides a comprehensive exploration of the diversity of naturally occurring quinoline alkaloids for researchers, scientists, and drug development professionals. We will delve into their structural classification, intricate biosynthetic origins, modern methodologies for their isolation and characterization, and their wide-ranging biological activities. The narrative emphasizes the causality behind experimental choices, grounding all claims in authoritative scientific literature to ensure trustworthiness and accuracy.
Introduction: The Quinoline Scaffold, a Privileged Structure in Nature
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a multitude of biologically active compounds.[1] Naturally occurring quinoline alkaloids are found across various life forms, including plants, microorganisms, and even animals.[2] Their sources are particularly rich in plant families such as the Rutaceae (e.g., Galipea longiflora), Rubiaceae (e.g., Cinchona species), and Asteraceae.[2] The historical significance of this class is anchored by the discovery of quinine from the bark of the Cinchona tree, which became the first effective treatment for malaria in the 17th century and revolutionized global health.[3][4][5]
The rigid, aromatic nature of the quinoline core provides an ideal scaffold for molecular interactions with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8] This guide aims to provide an in-depth understanding of this vital class of natural products, from their biogenesis to their therapeutic potential.
Classification and Structural Diversity
The structural diversity of quinoline alkaloids is immense. They can be classified based on their biogenetic precursors, which primarily involve either the anthranilic acid pathway or the tryptophan pathway.[9][10]
-
Simple Quinolines and Furoquinolines : Often derived from anthranilic acid, these are common in the Rutaceae family.[11][12] Furoquinolines, such as dictamnine and skimmianine, feature a furan ring fused to the quinoline nucleus and are known for activities like acetylcholinesterase inhibition and anti-inflammatory effects.[11][12]
-
Cinchona Alkaloids : This historically significant group, which includes quinine, quinidine, cinchonine, and cinchonidine, is isolated from Cinchona bark.[13][14] They are characterized by a quinoline moiety linked to a quinuclidine ring and remain important in treating malaria.[15][16]
-
Camptothecin and Analogs : Isolated from the Chinese "happy tree" (Camptotheca acuminata), camptothecin is a pentacyclic alkaloid with a quinoline core.[6][17] It is a potent anticancer agent due to its unique mechanism of inhibiting DNA topoisomerase I.[18][]
Table 1: Representative Quinoline Alkaloids, Sources, and Bioactivities
| Alkaloid Class | Representative Alkaloid | Natural Source(s) | Key Biological Activity |
|---|---|---|---|
| Simple Quinolines | 2-n-propylquinoline | Galipea longiflora | Antileishmanial[2] |
| Furoquinolines | Skimmianine | Rutaceae family plants | Acetylcholinesterase inhibition, Anti-inflammatory[11] |
| Cinchona Alkaloids | Quinine | Cinchona species | Antimalarial[2][3] |
| Pyrroloquinolines | Viridicatin | Penicillium species | Antibacterial[2] |
| Camptothecins | Camptothecin | Camptotheca acuminata | Anticancer (Topoisomerase I inhibitor)[2][3] |
Biosynthetic Pathways: Nature's Synthetic Blueprints
Understanding the biosynthetic pathways of quinoline alkaloids is fundamental for appreciating their structural origins and for potential synthetic biology applications. There are two primary routes.
The Anthranilic Acid Pathway
This pathway is the source of many simple quinolines and their derivatives, such as furoquinolines and acridones.[20][21] Anthranilic acid, an intermediate in the tryptophan biosynthesis pathway, serves as the primary building block.[22][23]
-
Chorismate to Anthranilate : The pathway begins with chorismate, which is converted to anthranilate by anthranilate synthase.[22]
-
Condensation and Cyclization : Anthranilic acid (or a derivative like 3-hydroxyanthranilic acid) condenses with malonyl-CoA, followed by a series of cyclization and aromatization reactions to form the foundational quinoline ring system.[20][24]
-
Tailoring Reactions : The quinoline scaffold is then subjected to various enzymatic modifications (e.g., hydroxylation, methylation, prenylation) to generate the vast diversity of alkaloids seen in nature.[11]
Caption: Biosynthesis of simple and furoquinoline alkaloids from anthranilic acid.
The Tryptophan Pathway
More complex quinoline alkaloids, including the Cinchona alkaloids and camptothecin, are derived from the amino acid tryptophan.[9][23] This pathway involves a key condensation step with a terpenoid unit.
-
Tryptophan to Tryptamine : Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[25]
-
Condensation with Secologanin : Tryptamine condenses with the secoiridoid monoterpene secologanin, a reaction catalyzed by strictosidine synthase (STR), to form strictosidine. This is a crucial branch point for thousands of monoterpenoid indole alkaloids.[25][26]
-
Rearrangement and Cyclization : Following deglycosylation, the strictosidine aglycone undergoes a complex series of molecular rearrangements and cyclizations, which are not yet fully elucidated, to transform the indole nucleus into the quinoline scaffold of the Cinchona alkaloids.[26]
Caption: A generalized workflow for the acid-base extraction of alkaloids.
Chromatographic Purification
The crude extract is a complex mixture that requires further separation, typically achieved through a combination of chromatographic techniques. [27]
-
Column Chromatography (CC) : Often the first step, using silica gel or alumina as the stationary phase with a gradient of solvents (e.g., hexane -> ethyl acetate -> methanol) to separate fractions based on polarity. [27]* High-Performance Liquid Chromatography (HPLC) : Essential for final purification. Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, are commonly used. [28]* High-Speed Counter-Current Chromatography (HSCCC) : A support-free liquid-liquid partition chromatography technique that is particularly effective for purifying ionizable compounds like alkaloids from complex extracts. [29]
Structural Elucidation
Once a pure compound is isolated, its molecular structure is determined using a combination of spectroscopic methods. [30][31]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound. High-resolution MS (HRMS) is crucial for determining the elemental formula. [32]* Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the complete structure. [32] * 1D NMR (¹H, ¹³C) : Reveals the types and numbers of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC) : Establishes connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, allowing for the assembly of the carbon skeleton and placement of substituents. [33]* X-ray Crystallography : If a suitable single crystal can be grown, this technique provides unambiguous determination of the molecular structure and absolute stereochemistry. [30]
-
Key Biological Activities and Mechanisms of Action
The therapeutic value of quinoline alkaloids stems from their diverse and potent biological activities.
-
Antimalarial Activity : The Cinchona alkaloids, especially quinine, function by accumulating in the food vacuole of the Plasmodium parasite. There, they are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. [15][16]* Anticancer Activity : Camptothecin is a specific inhibitor of DNA topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA during replication and transcription. [18][34][35]Camptothecin traps the enzyme-DNA covalent complex, preventing the re-ligation of the DNA strand. [][36]The collision of the replication fork with this stabilized "cleavable complex" leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis. [][36]* Antimicrobial and Other Activities : Many quinoline alkaloids exhibit a wide range of other activities. Furoquinolines have shown antibacterial, antifungal, and anti-inflammatory properties. [11][12]Other derivatives have been investigated for antiviral, antiplatelet, and cardioprotective effects. [7][8]
Conclusion and Future Outlook
The quinoline alkaloids are a prime example of how natural products continue to provide novel chemical scaffolds and lead compounds for drug discovery. Their structural diversity, born from distinct biosynthetic pathways, translates into a remarkable breadth of biological activities. While the historical impact of quinine is undeniable, the ongoing clinical success of camptothecin derivatives demonstrates the contemporary relevance of this alkaloid class.
Future research will undoubtedly focus on discovering new quinoline alkaloids from unexplored ecological niches. Advances in spectroscopic techniques, particularly microcryoprobe NMR, will enable the characterization of compounds available in only minute quantities. [30]Furthermore, the elucidation of biosynthetic pathways at the genetic level will open doors for metabolic engineering and synthetic biology approaches to produce novel, "unnatural" quinoline alkaloids with enhanced potency and selectivity, ensuring that this privileged scaffold remains a cornerstone of medicinal chemistry for years to come.
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An In-Depth Technical Guide to the Preliminary In Vitro Screening of 6-(Pyrrolidin-2-yl)quinoline
Introduction: Rationale and Scientific Context
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of many biologically active molecules, contributing to their stereochemistry, three-dimensional structure, and ability to interact with neurological and other biological targets.[6] The compound 6-(Pyrrolidin-2-yl)quinoline represents a thoughtful hybridization of these two pharmacologically significant moieties.
This guide, intended for researchers and drug development professionals, outlines a logical, tiered strategy for the preliminary in vitro screening of this novel compound. The objective is not merely to present protocols but to detail a scientific investigation that begins with broad questions of general bioactivity and progressively narrows its focus to specific, hypothesis-driven mechanistic inquiries. This approach ensures a resource-efficient evaluation of the compound's therapeutic potential while building a comprehensive biological profile.
A Tiered Screening Strategy: From General Bioactivity to Mechanistic Insight
A successful preliminary screening cascade is built on a foundation of logical progression. It begins with cost-effective, high-throughput assays to establish a baseline of activity and toxicity, which then informs the selection of more complex and targeted secondary assays. This tiered approach prevents the premature expenditure of resources on compounds with poor foundational profiles (e.g., non-specific cytotoxicity) and systematically builds a case for a compound's specific biological role.
The proposed workflow for this compound is as follows:
Caption: Tiered workflow for screening this compound.
Tier 1: Foundational Cytotoxicity Screening (MTT Assay)
The essential first step is to determine the compound's effect on cell viability. This identifies the concentration range at which the compound exhibits biological activity and flags non-specific, high-level toxicity that would render it unsuitable for further development. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The assay's mechanism is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8][9]
Caption: Caspase-Glo® 3/7 assay principle for apoptosis detection.
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol, using concentrations around the determined IC50 value. Include a positive control (e.g., staurosporine) to induce apoptosis.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [10]Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium). [11][12] 4. Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Hypothesis B: Antimicrobial Activity
The quinoline core is present in many antibacterial drugs. Therefore, assessing the compound's ability to inhibit bacterial growth is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [13]
-
Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of bacteria is added to each well. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration at which no growth is observed. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI). [13][14]
-
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range might span from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [15]Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [16] 3. Inoculation: Add the standardized bacterial inoculum to each well containing the compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination. [13] 5. Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest compound concentration that completely inhibits bacterial growth. [13]
-
Hypothesis C: Neuromodulatory Activity (Receptor Binding)
The pyrrolidine moiety is structurally reminiscent of the core of nicotine, suggesting a potential interaction with nicotinic acetylcholine receptors (nAChRs). [17][18]nAChRs are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. [19]A competitive radioligand binding assay can determine if the compound binds to a specific nAChR subtype.
-
Principle: This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to a specific receptor subtype (e.g., α4β2 nAChR) expressed in a cell membrane preparation. [19]The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.
-
Generalized Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use a commercially available source or prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., CHO or HEK-293 cells).
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Receptor membranes + a fixed concentration of radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate the receptors.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a cell harvester to filter the contents of each well through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the Ki (inhibition constant) for the test compound, which reflects its binding affinity. A lower Ki indicates higher affinity.
-
Data Synthesis and Decision Matrix
The final step in a preliminary screen is to consolidate all the data to build a comprehensive profile of the compound and make an informed decision about its future.
Summary of Potential Outcomes
| Assay | Metric | Favorable Outcome for Anticancer Path | Favorable Outcome for Antimicrobial Path | Favorable Outcome for Neuromodulatory Path |
| MTT Cytotoxicity | IC50 (µM) | Low (<10 µM) in cancer cells; High (>50 µM) in normal cells | High (>50 µM) in human cells | High (>50 µM) in human cells |
| Caspase-Glo® 3/7 | Fold Increase | > 2-fold increase in luminescence vs. control | N/A | N/A |
| Broth Microdilution | MIC (µg/mL) | N/A | Low (< 8 µg/mL) | N/A |
| Receptor Binding | Ki (nM) | N/A | N/A | Low (< 100 nM) |
Go/No-Go Decision Criteria
-
Pursue as Anticancer Lead: A "Go" decision is warranted if the compound shows potent and selective cytotoxicity against cancer cells (low IC50) and significantly induces apoptosis (high caspase activity).
-
Pursue as Antimicrobial Lead: A "Go" decision is supported if the compound has a low MIC against relevant bacterial strains and demonstrates low cytotoxicity against human cells (high IC50).
-
Pursue as Neuromodulatory Lead: A "Go" decision is indicated by high binding affinity to a specific nAChR subtype (low Ki) coupled with low general cytotoxicity.
-
Re-evaluate or Terminate: A "No-Go" decision should be considered if the compound shows high cytotoxicity across all cell lines (non-selective), has weak or no activity in any of the Tier 2 assays, or displays undesirable off-target effects.
This structured, hypothesis-driven approach provides a robust framework for the initial characterization of this compound, enabling a clear and scientifically sound path toward identifying its potential therapeutic value.
References
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- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies.
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- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025-08-07). Research Square.
- Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). PubMed.
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers.
- Broth Microdilution. (n.d.). MI - Microbiology.
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Methodological & Application
Step-by-step synthesis protocol for 6-(Pyrrolidin-2-yl)quinoline
An Application Note and Step-by-Step Synthesis Protocol for 6-(Pyrrolidin-2-yl)quinoline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a crucial structural motif found in numerous bioactive compounds and FDA-approved pharmaceuticals, while the quinoline core is renowned for its broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3][4] The described synthetic strategy is a modern, three-stage process centered around a key Suzuki coupling reaction to form the C-C bond between the two heterocyclic systems, followed by an asymmetric hydrogenation to establish the pyrrolidine ring, and concluding with a standard deprotection. This protocol is designed to be robust and reproducible, providing detailed explanations for experimental choices to ensure both success and safety in the laboratory.
Introduction and Strategic Overview
The convergence of quinoline and pyrrolidine moieties into a single molecule, this compound, presents a compelling target for synthetic chemists. Such hybrid molecules are of paramount importance in the generation of novel chemical entities for high-throughput screening and lead optimization programs.[3][5]
The synthetic approach detailed herein was designed for efficiency, modularity, and control over stereochemistry. It eschews classical, often harsh, condensation reactions in favor of a modern catalytic approach. The overall strategy is depicted below:
-
Part A: Suzuki-Miyaura Cross-Coupling. Formation of the core bi-heterocyclic framework by coupling a commercially available quinoline precursor with a protected pyrrole-boronic acid derivative.
-
Part B: Asymmetric Hydrogenation. Stereoselective reduction of the pyrrole ring to a pyrrolidine ring, a critical step for controlling the final product's three-dimensional structure.
-
Part C: Amine Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final target compound.
This method provides a reliable pathway to the desired product and can be adapted for the synthesis of various analogues by modifying the starting materials.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part A: Synthesis of tert-butyl 2-(quinolin-6-yl)-1H-pyrrole-1-carboxylate
This initial step constructs the core C6-C2 bond between the quinoline and pyrrole rings using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely utilized in modern organic synthesis for its reliability and functional group tolerance.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling to form the pyrrolyl-quinoline intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Bromoquinoline | 208.05 | 10.0 | 2.08 g |
| N-Boc-2-pyrroleboronic acid | 211.02 | 12.0 | 2.53 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 (5 mol%) | 578 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Toluene | - | - | 80 mL |
| Deionized Water | - | - | 20 mL |
Step-by-Step Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromoquinoline (2.08 g, 10.0 mmol), N-Boc-2-pyrroleboronic acid (2.53 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add toluene (80 mL) and deionized water (20 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the mixture.
-
Expert Insight: The catalyst is air-sensitive. Adding it after degassing and under a nitrogen blanket is crucial for achieving high yields.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the mixture to room temperature. b. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. c. Separate the organic layer. Wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 30% ethyl acetate in hexane) to yield the product as a pale yellow solid.
Part B: Asymmetric Hydrogenation to tert-butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate
This step reduces the aromatic pyrrole ring to a chiral pyrrolidine ring. The use of a chiral transition-metal catalyst is essential for inducing enantioselectivity, leading to a product enriched in one enantiomer. Biocatalytic imine reduction using imine reductases (IREDs) also presents a green and highly selective alternative for such transformations.[6][7][8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl 2-(quinolin-6-yl)-1H-pyrrole-1-carboxylate | 322.39 | 5.0 | 1.61 g |
| [Rh(COD)₂(S,S)-Et-DuPhos]OTf (or similar chiral catalyst) | - | 0.05 (1 mol%) | Varies |
| Dichloromethane (DCM), degassed | - | - | 50 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 500 psi (approx.) |
Step-by-Step Protocol:
-
Setup: In a glovebox, add the pyrrole intermediate (1.61 g, 5.0 mmol) and the chiral rhodium catalyst (1 mol%) to a high-pressure hydrogenation vessel.
-
Solvent Addition: Add 50 mL of degassed, anhydrous dichloromethane.
-
Expert Insight: The choice of catalyst and solvent can significantly impact the enantiomeric excess (e.e.) of the product. Screening of different catalysts may be necessary to optimize stereoselectivity.
-
-
Reaction: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenator. Purge the vessel with hydrogen gas three times before pressurizing to approximately 500 psi.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of hydrogen.
-
Work-up: a. Carefully vent the excess hydrogen gas in a fume hood. b. Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often clean enough for the next step. If necessary, it can be purified by passing it through a short plug of silica gel, eluting with ethyl acetate/hexane. The enantiomeric excess should be determined at this stage using chiral HPLC.
Part C: Deprotection to this compound
The final step is the removal of the acid-labile Boc protecting group to unmask the secondary amine of the pyrrolidine ring.[9][10] Strong acids like trifluoroacetic acid (TFA) are commonly used for this transformation.[11][12]
Reaction Scheme:
Caption: Acid-catalyzed removal of the Boc protecting group.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate | 326.43 | 4.0 (assumed) | 1.31 g |
| Dichloromethane (DCM) | - | - | 20 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
Step-by-Step Protocol:
-
Setup: Dissolve the Boc-protected intermediate (1.31 g, 4.0 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Re-dissolve the residue in 30 mL of DCM and carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Purification: The final product, this compound, can be further purified by recrystallization or column chromatography if necessary. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
References
- Grogan, G. (2018). Biocatalytic Imine Reduction. University of York.
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- Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- Wikipedia. (n.d.).
- Mangas-Sanchez, J., et al. (2021).
- Foulkes, J. M., & Turner, N. J. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis.
- Sharma, A., et al. (2022). Preparation of pyrrolidinyl-quinoline based pyrazoline derivatives.
- Zhang, L., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives as potential chitin synthase inhibitors. PubMed.
- Various Authors. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Request PDF.
- Kamal, A., et al. (2008).
- Sadowski, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. MDPI.
- Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Narwal, S., et al. (2017). Synthesis and therapeutic potential of quinoline derivatives.
- Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
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- Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Various Authors. (2023). Recent Advances in the Synthesis of Pyrrolidines.
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A Modern Organocatalytic Approach to a Key Medicinal Chemistry Scaffold
An Application Note for the Enantioselective Synthesis of (S)-6-(Pyrrolidin-2-yl)quinoline
Abstract: This document provides a comprehensive guide to the enantioselective synthesis of (S)-6-(Pyrrolidin-2-yl)quinoline, a heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors. The quinoline moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Similarly, the chiral pyrrolidine ring is a privileged structure, crucial for establishing stereochemistry and interacting with biological targets.[4][5] The fusion of these two motifs yields a versatile building block for novel chemical entities. This guide details a robust and highly selective protocol based on asymmetric organocatalysis, a powerful tool in modern organic synthesis that avoids the use of metals.[6] We present a domino reaction sequence that constructs the chiral pyrrolidine ring with high fidelity, beginning with readily available starting materials. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are provided to ensure reproducibility and success for researchers in the field.
Part 1: Synthetic Strategy and Mechanistic Rationale
The selected strategy is a highly efficient, organocatalyst-mediated domino Michael addition/reductive amination cascade. This approach is predicated on the well-established reactivity of Jørgensen-Hayashi-type catalysts, which are renowned for their ability to facilitate a wide range of asymmetric transformations involving aldehydes.[7][8]
The Core Concept: The synthesis initiates with the asymmetric conjugate addition of an aliphatic aldehyde to a vinyl nitro-acceptor derived from quinoline. The secondary amine of the organocatalyst reversibly forms a nucleophilic enamine intermediate with the aldehyde. The catalyst's bulky diphenylprolinol silyl ether framework creates a sterically defined chiral environment. This environment effectively shields one face of the enamine, directing the incoming nitroalkene to attack from the opposite, less hindered face. This enamine-mediated activation and facial blockade is the cornerstone of the stereochemical control.[7] The resulting γ-nitroaldehyde is then subjected to a one-pot reductive cyclization, yielding the desired (S)-pyrrolidine ring with high enantiopurity.
Overall Reaction Scheme
Caption: Overall synthetic strategy for (S)-6-(Pyrrolidin-2-yl)quinoline.
Part 2: Detailed Experimental Protocols
This section provides step-by-step instructions for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be of anhydrous grade where specified.
Protocol 2.1: Synthesis of (E)-6-(2-nitrovinyl)quinoline (Starting Material)
-
Rationale: This initial step constructs the Michael acceptor via a Henry-Knoevenagel condensation. Ammonium acetate serves as a mild base to deprotonate nitromethane, which then adds to the quinoline aldehyde, followed by dehydration.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 6-quinolinecarboxaldehyde (10.0 g, 63.6 mmol, 1.0 equiv.), nitromethane (17.2 mL, 318 mmol, 5.0 equiv.), and ammonium acetate (2.45 g, 31.8 mmol, 0.5 equiv.).
-
Solvent: Add toluene (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected and TLC analysis (3:1 Hexanes:EtOAc) indicates complete consumption of the aldehyde.
-
Work-up: Allow the reaction mixture to cool to room temperature. A yellow precipitate will form. Filter the solid and wash it with cold toluene (2 x 20 mL) and then cold ethanol (2 x 20 mL) to remove unreacted starting materials.
-
Purification: The resulting bright yellow solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from hot ethanol. Dry the solid under vacuum.
-
Expected Outcome: A yellow crystalline solid (yield typically 85-95%).
Protocol 2.2: Enantioselective Synthesis of (S)-6-(Pyrrolidin-2-yl)quinoline
-
Rationale: This is the key stereochemistry-defining step. The reaction is performed at low temperature to maximize enantioselectivity. Benzoic acid is used as a co-catalyst to facilitate the formation of the enamine and iminium ion intermediates in the catalytic cycle. The subsequent reduction with H₂ over Pd/C chemoselectively reduces the nitro group to an amine, which undergoes spontaneous intramolecular cyclization with the aldehyde to form the pyrrolidine ring.
-
Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add (E)-6-(2-nitrovinyl)quinoline (2.00 g, 9.99 mmol, 1.0 equiv.), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (326 mg, 1.00 mmol, 10 mol%), and benzoic acid (122 mg, 1.00 mmol, 10 mol%).
-
Solvent & Cooling: Add anhydrous dichloromethane (DCM, 40 mL) via syringe. Cool the flask to -20 °C using a cryocooler or an appropriate cooling bath.
-
Reagent Addition: Slowly add propanal (1.45 mL, 19.98 mmol, 2.0 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by TLC (4:1 Hexanes:EtOAc), observing the disappearance of the nitroalkene spot.
-
Quenching & Concentration: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ (20 mL). Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude γ-nitroaldehyde intermediate.
-
Reductive Cyclization: Immediately dissolve the crude intermediate in methanol (50 mL) in a suitable hydrogenation vessel. Add 10% Palladium on carbon (Pd/C, ~200 mg, 10 wt%).
-
Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with H₂ gas (3-4 cycles) and then maintain a hydrogen atmosphere (balloon or 50 psi) with vigorous stirring at room temperature for 12-16 hours.
-
Filtration & Concentration: After the reaction is complete (monitored by TLC), carefully vent the H₂ gas and purge the system with N₂. Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (3 x 15 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane, often with 1% triethylamine to prevent product tailing, is effective.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-6-(Pyrrolidin-2-yl)quinoline as a pale yellow oil or solid.
Part 3: Experimental Workflow and Data
Workflow Visualization
Sources
- 1. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Jørgensen’s Organocatalysts [sigmaaldrich.com]
Application Note & Protocol: High-Performance Purification of 6-(Pyrrolidin-2-yl)quinoline using HPLC and Column Chromatography
Abstract
This comprehensive guide details the strategic purification of 6-(Pyrrolidin-2-yl)quinoline, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. We present detailed protocols for both traditional flash column chromatography and high-performance liquid chromatography (HPLC), including considerations for chiral separation. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust, reproducible, and high-purity outcomes. This document provides not just a set of instructions, but a framework for understanding and optimizing the purification of complex basic molecules.
Introduction: The Purification Challenge
This compound is a heterocyclic amine featuring two distinct basic nitrogen centers: a weakly basic quinoline ring (pKa of the conjugate acid is ~4.9) and a more basic secondary amine within the pyrrolidine ring.[1][2] Its structure also includes a stereocenter at the 2-position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. These structural features present a unique purification challenge. The basic nature of the molecule can lead to strong, undesirable interactions with the acidic silanol groups of standard silica gel, resulting in poor peak shape, low recovery, and even on-column degradation.[3] Furthermore, isolating the individual enantiomers is often critical, as they may exhibit different pharmacological activities.[4]
This guide provides two complementary purification strategies:
-
Flash Column Chromatography: A cost-effective, scalable method for initial bulk purification from crude reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for achieving exceptional purity (>99%) and for performing chiral separations to isolate the individual enantiomers.
Strategy 1: Flash Column Chromatography for Bulk Purification
Flash column chromatography is the workhorse for purifying gram-scale quantities of synthetic intermediates. For a basic compound like this compound, success hinges on mitigating the acidic nature of the silica gel stationary phase.
The Causality Behind Experimental Choices
The primary obstacle in silica gel chromatography of amines is the interaction between the basic analyte and acidic surface silanol (Si-OH) groups. This leads to ionic interactions that cause significant peak tailing and potential irreversible adsorption. Our strategy is to "pacify" the stationary phase by introducing a competitive base into the mobile phase.
Key Principle: By adding a small amount of a tertiary amine, such as triethylamine (NEt₃), to the eluent, we create a dynamic equilibrium where the NEt₃ preferentially interacts with the acidic silanol sites. This effectively masks the sites from our target compound, allowing it to elute based on polarity differences with much-improved peak shape and recovery.[5]
Visualized Workflow: Column Chromatography
Caption: Workflow for flash column chromatography of this compound.
Detailed Protocol: Column Chromatography
Objective: To purify crude this compound from non-polar and highly polar impurities.
Materials:
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Additive: Triethylamine (NEt₃)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol Steps:
-
Mobile Phase Selection (TLC):
-
Prepare a developing chamber with a solvent system such as 90:10:1 (DCM:MeOH:NEt₃).
-
Spot the crude material on a TLC plate and develop.
-
The ideal solvent system should place the target compound at a Retention Factor (Rf) of approximately 0.2-0.3. Adjust the ratio of DCM to MeOH as needed. A higher concentration of methanol will increase the eluting power.
-
-
Column Packing:
-
Prepare the primary eluent (e.g., Hexane with 1% NEt₃).
-
Create a slurry of silica gel in the primary eluent.
-
Pour the slurry into the column and use pressure to pack it tightly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column. Dry loading prevents dissolution issues at the column head and leads to better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% DCM + 1% NEt₃).
-
Gradually increase the polarity by slowly introducing methanol (a "gradient elution"). For example, move from 100% DCM to 98:2 DCM:MeOH, then 95:5, and so on. All elution solvents must contain 1% NEt₃.
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using TLC. Spot every few fractions on a single plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (deactivated) | Standard, cost-effective polar stationary phase. |
| Mobile Phase Modifier | 1% Triethylamine (NEt₃) | Masks acidic silanol groups to prevent peak tailing of the basic analyte.[5] |
| Eluent System | DCM/MeOH or EtOAc/Hexanes | Offers a good polarity range for eluting the compound. |
| Sample Loading | Dry Loading | Provides sharper bands and better resolution compared to wet loading. |
Strategy 2: HPLC for High-Purity & Chiral Separation
For applications requiring analytical purity assessment or the separation of enantiomers, Reversed-Phase HPLC (RP-HPLC) is the superior method. The principles are inverted from normal-phase chromatography: a non-polar stationary phase is used with a polar mobile phase.[6]
The Causality Behind Experimental Choices
As a basic compound, this compound requires careful mobile phase pH control to achieve good peak shape and retention in RP-HPLC.[7]
-
Low pH (e.g., pH 2-3): Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the nitrogen atoms on the analyte, making it positively charged. This also suppresses the ionization of residual silanol groups on the C18 stationary phase, minimizing tailing.[8] This is the most common and robust approach.
-
High pH (e.g., pH 8-10): Using a basic buffer keeps the analyte in its neutral, uncharged form. This requires a special hybrid or pH-stable column, but can sometimes offer different selectivity.[9]
For Chiral Separation: The enantiomers of this compound are chemically identical in a non-chiral environment. To separate them, a Chiral Stationary Phase (CSP) is required. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.[4][10] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for separating chiral quinolones.[11]
Visualized Workflow: HPLC Method Development
Caption: Logical workflow for HPLC method development for this compound.
Detailed Protocol: Analytical RP-HPLC for Purity
Objective: To develop a robust analytical method to determine the purity of this compound.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water
-
Additive: Trifluoroacetic acid (TFA) or Formic Acid
Protocol Steps:
-
Sample Preparation: Prepare a stock solution of the purified compound in 50:50 ACN:Water at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Method Setup: Set the detector to monitor a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 280 nm).
-
Execution & Optimization:
-
Start with a broad scouting gradient to determine the approximate retention time.
-
Refine the gradient around the elution time of the compound to ensure good resolution from any impurities.
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reverse-phase column suitable for basic compounds.[6][9] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure good peak shape for the basic analyte.[8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Gradient | 10% to 95% B over 15 min | A scouting gradient to locate the compound and impurities. |
| Detection | DAD @ 254 nm, 280 nm | Quinoline systems have strong UV absorbance in this range. |
Protocol Outline: Chiral Preparative HPLC
Objective: To separate the enantiomers of this compound.
Key Consideration: Chiral method development often involves screening multiple columns and mobile phase systems. The following is a representative starting point.
| Parameter | Recommended System | Rationale |
| Column | Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Polysaccharide-based CSPs are highly successful for a broad range of chiral compounds, including heterocycles.[10] |
| Elution Mode | Normal Phase | Often provides the best selectivity for chiral separations. |
| Mobile Phase | Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1) | The alcohol (IPA) acts as the polar modifier, while the base (DEA) improves peak shape. |
| Flow Rate | Dependent on column dimension (e.g., 10-20 mL/min for a 20 mm ID column) | Scaled up for preparative purification. |
| Loading | Dissolve racemate in mobile phase, inject small volumes to confirm separation, then scale up. | Overloading the column will destroy the separation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (HPLC) | Secondary interactions with silanols; inappropriate mobile phase pH. | Ensure sufficient acid (e.g., 0.1% TFA) is in the mobile phase. Use a high-purity, end-capped C18 column.[7][8] |
| Low Recovery (Column) | Irreversible adsorption of the basic compound onto acidic silica. | Ensure 1% NEt₃ is present in all solvents (packing, loading, and elution).[5] |
| No Chiral Separation | Incorrect CSP or mobile phase combination. | Screen different CSPs (e.g., cellulose-based). Screen different elution modes (Normal, Polar Organic, Reversed-Phase). |
| Poor Resolution | Gradient is too steep (HPLC); Eluent is too strong (Column). | Flatten the gradient around the target peak (HPLC). Use a shallower gradient or isocratic elution (Column). |
References
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
- Sigma-Aldrich. Developing HPLC Methods.
- Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
- Phenomenex. Reversed Phase HPLC Method Development.
- Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ChemicalBook. 6-PYRROLIDIN-2-YL-QUINOLINE CAS#: 860299-05-4.
- IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Organic Chemistry Portal. Synthesis of quinolines.
- Preparation and Properties of Quinoline.
- ResearchGate. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
- NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Heterocycles Structural Analysis in HPLC Method Development. (2025).
- Schronk, L. R., Grisby, R. D., & Hanks, A. R. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Phenomenex. Normal Phase HPLC Columns.
- Synthesis of derivatives of quinoline. SciSpace.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304-1311.
- NIH. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach.
- ResearchGate. (2025). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
- Benchchem. Addressing challenges in the purification of quinoline derivatives.
- Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
- ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline.
- ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. welch-us.com [welch-us.com]
- 4. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mdpi.com [mdpi.com]
- 11. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Methods for N-Functionalization of the Pyrrolidine Ring: Application Notes and Protocols
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold."[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[1][2] Furthermore, the nitrogen atom of the pyrrolidine ring provides a key handle for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of the primary experimental methods for the N-functionalization of the pyrrolidine ring, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.
Safety Precautions
Pyrrolidine and its derivatives are flammable, corrosive, and harmful if inhaled or swallowed.[5][6][7][8][9] It is imperative to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][7][9] All manipulations should be conducted away from heat, sparks, and open flames.[6][8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][9]
I. N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrrolidine nitrogen. This can be achieved through various methods, with the choice of reagents and conditions being critical for achieving high yields and minimizing side reactions.
A. Classical N-Alkylation with Alkyl Halides
This method involves the reaction of pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophilic substitution.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to prevent competition with the pyrrolidine nucleophile.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability.
Experimental Protocol: N-Benzylation of Pyrrolidine
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of pyrrolidine) in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-benzylpyrrolidine.
-
Characterization: Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Reductive Amination
Reductive amination is a versatile method for N-alkylation that involves the reaction of pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[10][11]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride (NaBH₄).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and the reaction conditions.
Experimental Protocol: N-Alkylation of Pyrrolidine with an Aldehyde via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and pyrrolidine (1.1 eq.) in anhydrous dichloromethane (DCM) (15 mL/mmol of aldehyde).
-
Formation of Iminium Ion: Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified N-alkylated pyrrolidine by spectroscopic methods.
Workflow for N-Alkylation Strategies
Caption: Overview of N-alkylation methods for the pyrrolidine ring.
II. N-Arylation: Forging the C-N Aryl Bond
The introduction of an aryl group onto the pyrrolidine nitrogen is a crucial transformation in the synthesis of many biologically active compounds.[10] The two most prominent methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of C-N bonds.[12][13] It offers a broad substrate scope and functional group tolerance under relatively mild conditions.[12]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos). These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[14]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically employed.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Pyrrolidine
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq.), pyrrolidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL/mmol of aryl bromide) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude N-arylpyrrolidine by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[15][16] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements with the use of ligands have made it a viable alternative, especially for large-scale synthesis.[15][16][17]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide (CuI) is a common catalyst. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction efficiency and lower the required temperature.[17]
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often necessary.
Experimental Protocol: Ullmann N-Arylation of Pyrrolidine
-
Reaction Setup: To a sealable reaction vessel, add the aryl iodide (1.0 eq.), pyrrolidine (1.5 eq.), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO (5 mL/mmol of aryl iodide).
-
Reaction Conditions: Seal the vessel and heat the mixture at 120 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure N-arylpyrrolidine.
Catalytic Cycles for N-Arylation
Caption: Simplified catalytic cycles for N-arylation reactions.
III. N-Acylation: Introduction of Carbonyl Functionality
N-acylation is a straightforward and widely used method to introduce an acyl group to the pyrrolidine nitrogen, forming an amide. This is often done using acyl chlorides or anhydrides.[18][19]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. Both are highly susceptible to hydrolysis, so anhydrous conditions are crucial.
-
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is added to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[18]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are suitable.
Experimental Protocol: N-Acylation of Pyrrolidine with an Acyl Chloride
-
Reaction Setup: Dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Characterization: Purify the resulting N-acylpyrrolidine by recrystallization or column chromatography.
IV. Comparative Summary of N-Functionalization Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Classical N-Alkylation | Alkyl halide, Base (K₂CO₃, Et₃N) | MeCN, DMF, rt to reflux | Simple, readily available reagents | Potential for over-alkylation, requires reactive alkyl halides |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (NaBH(OAc)₃) | DCM, DCE, rt | High yielding, broad substrate scope, mild conditions | Requires a stoichiometric amount of reducing agent |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Phosphine ligand, Base (NaOtBu) | Toluene, Dioxane, 80-110 °C | Excellent functional group tolerance, broad scope, mild conditions | Expensive catalysts and ligands, requires inert atmosphere |
| Ullmann Condensation | Aryl halide, Cu catalyst, Ligand, Base (K₂CO₃) | DMSO, DMF, 100-150 °C | Less expensive catalyst than palladium, suitable for large scale | Often requires higher temperatures, narrower substrate scope than Buchwald-Hartwig |
| N-Acylation | Acyl chloride/anhydride, Base (Et₃N) | DCM, THF, 0 °C to rt | Fast, high yielding, simple procedure | Acylating agents are moisture-sensitive |
Conclusion
The N-functionalization of the pyrrolidine ring is a critical aspect of modern synthetic and medicinal chemistry. The methods outlined in this guide—N-alkylation, N-arylation, and N-acylation—provide a robust toolkit for the synthesis of a vast array of pyrrolidine-containing molecules. The choice of a specific method depends on the desired functionality, the nature of the starting materials, and the scale of the synthesis. A thorough understanding of the underlying principles and careful execution of the experimental protocols are paramount to achieving success in the N-functionalization of this privileged heterocyclic scaffold.
References
- State of New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine.
- Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2598.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
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- Pérez-Gómez, A., et al. (2019). Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. ChemSusChem, 12(16), 3801-3807.
- Pradhan, K., et al. (2023). Reductive C–N Coupling. Organic Letters, Articles ASAP.
- Gámez-Valero, N., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668832.
- Gámez-Valero, N., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668832.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- ResearchGate. (n.d.). Our approaches for N‐α alkynylation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 70(11), 4249–4252.
- Wikipedia. (n.d.). Ullmann condensation.
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Protocol for antifungal susceptibility testing of 6-(Pyrrolidin-2-yl)quinoline
Application Note & Protocol
A Comprehensive Guide to In Vitro Antifungal Susceptibility Testing of 6-(Pyrrolidin-2-yl)quinoline
Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent antimicrobial activity.[1][2][3][4][5] This application note provides a detailed, robust, and validated protocol for determining the in vitro antifungal activity of a novel derivative, this compound. By integrating the foundational principles of standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI), this guide is designed for researchers in mycology, infectious disease, and drug development. We present a step-by-step broth microdilution protocol to determine the Minimum Inhibitory Concentration (MIC), alongside expert insights into the critical parameters, quality control measures, and data interpretation necessary for reliable and reproducible results.
Scientific Background: The Rationale and the Method
The Quinoline Scaffold: A Foundation for Antifungal Discovery
Quinolines are heterocyclic aromatic compounds that have long been a source of inspiration for the development of therapeutic agents.[3][4] Their structural diversity and synthetic accessibility have led to the creation of compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[6] In the realm of mycology, quinoline derivatives have shown promise by targeting various fungal processes. Some derivatives are known to disrupt the fungal cell wall or interfere with essential enzymes, showcasing their potential as lead compounds for new antifungal drugs.[7][8] The compound of interest, this compound, combines the established quinoline core with a pyrrolidine moiety—a five-membered nitrogen heterocycle also prevalent in many biologically active molecules.[9] This unique combination warrants a thorough investigation of its antifungal potential.
The Principle of Antifungal Susceptibility Testing (AFST)
The primary goal of AFST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC).[10] Standardized protocols are paramount to ensure that results are consistent and comparable across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such reference methods.[11][12] This guide is primarily based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents, which describe the broth microdilution method—a highly reproducible technique for quantitative MIC determination.
Materials and Reagents
This protocol requires standard microbiology laboratory equipment and specific reagents.
| Category | Item | Specifications & Notes |
| Test Compound | This compound | Purity >95%. Source and lot number should be recorded. |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher. Used for compound solubilization. | |
| Control Antifungals | Fluconazole, Amphotericin B | For quality control. Obtain as certified powders. |
| Fungal Strains | Candida albicans (e.g., ATCC 90028) | Quality control (QC) yeast strain. |
| Candida parapsilosis (e.g., ATCC 22019) | Quality control (QC) yeast strain. | |
| Aspergillus fumigatus (e.g., ATCC 204305) | Quality control (QC) mold strain. | |
| Clinically relevant isolates | E.g., Candida auris, Cryptococcus neoformans, etc. | |
| Media & Buffers | RPMI-1640 Medium | With L-glutamine, without sodium bicarbonate. Powder or 10X liquid. |
| MOPS Buffer (3-(N-morpholino)propanesulfonic acid) | Biological buffer to maintain pH at 7.0. | |
| Sabouraud Dextrose Agar (SDA) | For fungal culture maintenance and inoculum preparation. | |
| Sterile Saline (0.85% NaCl) | For inoculum preparation. | |
| Labware | Sterile 96-well microtiter plates | Flat-bottom, tissue-culture treated polystyrene plates are recommended.[12] |
| Spectrophotometer or Plate Reader | For inoculum standardization and optional MIC reading (OD at 530 nm). | |
| Hemocytometer or automated cell counter | For accurate spore/cell counting. | |
| Pipettes (multichannel and single channel) | Calibrated precision pipettes. | |
| Sterile reservoirs, tubes, and flasks | Standard microbiology consumables. | |
| Equipment | Biological Safety Cabinet (BSC) | Class II, for sterile handling of fungi. |
| Incubator | Capable of maintaining 35°C ± 2°C. | |
| Vortex mixer | For sample homogenization. |
Experimental Workflow: Broth Microdilution Method
The following diagram outlines the key stages of the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Step-by-Step Protocol
Step 1: Preparation of Media and Solutions
-
RPMI-MOPS Medium (2X Concentration):
-
Dissolve 20.8 g of RPMI-1640 powder and 69.8 g of MOPS powder in 900 mL of distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize by filtration through a 0.22 µm membrane filter. Store at 4°C for up to one month.
-
Scientist's Note: Preparing a 2X stock simplifies the final assay setup. MOPS buffer is crucial as it maintains the pH of the medium, which can otherwise be altered by fungal metabolism, affecting drug activity.
-
-
Compound Stock Solution (1280 µg/mL):
-
Accurately weigh 1.28 mg of this compound and dissolve it in 1 mL of 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
This creates a 100X stock relative to the highest final concentration to be tested (e.g., 12.8 µg/mL).
-
Scientist's Note: DMSO is the recommended solvent for most non-polar novel compounds. However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to avoid inhibiting fungal growth. Prepare stock solutions of control drugs (Fluconazole, Amphotericin B) in the same manner.
-
Step 2: Fungal Inoculum Preparation
-
Culture Revival: Subculture the fungal strains from frozen stocks onto SDA plates and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds) until mature growth is observed.
-
Inoculum Suspension (Yeasts):
-
Touch 3-5 distinct colonies with a sterile loop and suspend them in 5 mL of sterile saline.
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-MOPS (1X) medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.
-
-
Inoculum Suspension (Molds):
-
Flood the surface of the mature mold culture with 5 mL of sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the suspension to a sterile tube and let the heavy particles settle for 5 minutes.
-
Carefully transfer the upper conidial suspension to a new tube.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ conidia/mL in RPMI-MOPS (1X) medium.
-
Scientist's Note: The final inoculum concentration is one of the most critical variables in susceptibility testing. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in false susceptibility.
-
Step 3: Microdilution Plate Preparation
-
Plate Layout: Designate wells for the test compound, control drugs, a sterility control (medium only), and a growth control (medium + inoculum, no drug).
-
Drug Dilution:
-
Add 100 µL of sterile 1X RPMI-MOPS medium to columns 2 through 11 of the 96-well plate.
-
Add 200 µL of the 1X RPMI-MOPS medium containing the appropriate drug concentration (e.g., 25.6 µg/mL for a final top concentration of 12.8 µg/mL) to column 1. For this, mix 2 µL of the 1280 µg/mL stock with 98 µL of 2X RPMI-MOPS, then dilute 1:1 with 2X inoculum.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control. Column 12 will be the sterility control.
-
-
Inoculation:
-
Add 100 µL of the final working inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL. The final drug concentrations will range, for example, from 12.8 µg/mL to 0.025 µg/mL. The final inoculum density will be 0.5-2.5 x 10³ CFU/mL for yeasts or 0.2-2.5 x 10⁴ conidia/mL for molds.
-
Step 4: Incubation and MIC Determination
-
Incubation: Stack the plates (no more than three high), cover them, and place them in a non-CO₂ incubator at 35°C. Incubate for 24 hours for Candida spp. and 48 hours for Cryptococcus spp. and most molds.
-
Reading the MIC:
-
Visual Reading (Recommended): Use a reading mirror to observe the wells. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.
-
Spectrophotometric Reading (Optional): Read the optical density (OD) at 530 nm. The MIC is the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.
-
Quality Control and Data Interpretation
Mandatory Quality Control
To validate the assay, QC strains must be tested in parallel with every batch of experiments. The resulting MICs for the control drugs must fall within the established reference ranges.
| QC Strain | Control Antifungal | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| A. fumigatus ATCC 204305 | Voriconazole | 0.12 - 0.5 |
Note: These ranges are illustrative and should be confirmed against the latest CLSI M60 document.
Interpreting Results for this compound
-
MIC Value: The primary result is the MIC value in µg/mL. A lower MIC indicates higher potency.
-
Data Presentation: Report the MICs for each tested isolate in a clear table. It is common to report the MIC₅₀ and MIC₉₀ (the concentrations that inhibit 50% and 90% of the tested isolates, respectively) for larger studies.
-
Comparison: Compare the MIC of this compound against those of the standard control drugs (e.g., Fluconazole). This provides a benchmark for its relative in vitro activity.
-
No Clinical Breakpoints: As a novel compound, there will be no established clinical breakpoints (i.e., "Susceptible," "Intermediate," or "Resistant" categories). The data generated are for research and discovery purposes to guide further development, such as mechanism of action studies or in vivo efficacy testing.
References
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- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-10. [Link]
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- Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12549-12559. [Link]
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- Wang, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3410. [Link]
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Application of 6-(Pyrrolidin-2-yl)quinoline Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its planar structure allows for intercalation into DNA and interactions with various enzymatic targets, making it a "privileged scaffold" in the development of novel therapeutics, particularly in oncology.[2] Numerous quinoline derivatives have demonstrated potent anticancer properties through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways that govern cell proliferation and survival.[3] This guide focuses on a specific, promising subclass: 6-(Pyrrolidin-2-yl)quinoline derivatives, exploring their application in cancer cell line research and providing detailed protocols for their evaluation.
The Rationale Behind this compound Derivatives in Cancer Research
The incorporation of a pyrrolidine moiety at the 6-position of the quinoline core is a strategic design element aimed at enhancing biological activity and drug-like properties. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement. While extensive research has been conducted on various substituted quinolines, the specific exploration of 6-(pyrrolidin-2-yl) derivatives is an emerging area with significant therapeutic potential. This document will draw upon data from structurally related compounds to highlight the anticipated mechanisms and provide a robust framework for investigating novel derivatives within this class.
Core Anticancer Mechanisms and Cellular Targets
The anticancer effects of quinoline derivatives are often multifactorial, targeting several cellular processes simultaneously. For this compound derivatives and their close analogs, the primary mechanisms of action observed in cancer cell lines include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to trigger apoptosis in malignant cells. Quinoline derivatives have been shown to initiate this process through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to trigger massive apoptosis, evidenced by the activation of caspase-9 and cleavage of poly(ADP-ribose) polymerase (PARP).[4]
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell division. Many chemotherapeutic agents function by halting the cell cycle, thereby preventing cancer cells from replicating. Certain quinoline derivatives have been observed to cause cell cycle arrest at different phases, most commonly the G2/M phase, which precedes mitosis. This disruption of the cell cycle can ultimately lead to apoptosis.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound against a specific cancer cell line. The lower the IC50 value, the more potent the compound. Below is a summary of the cytotoxic activity of quinoline derivatives with pyrrolidine-containing substituents at the 6-position against various human cancer cell lines. It is important to note that these are structurally related analogs, and the data serves as a strong rationale for investigating the this compound scaffold.
| Compound Class | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 6-(pyrrolidin-1-ylsulfonyl)-[4][5]dithiolo[4,5-b]quinoxaline derivatives | HepG-2 | Liver Cancer | 6.95 - 8.02 |
| HCT-116 | Colon Cancer | 7.15 - 8.35 | |
| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various | Leukemia & Solid Tumors | 0.3 - <10 |
Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives in Human Cancer Cell Lines.[4][5]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of this compound derivatives in cancer cell lines. These protocols are designed to be self-validating, with clear endpoints and necessary controls.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat with the quinoline derivative for 24-48 hours. Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. Drawing on evidence from structurally related compounds, it is anticipated that these derivatives will exhibit significant cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The detailed protocols provided in this guide offer a comprehensive framework for the robust in vitro evaluation of these compounds. Further research should focus on elucidating the specific molecular targets and signaling pathways modulated by this particular class of quinoline derivatives to fully characterize their therapeutic potential.
References
- A new series of 6-(pyrrolidin-1-ylsulfonyl)-[4][5]dithiolo[4,5-b]quinoxaline-2-ylidines 10a-f, 12, 14, 16, and 18 were designed, synthesized, and evaluated for their in vitro anticancer activity. The synthesized derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines (HepG-2, HCT-116, and MCF-7). Link
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
- Kuo, H. H., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(45), 78959–78973. Link
- Certain anticancer drug structures of quinoline derivatives I-VI and the structure of newly synthesized compounds 5-17.
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem. Link
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
- Effect of synthesized derivatives on cell cycle alterations in MES-SA-DX5 drug resistant cells.
- Quinoline derivatives with potential anticancer activity.
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem. Link
- Application Notes and Protocols: Anti-proliferative Activity of Tetrahydroquinoline Deriv
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science. Link
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- an overview of quinoline derivatives as anti-cancer agents.
- Pyrrolo-quinoline derivatives as potential antineoplastic drugs. PubMed. Link
- Balaji, S., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences, 23(22), 14099. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: In Vitro Assay Development for Testing 6-(Pyrrolidin-2-yl)quinoline Bioactivity
Introduction & Scientific Rationale
The quinoline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2][3][4] The novel compound, 6-(Pyrrolidin-2-yl)quinoline, combines these two pharmacophores, suggesting a potential for significant biological activity. Given the prevalence of these motifs in drugs developed for neurodegenerative diseases, we hypothesize that this compound may act as a modulator of key enzymes involved in neurotransmitter metabolism.
Two critical enzymes in this context are Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for Alzheimer's disease.[5][6][7][8] MAO-B metabolizes dopamine, and its inhibitors are used in the treatment of Parkinson's disease and depression.[9][10]
This document provides a comprehensive guide for establishing a robust in vitro screening cascade to evaluate the inhibitory potential of this compound against both AChE and MAO-B. The protocols are designed for a high-throughput format, enabling rapid determination of bioactivity and potency (IC₅₀).
Experimental Design & Workflow
Our screening strategy employs a two-stage process. A primary, high-throughput screen will be conducted to identify inhibitory activity against AChE. A subsequent, more specific fluorometric assay will then be used to determine the potency against MAO-B. This tiered approach efficiently allocates resources by focusing on the most promising activities.
Figure 1: High-level experimental workflow for screening this compound.
Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay
Principle of the Assay
This protocol is based on the Ellman method, a robust and widely used colorimetric assay for measuring AChE activity.[6][7] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7] A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.
Figure 2: Reaction scheme for the DTNB-based AChE inhibition assay.
Materials & Reagents
-
Recombinant Human Acetylcholinesterase (AChE)
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Compound)
-
Donepezil (Positive Control Inhibitor)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 412 nm
Detailed Protocol
-
Preparation of Reagents:
-
AChE Enzyme Solution: Prepare a working solution of AChE in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
ATCI Substrate Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
DTNB Reagent (3 mM): Dissolve DTNB in Tris-HCl buffer. Prepare fresh daily and protect from light.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control Stock (1 mM): Dissolve Donepezil in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
To appropriate wells of the 96-well plate, add the following in order:
-
20 µL of Tris-HCl buffer (for 100% activity controls) OR 20 µL of diluted test compound/positive control.
-
140 µL of Tris-HCl buffer.
-
20 µL of AChE Enzyme Solution.
-
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB Reagent to all wells.
-
Initiate the reaction by adding 10 µL of ATCI Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15 minutes (kinetic mode).
-
Data Analysis & Interpretation
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of the 100% activity control (enzyme + substrate + buffer).
-
V_inhibitor is the rate in the presence of the test compound.
-
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| Vehicle Control | 0 | 50.2 | 0% |
| This compound | 0.1 | 45.1 | 10.2% |
| 1 | 30.5 | 39.2% | |
| 10 | 15.8 | 68.5% | |
| 100 | 5.1 | 89.8% | |
| Donepezil (Positive Control) | 0.01 | 24.9 | 50.4% |
Table 1: Representative data for AChE inhibition assay.
Secondary Screening: Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle of the Assay
This assay employs a sensitive fluorometric method to detect MAO-B activity.[11][12] MAO-B catalyzes the oxidative deamination of its substrate, producing FAD, an aldehyde, and hydrogen peroxide (H₂O₂).[13] The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product.[12] The increase in fluorescence is directly proportional to the MAO-B activity. A decrease in the fluorescence signal indicates inhibition.
Figure 3: Reaction scheme for the HRP-coupled MAO-B fluorometric assay.
Materials & Reagents
-
Recombinant Human Monoamine Oxidase B (MAO-B)
-
MAO-B Substrate (e.g., Benzylamine)[14]
-
Fluorescent Probe (e.g., Ampliflu™ Red)
-
Horseradish Peroxidase (HRP)
-
This compound (Test Compound)
-
Selegiline (Positive Control Inhibitor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Multichannel pipettes
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)
Detailed Protocol
-
Preparation of Reagents:
-
MAO-B Enzyme Solution: Prepare a working solution of MAO-B in phosphate buffer. The optimal concentration should be determined via an enzyme titration experiment.
-
Substrate Solution: Prepare a working solution of the MAO-B substrate in phosphate buffer.
-
Detection Reagent Mix: Prepare a mix containing the fluorescent probe and HRP in phosphate buffer according to the manufacturer's instructions. Protect from light.
-
Test Compound & Control Dilutions: Prepare serial dilutions of this compound and Selegiline in phosphate buffer, ensuring the final DMSO concentration is below 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound dilutions, positive control, or buffer (for vehicle controls) to the wells of the black microplate.
-
Add 25 µL of the MAO-B Enzyme Solution to all wells.
-
Mix and incubate at 37°C for 15 minutes.
-
Add 25 µL of the Detection Reagent Mix to all wells.
-
Initiate the reaction by adding 25 µL of the Substrate Solution.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 2 minutes for 30 minutes.
-
Data Analysis & Interpretation
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate the percentage of inhibition for each compound concentration using the same formula as in section 3.4.
-
Generate a dose-response curve by plotting % Inhibition vs. log[Inhibitor].
-
Fit the curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce MAO-B activity by 50%.
| Compound | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| Vehicle Control | 0 | 854.3 | 0% |
| This compound | 0.1 | 798.1 | 6.6% |
| 1 | 550.2 | 35.6% | |
| 10 | 212.8 | 75.1% | |
| 100 | 45.9 | 94.6% | |
| Selegiline (Positive Control) | 0.1 | 425.5 | 50.2% |
Table 2: Representative data for MAO-B inhibition assay.
Conclusion & Future Directions
These protocols provide a validated, high-throughput framework for assessing the bioactivity of this compound against two therapeutically relevant CNS targets. Positive results (i.e., potent IC₅₀ values) from this screening cascade would provide strong evidence for the compound's potential as a modulator of cholinergic or dopaminergic pathways. Such findings would warrant further investigation, including selectivity profiling against MAO-A, mechanism of inhibition studies (e.g., reversible vs. irreversible), and advancement into cell-based and in vivo models of neurodegenerative disease.
References
- Inglese, J., et al. (2006). "Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]
- Attogene. "Acetylcholinesterase Inhibition Assay (Tick or Eel)." [Link]
- BioAssay Systems. "QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit." [Link]
- Assay Genie. "Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160)." [Link]
- Zhang, J., et al. (2018). "Fluorescent probes for detecting monoamine oxidase activity and cell imaging." Analytica Chimica Acta, 1039, 155-162. [Link]
- Edmondson, D. E. (2014). "Enzyme Inhibition Assays for Monoamine Oxidase." Methods in Molecular Biology, 1143, 125-133. [Link]
- Evotec. "Monoamine Oxidase (MAO) Inhibition Assay." [Link]
- Cell Biolabs, Inc. "OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric)." [Link]
- Li, S., et al. (2022). "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." Methods in Molecular Biology, 2437, 47-59. [Link]
- Beck, T. C., et al. (2022). "A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala." Frontiers in Neuroscience, 16, 1024848. [Link]
- Pérez-Cruz, C., et al. (2005). "LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation." Analytical Biochemistry, 343(2), 293-298. [Link]
- Creative Biolabs. "Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric)." [Link]
- Adhikari, B., et al. (2021). "In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection." Molecules, 26(21), 6485. [Link]
- Reis, J., & Binda, C. (2023). "Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays." Methods in Molecular Biology, 2558, 35-43. [Link]
- Wang, S., et al. (2021). "Research Progress of Fluorescent Probes for Monoamine Oxidases." Chinese Journal of Organic Chemistry, 41(8), 2981-2994. [Link]
- Tripodi, F., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(16), 4856. [Link]
- Chen, Y. L., et al. (2013). "Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents." Bioorganic & Medicinal Chemistry Letters, 23(3), 850-854. [Link]
- Kumar, S., et al. (2009). "Biological Activities of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
- Gupta, H., et al. (2009). "Biological Activities of Quinoline Derivatives.
- Kaur, M., et al. (2022). "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Research in Applied Chemistry, 12(5), 6529-6544. [Link]
- Nagy, V., et al. (2023). "A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells." ACS Omega, 8(1), 1085-1098. [Link]
- Bauri, K., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 10(36), 21462-21493. [Link]
- Shinde, A., et al. (2021). "Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]
- Li, C., et al. (2018). "(a) Synthesis of Quinolines, 6 through nucleophile-triggered 6-endo... (b) The plausible reaction mechanism.
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- 3. researchgate.net [researchgate.net]
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- 8. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 6-(Pyrrolidin-2-yl)quinoline Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to conducting Structure-Activity Relationship (SAR) studies on 6-(pyrrolidin-2-yl)quinoline analogs. This scaffold is a privileged structure in medicinal chemistry, showing activity against a range of biological targets, most notably as modulators of nicotinic acetylcholine receptors (nAChRs). We present an integrated approach that combines chemical synthesis, robust biological evaluation, and early-stage safety and metabolic profiling. The protocols herein are designed to be self-validating and provide not just procedural steps, but the scientific rationale behind them, enabling researchers to systematically optimize this chemical series for enhanced potency, selectivity, and drug-like properties.
Introduction: The this compound Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and ability to engage in various molecular interactions make it an ideal starting point for drug design.[2][3] When coupled with a pyrrolidine moiety, particularly at the 6-position, the resulting scaffold gains a three-dimensional character and a crucial basic nitrogen center.[4][5] This combination has proven effective for targeting ligand-gated ion channels and other receptors.[6][7]
Structure-Activity Relationship (SAR) is the iterative process of modifying a molecule's structure and assessing the effect of these changes on its biological activity.[8][9] A systematic SAR study is fundamental to transforming a preliminary "hit" compound into a viable "lead" candidate by optimizing its interactions with the biological target while simultaneously improving its pharmacokinetic profile.[10] This guide outlines the complete workflow for a typical SAR campaign on the this compound series.
The SAR Workflow: An Iterative Cycle of Optimization
The foundation of a successful SAR campaign is the "Design-Make-Test-Analyze" (DMTA) cycle. This iterative process allows for the systematic exploration of chemical space around a core scaffold to build a robust understanding of how structural modifications influence biological activity and other key properties.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoline derivatives as nicotinic receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Molecular Docking Simulation of 6-(Pyrrolidin-2-yl)quinoline
Abstract
This comprehensive guide details the application of molecular docking simulations to investigate the binding potential of 6-(Pyrrolidin-2-yl)quinoline with selected therapeutic protein targets. Drawing upon the well-documented anticancer and antimicrobial properties of quinoline and pyrrolidine scaffolds, this document provides a scientifically rigorous, step-by-step protocol for researchers in drug discovery and computational chemistry.[1][2][3][4][5][6] We will explore the interaction of this ligand with two high-value targets: the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in oncology, and bacterial DNA gyrase, an established target for antibiotics. This guide is designed to be a practical and self-validating resource, explaining not just the "how" but also the critical "why" behind each step of the in silico analysis, from ligand and protein preparation to the interpretation of docking results.
Introduction: The Scientific Rationale
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][3][4][5][6] Similarly, the pyrrolidine moiety is a common feature in many biologically active compounds, contributing to their stereochemistry and three-dimensional shape, which is crucial for molecular recognition.[2] The fusion of these two pharmacophores in this compound presents a compound of significant interest for therapeutic development.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing insights into the molecular basis of ligand-target interactions.[7]
This application note will provide two detailed protocols for the molecular docking of this compound against:
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) kinase domain. Overexpression of EGFR is a hallmark of many epithelial cancers, making it a prime target for inhibitor development.[8] We will use the crystal structure of the EGFR kinase domain, for example, PDB ID: 1XKK.[9]
-
Antimicrobial Target: Bacterial DNA gyrase. This essential enzyme controls the topological state of DNA during replication and is a validated target for broad-spectrum antibiotics.[10][11] We will utilize a crystal structure of E. coli DNA gyrase, such as PDB ID: 6RKW.[12]
By following these protocols, researchers can generate valuable preliminary data on the potential efficacy of this compound as a therapeutic agent.
The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results.
Caption: A high-level overview of the molecular docking workflow.
Detailed Protocols
This section provides detailed, step-by-step methodologies for performing the molecular docking simulation. The protocols are designed to be used with standard, freely available bioinformatics tools.
Required Software
-
PyMOL: A molecular visualization system.
-
AutoDock Tools (MGLTools): For preparing protein and ligand files for docking.
-
AutoDock Vina: The molecular docking program.
-
Open Babel: For file format conversion.
-
Discovery Studio Visualizer: For detailed interaction analysis.
Protocol 1: Docking against EGFR Kinase Domain
Target: Human EGFR Kinase Domain (PDB ID: 1XKK)
Step 1: Ligand Preparation
The initial step is to generate a 3D structure of this compound and prepare it for docking.
-
Obtain Ligand Structure:
-
Draw the 2D structure of this compound using software like ChemDraw or Marvin Sketch.
-
Save the structure as a 3D format, such as SDF or MOL2.
-
-
Energy Minimization and Format Conversion:
-
Use a tool like Open Babel to convert the initial 3D structure to the PDBQT format required by AutoDock Vina. This process also performs an initial energy minimization.
-
Open a terminal or command prompt and execute:
-
-
Ligand Preparation in AutoDock Tools (Optional but Recommended):
-
For more control, open the generated PDB or MOL2 file in AutoDock Tools.
-
Go to Ligand -> Input -> Open to load your ligand.
-
AutoDock Tools will automatically detect the root and set up rotatable bonds. You can verify and adjust these if necessary under Ligand -> Torsion Tree.
-
Save the prepared ligand as a PDBQT file: Ligand -> Output -> Save as PDBQT.
-
Step 2: Target Protein Preparation
Proper protein preparation is crucial for a successful docking simulation.[11][13]
-
Download Protein Structure:
-
Navigate to the RCSB Protein Data Bank (rcsb.org) and download the PDB file for 1XKK.
-
-
Clean the PDB File:
-
Open the 1XKK.pdb file in PyMOL or Discovery Studio Visualizer.
-
Remove all water molecules, co-crystallized ligands, and any non-protein chains. The goal is to have only the protein receptor.[13]
-
Save the cleaned protein as a new PDB file (e.g., 1XKK_protein.pdb).
-
-
Prepare the Receptor in AutoDock Tools:
-
Open AutoDock Tools.
-
Go to File -> Read Molecule and open 1XKK_protein.pdb.
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Add Kollman charges, which are essential for calculating electrostatic interactions: Edit -> Charges -> Add Kollman Charges.[14]
-
Save the prepared protein in PDBQT format: Grid -> Macromolecule -> Choose, select the protein, and then save it.
-
Step 3: Grid Box Generation
The grid box defines the search space for the ligand on the protein surface.[10]
-
Open the Prepared Receptor: In AutoDock Tools, ensure your prepared 1XKK_protein.pdbqt is loaded.
-
Define the Binding Site:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the known ATP-binding site of the EGFR kinase domain. For 1XKK, this is the cleft between the N- and C-lobes where the original ligand was bound.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
Save the grid parameters: File -> Output Grid Dimension File.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with your file names and grid parameters:
-
-
Execute AutoDock Vina:
-
Open a terminal in the directory containing your files and run:
-
Protocol 2: Docking against Bacterial DNA Gyrase
Target: E. coli DNA Gyrase (PDB ID: 6RKW)
The procedure is analogous to the EGFR docking, with the primary difference being the target protein and the definition of the binding site.
-
Ligand Preparation: Follow the same steps as in Protocol 1 (Section 3.2, Step 1).
-
Target Protein Preparation:
-
Download the PDB file for 6RKW from the RCSB PDB.
-
Clean the PDB file, removing any co-crystallized ligands, water, and DNA fragments to isolate the protein chains (GyrA and GyrB subunits).
-
Prepare the protein in AutoDock Tools by adding polar hydrogens and Kollman charges, then save as 6RKW_protein.pdbqt.
-
-
Grid Box Generation:
-
In AutoDock Tools, load 6RKW_protein.pdbqt.
-
Define the grid box to encompass the ATP-binding site on the GyrB subunit. This is a well-characterized pocket and its location can be identified from the literature or by observing the binding site of co-crystallized inhibitors in other DNA gyrase structures.[15]
-
Record the center and dimension parameters.
-
-
Running the Docking Simulation:
-
Create a new configuration file (conf_gyrase.txt) with the receptor as 6RKW_protein.pdbqt and the new grid parameters.
-
Set the output file name, for example, docking_results_gyrase.pdbqt.
-
Run AutoDock Vina:
-
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
AutoDock Vina provides a binding affinity score in kcal/mol in the log file.[8]
-
Interpretation: The more negative the binding affinity, the stronger the predicted binding.[8] This value is an estimation of the binding free energy.
-
Comparative Analysis: This score is most useful for comparing the binding of different ligands to the same protein or the same ligand to different targets.
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) |
| EGFR Kinase Domain | 1XKK | This compound | Example: -8.5 |
| DNA Gyrase | 6RKW | This compound | Example: -7.9 |
Note: The values in the table are illustrative and will be replaced by the actual results from the simulation.
Binding Pose and Interactions
The docking_results.pdbqt file contains the predicted binding poses of the ligand.
-
Visual Inspection:
-
Open the prepared protein PDBQT file and the docking results PDBQT file in PyMOL or Discovery Studio Visualizer.
-
The output file will contain multiple binding modes (poses). The first mode is the one with the best-predicted binding affinity.
-
Visually inspect how well the ligand fits into the binding pocket.[8] A good pose will have complementary shape and chemical properties to the binding site.
-
-
Interaction Analysis:
-
Use a tool like Discovery Studio Visualizer to analyze the non-covalent interactions between the ligand and the protein.
-
Identify key interactions such as:[8]
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major driving force for binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Caption: Example of a 2D ligand-protein interaction diagram for EGFR.
Conclusion and Future Directions
This application note provides a robust and detailed framework for conducting molecular docking simulations of this compound against relevant anticancer and antimicrobial targets. The predicted binding affinities and interaction patterns serve as a valuable starting point for further investigation.
It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted with an understanding of its inherent limitations. Promising in silico results should be validated through in vitro biological assays, such as enzyme inhibition assays or cell-based proliferation assays. Nevertheless, the protocols outlined here provide a scientifically sound and efficient method for prioritizing compounds and generating hypotheses in the early stages of drug discovery.
References
- Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. (2022). Biotechnology and Applied Biochemistry, 69(3), 1226-1237.
- Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. (2025). Scilit.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(15), 4933.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). RSC Advances, 13(43), 30444-30459.
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). Antimicrobial Agents and Chemotherapy, 55(10), 4568-4577.
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. (2011). Antimicrobial Agents and Chemotherapy, 55(10), 4568-4577.
- 4HZ5: Pyrrolopyrimidine inhibitors of dna gyrase b and topoisomerase iv, part i: structure guided discovery and optimization of dual targeting agents with potent, broad-spectrum enzymatic activity. (2013). RCSB PDB.
- 6D20: Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. (2018). RCSB PDB.
- Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW...). (n.d.). ResearchGate.
- 8QQI: E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. (2024). RCSB PDB.
- 5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. (2016). RCSB PDB.
- 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. (1998). RCSB PDB.
- 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. (2020). RCSB PDB.
- 5LMA: HUMAN SPLEEN TYROSINE KINASE KINASE DOMAIN IN COMPLEX WITH AZANAPHTHYRIDINE INHIBITOR. (2016). RCSB PDB.
- Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 164-176.
- TXK tyrosine kinase. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives as DNA Gyrase Inhibitors. (2021). Letters in Drug Design & Discovery, 18(3), 244-252.
- Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). 3 Biotech, 11(1), 33.
- 6OMU: Structure of human Bruton's Tyrosine Kinase in complex with Evobrutinib. (2019). RCSB PDB.
- In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (2023). International Journal of Molecular Sciences, 24(13), 10861.
- Anticancer Pyrroloquinazoline LBL1 Targets Nuclear Lamins. (2018). ACS Chemical Biology, 13(5), 1380-1387.
- (a) Quinoline 1 or 1-aza-naphthalene and benzo[b]pyridine; (b)... (n.d.). ResearchGate.
- Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). iMeta, 3(3), e184.
- 6HY2: Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase. (2019). RCSB PDB.
- The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. (2022). New Journal of Chemistry, 46(31), 14893-14912.
- 980 Ligand Summary Page. (2011). RCSB PDB.
- Certain anticancer drug structures of quinoline derivatives I-VI and... (n.d.). ResearchGate.
- Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1654-1665.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4834.
- Biological Activities of Quinoline Derivatives. (2009). Bentham Science.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6653.
- Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. (2013). Archiv der Pharmazie, 346(2), 112-121.
- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Current Medical Research, 2(5), 38.
- Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024). International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51.
- (PDF) Biological Activities of Quinoline Derivatives. (2009). ResearchGate.
- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Scientific Reports, 13(1), 3217.
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- 15. rcsb.org [rcsb.org]
Application Notes & Protocols: Exploring 6-(Pyrrolidin-2-yl)quinoline as a Scaffold for Chemical Probe Development
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for researchers interested in the potential of 6-(Pyrrolidin-2-yl)quinoline as a foundational scaffold for the development of novel chemical probes. While this specific molecule is not yet established as a probe for a particular biological target, its core structure is a recurring motif in a diverse range of biologically active compounds.[1][2] This guide will synthesize information from related, more complex derivatives to propose a strategic workflow for evaluating and optimizing this compound for probe development. We will cover potential therapeutic areas of interest, hypothetical mechanisms of action, and detailed protocols for key experimental assays.
Introduction: The Quinoline-Pyrrolidine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in bioactive molecules, contributing to their stereochemistry and three-dimensional structure, which is crucial for target engagement.[5] The fusion of these two pharmacophores in this compound presents a compelling starting point for the design of new chemical probes to investigate complex biological systems.
Derivatives of the this compound core have demonstrated significant activity in several key therapeutic areas:
-
Oncology: Certain quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[6][7] The mechanism often involves the inhibition of key signaling pathways or enzymes essential for cancer cell survival.
-
Infectious Diseases: The quinoline scaffold is famously the basis for several antimalarial drugs.[8] More broadly, derivatives have been investigated for their antibacterial and antifungal properties.[3][9]
-
Neuroscience: Substituted quinolines have been explored as antagonists for metabotropic glutamate receptors (mGluR1), suggesting potential applications in treating neuropathic pain and other neurological disorders.[10]
-
Endocrinology: Complex derivatives of 6-(1-pyrrolidine)quinolin-2(1H)-ones have been identified as selective androgen receptor modulators (SARMs), indicating the scaffold's potential to interact with nuclear hormone receptors.[11]
Given this landscape, this compound can be viewed as a "fragment" or starting point for library synthesis aimed at discovering novel probes for these and other biological targets.
Proposed Workflow for Probe Development
The following workflow outlines a systematic approach to evaluating this compound and its derivatives as potential chemical probes.
Caption: A generalized workflow for developing a chemical probe from the this compound scaffold.
Key Experimental Protocols
The following protocols are foundational for characterizing the biological activity of novel compounds derived from the this compound scaffold.
Protocol: Cell Viability Assay (MTT Assay)
This assay provides a preliminary assessment of the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression.
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol can be adapted to assess the inhibitory activity of compounds against a specific kinase target.
Principle: The assay measures the amount of ATP consumed by a kinase during the phosphorylation of a substrate. The remaining ATP is quantified using a luciferase/luciferin-based system. A decrease in luminescence indicates kinase activity, and the inhibition of this decrease signifies the inhibitory potential of the compound.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
This compound derivatives in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a solution of kinase and substrate in the reaction buffer. Prepare a solution of ATP in the reaction buffer.
-
Compound Plating: Add 1 µL of the test compound at various concentrations to the wells of the assay plate. Include positive (no kinase) and negative (DMSO vehicle) controls.
-
Kinase Reaction Initiation: Add 20 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.
-
ATP Addition: Add 20 µL of the ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Signal Detection: Add 40 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value by plotting percent inhibition versus compound concentration (log scale).
Hypothetical Mechanism of Action: Targeting a Signaling Pathway
Based on the known activities of quinoline derivatives, a plausible mechanism of action for a novel probe could be the inhibition of a critical signaling pathway in cancer, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound-based chemical probe.
Quantitative Data from Related Compounds
The following table summarizes the reported biological activities of various quinoline-pyrrolidine derivatives, providing a benchmark for the potential potency of new analogs.
| Compound Class | Target/Activity | Potency (IC50/EC50) | Reference |
| Quinoline-piperazine/pyrrolidine derivatives | Antileishmanial (amastigote form) | 2.09 - 8.89 µM | [12] |
| 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones | Antiproliferative (Hep3B cells) | Potent cytotoxicity | [7] |
| 2-Substituted Quinoline 6-Carboxamides | mGluR1 Antagonism | 2.16 µM | [10] |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Antifungal (C. albicans) | Stronger than fluconazole | [9] |
Conclusion
While this compound itself is not an established chemical probe, its structural components are present in a multitude of potent, biologically active molecules. This guide provides a strategic framework and foundational protocols for researchers to explore this promising scaffold. By systematically synthesizing analogs, performing phenotypic and target-based screens, and characterizing the mechanism of action, it is plausible that novel and valuable chemical probes can be developed from this versatile starting point. The diverse therapeutic areas in which its derivatives have shown promise underscore the rich potential of the this compound core in chemical biology and drug discovery.
References
- Aikawa, K., Miyawaki, T., Hitaka, T., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. PubMed.
- Orr, M., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Hsiao, C. A., et al. (2008). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. PubMed.
- Yamamoto, T., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin.
- Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed.
- Hsieh, P. C., et al. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed.
- Martinez, P. D. G., et al. (2018). General strategies for the synthesis of quinoline derivatives. ResearchGate.
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Das, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- N/A. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- N/A. (2022). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Szabo, R. G., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
- Pavlidis, N. I., et al. (2021). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. PubMed.
- N/A. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- N/A. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.
- Mosaffa, F., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC.
- Ajani, O. O., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Singh, A., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. PubMed.
- N/A. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Skraup Synthesis of Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and reproducibility of this powerful, yet challenging, reaction. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and execution.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. While highly effective, the reaction is infamous for its vigorous exotherm and potential for low yields due to tar formation.[1][2] This guide will address the most common challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: The reaction is violent and difficult to control.
Question: My Skraup synthesis becomes extremely exothermic shortly after heating, often leading to the ejection of material from the reaction vessel. How can I moderate this?
Answer: The violent exotherm is a hallmark of the Skraup synthesis and is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation reactions.[1][3] Uncontrolled, this not only poses a significant safety risk but also promotes polymerization and tar formation, which severely impacts yield.[2][4]
Causality and Mitigation Strategies:
-
Moderating Agents: The most common and effective method to tame the reaction's vigor is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used; it is believed to act as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, thus preventing a sudden, violent onset.[4][5] Boric acid can also be used for this purpose.[3][5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. The standard and safest order is to mix the aniline, ferrous sulfate, and glycerol first, then slowly and carefully add concentrated sulfuric acid while cooling the mixture in an ice bath.[6][7] This pre-formation of aniline sulfate before the application of heat helps to manage the initial exotherm.[5]
-
Gradual Heating: Begin heating the mixture gently with a heating mantle or oil bath.[7] Once the reaction initiates (often indicated by bubbling or a rapid temperature increase), it's crucial to remove the external heat source immediately.[6][7] The heat of the reaction itself should be sufficient to sustain boiling for 30-60 minutes.[5] Only reapply heat after this initial exothermic phase has subsided to maintain a steady reflux for the remainder of the reaction time (typically 3-5 hours).[5][7]
Issue 2: The yield of the desired quinoline product is consistently low.
Question: I am following a standard Skraup protocol, but my yields are significantly lower than the literature values. What are the likely causes, and how can I improve them?
Answer: Low yields are a frequent frustration with the Skraup synthesis. The root causes can be multifaceted, ranging from incomplete reaction and side product formation to the inherent reactivity of your specific substrate.
Troubleshooting & Optimization:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that after the initial exotherm, the mixture is heated at a steady reflux (often around 140-150°C) for a sufficient duration (3-5 hours is typical) to drive the cyclization, dehydration, and oxidation steps to completion.[1][7][8]
-
Substituent Effects: The electronic nature of substituents on the aniline ring dramatically affects its nucleophilicity and, consequently, the reaction's success.[6][9] Electron-donating groups (e.g., methoxy, methyl) generally favor the reaction. Conversely, strong electron-withdrawing groups (e.g., nitro) deactivate the ring, making it a much poorer nucleophile, which can lead to very low yields under standard conditions.[4][9] For deactivated anilines, harsher conditions (higher temperatures, longer reaction times) may be necessary, or an alternative synthetic route should be considered.[9]
-
-
Side Product Formation (Tarring):
-
Cause: The highly acidic and high-temperature conditions are conducive to the polymerization of acrolein and other reactive intermediates, leading to the formation of thick, non-volatile tars that trap the product and complicate purification.[10]
-
Mitigation: The same strategies used to control the exotherm (moderating agents, gradual heating) are your primary defense against excessive tar formation.[4] Overheating is a major contributor to tarring.[4] Using acetylated amines (e.g., acetanilide instead of aniline) has also been reported to substantially reduce tar formation and increase yields.[11]
-
-
Choice of Oxidizing Agent:
-
Impact: While nitrobenzene is a common oxidizing agent and can also act as a solvent, its reduction byproducts can complicate purification.[12][1] Arsenic acid (or arsenic pentoxide) is another traditional oxidant reported to result in a less violent reaction and is preferred for some substrates, though its toxicity is a major drawback.[12][1][13]
-
Alternatives: Milder and more environmentally friendly oxidants are being explored. Iodine, ferric compounds, and even air/oxygen have been used.[14] For certain modified procedures, such as microwave-assisted synthesis in ionic liquids, an external oxidant may not even be necessary.
-
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting low product yields.
Issue 3: The final product is contaminated and difficult to purify.
Question: My crude quinoline is a dark, viscous oil heavily contaminated with tar and unreacted starting materials. What is the most effective purification strategy?
Answer: Purification is a critical and often challenging step. Tar removal and separation from unreacted aniline and nitrobenzene are the main objectives.
Effective Purification Protocol:
-
Workup - Neutralization: After the reaction has cooled, it is crucial to carefully dilute the viscous mixture with water and then make it strongly alkaline with a concentrated sodium hydroxide solution.[2][4] This neutralizes the sulfuric acid and liberates the free quinoline base, which is volatile.
-
Steam Distillation: This is the cornerstone of Skraup synthesis purification.[6] It is highly effective at separating the volatile quinoline from the non-volatile tarry residue.[2][6]
-
Pass steam through the alkaline reaction mixture.
-
Unreacted nitrobenzene, being steam-volatile, will often co-distill first. It's advisable to collect this separately if present in large amounts.[7]
-
Continue the steam distillation to collect the quinoline, which will appear as an oily layer in the aqueous distillate.[7]
-
-
Removal of Unreacted Aniline: The distillate may still contain unreacted aniline. A common method to remove this is through diazotization.
-
Acidify the distillate containing the crude quinoline with dilute sulfuric acid.[5]
-
Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) to convert the residual aniline into its non-volatile diazonium salt.[5][6]
-
Gently warming the solution decomposes the diazonium salt.[6]
-
Make the solution alkaline again and perform a second steam distillation to recover the pure quinoline.[6]
-
-
Final Purification: The collected quinoline can be further purified by solvent extraction from the distillate followed by drying and, ultimately, distillation under reduced pressure.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of each reagent in the Skraup synthesis? A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[6]
-
Glycerol: Acts as the source of the three-carbon chain required to form the pyridine ring. It dehydrates in the presence of hot, concentrated sulfuric acid to form acrolein (propenal), which is the reactive electrophile.[3][6][15]
-
Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[3][6]
-
Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is 1,2-dihydroquinoline. The oxidizing agent is required for the final aromatization step to form the stable quinoline ring.[3][6]
Q2: Can I use a substituted aniline in the Skraup synthesis? A2: Yes, the Skraup synthesis is quite versatile and can be used with a wide range of substituted anilines to produce the corresponding substituted quinolines.[6] However, as noted in the troubleshooting section, the nature and position of the substituent will significantly impact reactivity and may require modification of the reaction conditions.[4][6]
Q3: Are there "greener" or more modern alternatives to the classical Skraup synthesis? A3: Yes, significant research has focused on making this reaction more environmentally friendly and efficient.[6] Modifications include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times from hours to minutes and often improves yields.[10][6][16]
-
Use of ionic liquids: These can function as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[10][6]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for bulk solvents.[6]
-
Alternative Oxidizing Agents: Replacing hazardous oxidants like arsenic acid with safer alternatives is an active area of research.[6][14]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods and incorporates moderation for improved safety and yield.[1][5][7]
Materials:
-
Aniline (24.5 g, 0.26 mol)
-
Anhydrous Glycerol (57.5 g, 0.625 mol)
-
Nitrobenzene (19.5 g, 0.16 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (6 g)
-
Concentrated Sulfuric Acid (50 mL, ~92 g)
-
Sodium Hydroxide solution (for workup)
-
Sodium Nitrite solution (for workup)
Procedure:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a long reflux condenser, add aniline, ferrous sulfate heptahydrate, anhydrous glycerol, and nitrobenzene.
-
Acid Addition: Stir the mixture vigorously and begin to add the concentrated sulfuric acid slowly and carefully through the condenser. The addition should be done portion-wise with cooling to manage the initial heat of mixing. It is critical that the reagents are well-mixed before heating begins.[5]
-
Initiation and Reflux: Gently heat the mixture using a heating mantle. When the reaction begins to boil vigorously (initiates), immediately remove the heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[5][7]
-
Heating: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours.[5][7]
-
Workup & Steam Distillation:
-
Allow the reaction mixture to cool. Carefully dilute the mixture with 500 mL of water.
-
Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the crude quinoline from the tarry residue. Collect the distillate until it is no longer cloudy.[4][6]
-
-
Purification:
-
Separate the quinoline layer from the aqueous distillate.
-
To remove residual aniline, acidify the distillate with dilute sulfuric acid, cool in an ice bath, and add a solution of sodium nitrite until a test with starch-iodide paper is positive.[5][6]
-
Warm the solution gently to decompose the diazonium salt, then make it alkaline again with sodium hydroxide and perform a second steam distillation.[6]
-
-
Final Isolation: The pure quinoline is separated from the final distillate, dried over anhydrous potassium carbonate, and can be further purified by distillation under reduced pressure (b.p. 237 °C at atmospheric pressure).[1][7] A typical yield for this procedure is 84-91%.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for a moderated Skraup synthesis.
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the reaction conditions and the nature of the aniline substrate.
| Substituted Aniline | Product | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | 84-91 | [1] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | Not specified | [1] |
| o-Bromoaniline | 8-Bromoquinoline | Not specified | ~75 | [9] |
| o-Nitroaniline | 8-Nitroquinoline | Not specified | <17 | [9] |
As demonstrated, electron-withdrawing groups like the nitro group in o-nitroaniline can drastically reduce the yield compared to a less deactivating group like bromo.[9]
References
- BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Sciencemadness.org. (2009).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Prepar
- Wikipedia. Skraup reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025).
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Mosher, H. S., Yanko, W. H., & Whitmore, F. C. 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- BenchChem. (2025).
- Kennedy, K. M., & Dupart, P. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1)
- Clarke, H. T., & Davis, A. W. Quinoline. Organic Syntheses Procedure.
- ACS Publications. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE.
- Menske, R. F. H., Lechr, F., & Galtacsen, G. A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE.
- YouTube. (2024). Making quinoline - the Skraup synthesis.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. iipseries.org [iipseries.org]
- 16. researchgate.net [researchgate.net]
Minimizing side-product formation in Friedländer quinoline synthesis
Friedländer Synthesis Technical Support Center
Welcome to the technical support hub for the Friedländer annulation for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted side-products, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the Friedländer synthesis, focusing on the "why" behind the problem and providing actionable solutions.
Question 1: My reaction is yielding significant amounts of a Knoevenagel condensation product instead of the desired quinoline. What is happening and how can I fix it?
Answer: This is a classic issue in the Friedländer synthesis, especially when using base catalysts. The Knoevenagel condensation is often a faster, kinetically favored pathway that competes with the desired intramolecular cyclization.
-
The Underlying Mechanism: The reaction between your 2-aminoaryl aldehyde or ketone (Substrate A) and the active methylene compound (Substrate B) begins with an intermolecular aldol-type condensation. Under basic conditions, the enolate of the active methylene compound attacks the carbonyl of the 2-aminoaryl substrate. If the subsequent intramolecular cyclization and dehydration (the Friedel-Crafts type step) is slow, the intermediate can readily eliminate water to form the stable, but undesired, Knoevenagel product.
-
Troubleshooting & Solutions:
-
Switch to an Acid Catalyst: Shifting from a base-catalyzed to an acid-catalyzed system is the most effective solution. Protic acids (like p-TsOH, H2SO4) or Lewis acids (like FeCl3, Sc(OTf)3) protonate the carbonyl group of the 2-aminoaryl substrate, activating it for nucleophilic attack by the enol form of the active methylene compound. This pathway favors the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization, directly leading to the quinoline scaffold and avoiding the Knoevenagel pathway.
-
Solvent Choice: High-boiling point, polar aprotic solvents such as diphenyl ether or Dowtherm A can facilitate the high-energy intramolecular cyclization step, pushing the equilibrium towards the quinoline product, even in base-catalyzed systems. However, the thermal stability of your reactants must be considered.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often favors the thermodynamically more stable quinoline product over the kinetically favored Knoevenagel side-product by providing rapid, uniform heating.
-
Troubleshooting Workflow: Knoevenagel vs. Friedländer
Caption: Decision tree for troubleshooting Knoevenagel side-product formation.
Question 2: I am observing self-condensation of my active methylene compound. How can I prevent this?
Answer: Self-condensation of the active methylene component (e.g., ethyl acetoacetate dimerizing) occurs when it reacts with itself instead of the intended 2-aminoaryl carbonyl compound. This is typically a sign that the reaction conditions are too harsh or that the primary reaction pathway is too slow.
-
The Underlying Mechanism: Strong bases can deprotonate the active methylene compound, forming a high concentration of the enolate. If the 2-aminoaryl carbonyl is not sufficiently reactive or is present in a lower effective concentration, the enolate will attack another molecule of the parent active methylene compound.
-
Troubleshooting & Solutions:
-
Reduce Catalyst Loading: Use a catalytic amount of a milder base (e.g., piperidine, pyrrolidine) instead of stoichiometric amounts of strong bases like NaOH or KOH. This keeps the steady-state concentration of the enolate low, disfavoring the bimolecular self-condensation.
-
Control Reactant Stoichiometry: Ensure the 2-aminoaryl carbonyl compound is present in a slight excess (e.g., 1.1 equivalents) to maximize the probability of the desired intermolecular reaction.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate all reaction pathways, including undesired self-condensation.
-
Question 3: My reaction is sluggish and gives low yields, even after extended reaction times. What factors could be responsible?
Answer: Low reactivity can stem from several factors, primarily related to the electronic nature of your substrates and the reaction conditions.
-
The Underlying Mechanism: The rate-determining step in many Friedländer syntheses is the initial condensation or the subsequent intramolecular cyclization. Electron-withdrawing groups on the 2-aminoaryl ring can deactivate the amino group, slowing the cyclization. Similarly, a sterically hindered carbonyl or active methylene group can impede the reaction.
-
Troubleshooting & Solutions:
-
Catalyst Screening: The choice of catalyst is critical. What works for one substrate pair may not work for another. A screening of different catalysts is highly recommended.
Catalyst Type Examples Best For Rationale Brønsted Acid p-Toluenesulfonic acid (p-TsOH), H2SO4 Electron-rich aminoaryl ketones Activates the carbonyl for nucleophilic attack. Lewis Acid FeCl3, Sc(OTf)3, Bi(OTf)3 General purpose, good for sensitive substrates Coordinates to the carbonyl oxygen, increasing its electrophilicity without harsh protonation. Base Pyrrolidine, Piperidine, KOH Highly activated methylene compounds Generates the nucleophilic enolate required for the initial condensation. Metal Nanoparticles Au/C, Ru-complexes "Green" or heterogeneous catalysis Can offer high activity and selectivity, often under milder conditions, with the benefit of easy removal. -
Increase Temperature: As a rule of thumb, if kinetics are slow, cautiously increasing the temperature can improve the reaction rate. Consider moving from refluxing ethanol to a higher-boiling solvent like toluene or xylene.
-
Water Removal: The final step of the quinoline formation involves dehydration. Actively removing water using a Dean-Stark apparatus can drive the equilibrium towards the product, significantly improving yields in acid-catalyzed reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis to Minimize Knoevenagel Products
This protocol is optimized for reacting a 2-aminoaryl ketone with an active methylene compound using a Brønsted acid catalyst.
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and toluene (5 mL per mmol of the limiting reagent).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Optional but recommended: If a Dean-Stark trap is used, monitor water collection to gauge reaction progress.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline.
Mechanism Visualization: Acid-Catalyzed Pathway
Caption: Acid catalysis favors the Schiff base pathway, avoiding Knoevenagel products.
References
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
- Friedländer Synthesis. Organic Chemistry Portal. [Link]
- Shaabani, A., Rezayan, A. H., & Behnam, M. (2008). Gold-catalyzed Friedlander quinoline synthesis.
- Jie, J. (2009). Friedländer Synthesis. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
- Varma, R. S. (2012). Microwave-assisted organic synthesis. In Green Chemistry. Elsevier. [Link]
Technical Support Center: Optimization of Coupling Reactions to the Quinoline Core
Welcome to the technical support center for the functionalization of the quinoline core via cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis and functionalization a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the rationale behind them.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Haloquinolines
Question: I am attempting a Suzuki-Miyaura coupling between a 2-chloroquinoline and phenylboronic acid, but I am observing very low conversion to the desired 2-phenylquinoline. What are the likely causes and how can I troubleshoot this?
Answer: Low yield in Suzuki-Miyaura couplings involving quinolines, especially with less reactive chlorides, is a common issue.[3] The problem often stems from inefficient oxidative addition or catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of catalyst and ligand is paramount for the coupling of challenging substrates like chloroquinolines.[3]
-
Rationale: The strong carbon-chlorine bond requires a highly active catalyst to facilitate the initial oxidative addition step. Electron-rich and bulky phosphine ligands are known to promote this step and stabilize the active palladium(0) species.
-
Solution: Switch to a more robust catalyst system. Instead of basic Pd(PPh₃)₄, consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.
-
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[3]
-
Rationale: An inappropriate or weak base can lead to a slow or stalled catalytic cycle. The base must be strong enough to form the boronate species, which then transfers the organic group to the palladium center.
-
Solution: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-coordinating base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, particularly for challenging couplings.[3][4] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]
-
-
Solvent and Temperature: The reaction medium and energy input are critical variables.
-
Rationale: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Insufficient temperature can lead to slow reaction kinetics.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard choices.[3] The added water can help in dissolving the base.[3] If conversion is still low, a gradual increase in the reaction temperature (e.g., to 100-110°C) can significantly improve the reaction rate.[3][5]
-
-
Reagent Quality: The purity of your starting materials is non-negotiable.
-
Rationale: Boronic acids are prone to decomposition (protodeboronation), and impurities in any reagent can poison the catalyst.[3]
-
Solution: Use freshly purchased or purified boronic acid. Consider using the more stable pinacol ester of the boronic acid.[3] Ensure all reagents are of high purity and the solvents are anhydrous and degassed to prevent catalyst oxidation.[6]
-
Issue 2: Significant Dehalogenation Side Product Formation
Question: In my Suzuki coupling of a bromoquinoline, I am consistently isolating a significant amount of the dehalogenated quinoline byproduct. How can I suppress this side reaction?
Answer: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent and frustrating side reaction in cross-coupling chemistry.[7] It typically arises from the formation of a palladium-hydride (Pd-H) species that participates in the catalytic cycle.[7][8]
-
Mechanism of Dehalogenation: A Pd-H species can be generated from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[7] This Pd-H intermediate can then undergo reductive elimination with the quinoline moiety to produce the dehalogenated product.[8]
Here are strategies to minimize dehalogenation:
-
Choice of Halide: The nature of the leaving group is a key factor.
-
Rationale: The propensity for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[7]
-
Solution: If possible, switch from a bromo- or iodoquinoline to a chloroquinoline. While this makes the oxidative addition more challenging, it often reduces the incidence of dehalogenation.[9][10]
-
-
Ligand Modification: The ligand can influence the relative rates of the desired coupling versus dehalogenation.
-
Rationale: A well-chosen ligand can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[7]
-
Solution: Experiment with different bulky, electron-rich phosphine ligands. Ligands like XPhos have been shown to be effective in suppressing dehalogenation in some systems.[9]
-
-
Reaction Conditions Tuning:
-
Rationale: The conditions can be optimized to disfavor the formation of Pd-H species.
-
Solution:
-
Base: Avoid bases that can readily act as hydride sources. While stronger bases are often needed, ensure they are of high purity.
-
Solvent: Use rigorously anhydrous and deoxygenated solvents.
-
Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the rate of side reactions.
-
-
Issue 3: Poor Regioselectivity in C-H Functionalization of Quinolines
Question: I am trying to perform a direct C-H arylation on a quinoline N-oxide and I'm getting a mixture of C2 and C8 isomers. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the direct C-H functionalization of quinolines is a significant challenge, as multiple C-H bonds are available for activation.[1][11] For quinoline N-oxides, the C2 and C8 positions are generally the most activated.[12][13] The outcome is often dictated by a subtle interplay of electronic effects, steric hindrance, and the specific catalytic system employed.[12][14]
-
Controlling Factors:
-
Strategies for Selective Functionalization:
-
For C2-Selectivity:
-
Rationale: The C2 position is electronically activated by the adjacent N-oxide group.[12] Many palladium-catalyzed systems naturally favor this position.[12]
-
Typical Conditions: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst that often directs functionalization to the C2 position, especially in neutral solvents like DMF or dioxane.[12][13] The addition of phosphine ligands can further enhance C2 selectivity.[12]
-
-
For C8-Selectivity:
-
Rationale: The C8 position can be targeted through chelation assistance, where the N-oxide oxygen atom coordinates to the metal center, directing it to the sterically accessible C8-H bond.[12]
-
Typical Conditions: A notable strategy for achieving C8 selectivity involves using a palladium catalyst in the presence of an acidic solvent like acetic acid.[14][15] This environment can promote a different catalytic pathway, favoring cyclopalladation at the C8 position.[15] Using PdCl₂ instead of Pd(OAc)₂ has also been shown to favor C8 activation.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for introducing an amine group onto a quinoline core?
A1: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[16][17] This palladium-catalyzed reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with haloquinolines under relatively mild conditions.[16] The choice of a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos) is critical for achieving high yields.[4][18]
Q2: I'm performing a Sonogashira coupling with a terminal alkyne and a bromoquinoline, and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?
A2: The Glaser-Hay homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[6] This side reaction is promoted by the presence of oxygen.[6] To minimize it:
-
Maintain a Strict Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.[6]
-
Reduce Copper Loading: Lowering the concentration of the copper(I) iodide co-catalyst can help to disfavor the homocoupling pathway.[6]
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can circumvent the issue of Glaser coupling. These often require a more active palladium catalyst system.
Q3: What are the key differences in reaction conditions for Heck coupling versus Suzuki coupling on a quinoline substrate?
A3: While both are palladium-catalyzed cross-coupling reactions, their core components and mechanisms differ, necessitating different conditions:
| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Coupling |
| Coupling Partner | Organoboron compound (e.g., boronic acid) | Alkene |
| Base Requirement | Essential for activating the boronic acid (e.g., K₃PO₄, Cs₂CO₃).[3] | A base (often an amine like Et₃N or a carbonate) is required to neutralize the HX generated.[18] |
| Key Mechanistic Step | Transmetalation from boron to palladium.[19] | Carbopalladation of the alkene followed by β-hydride elimination.[20] |
| Typical Solvents | Aprotic polar solvents (dioxane, toluene, THF), often with water.[3] | Polar aprotic solvents like DMF, NMP, or acetonitrile.[21] |
Q4: How can I choose the right phosphine ligand for my quinoline coupling reaction?
A4: The selection of the phosphine ligand is critical and depends on the specific coupling reaction and the reactivity of the substrates. Here's a general guide:
-
Electron-Richness: For less reactive substrates like aryl chlorides, electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) are preferred as they promote the oxidative addition step.
-
Steric Bulk: Bulky ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reductive elimination step, which is often the product-forming step, and can help to prevent catalyst decomposition.[3]
-
Bite Angle (for bidentate ligands): For ligands like Xantphos or dppf, the bite angle can influence the geometry of the palladium complex and, consequently, its reactivity and selectivity.[18]
A systematic screening of a small library of ligands is often the most practical approach to identify the optimal choice for a new transformation.[22]
Visualization and Experimental Protocols
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination.
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline
This protocol is a general starting point for the Suzuki-Miyaura coupling of a 2-chloroquinoline with a generic arylboronic acid. [3] Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. [Link]
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Comput
- Optimization of conditions for the Suzuki coupling reaction.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances (RSC Publishing). [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Troubleshooting a difficult Heck reaction. Reddit. [Link]
- Buchwald-Hartwig Amin
- Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions (RSC Publishing). [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Catalytic pathway for quinoline synthesis.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
- Cross-Coupling Chemistry. University of Rochester. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing). [Link]
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
- Common cross coupling reactions. YouTube. [Link]
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle.
- Heck Reaction. Organic Chemistry Portal. [Link]
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH. [Link]
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- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 15. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. m.youtube.com [m.youtube.com]
- 20. Heck Reaction [organic-chemistry.org]
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Resolving issues with poor solubility of 6-(Pyrrolidin-2-yl)quinoline in aqueous buffers
A Guide to Resolving Poor Aqueous Solubility for Researchers
Welcome to the technical support guide for 6-(Pyrrolidin-2-yl)quinoline. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your research is often preceded by a critical, and sometimes challenging, formulation step. Poor aqueous solubility is a common hurdle for complex heterocyclic molecules, leading to issues with stock solution preparation, buffer compatibility, and reproducibility in downstream assays.
This guide is designed to provide you with a clear, scientifically-grounded framework for understanding and overcoming the solubility challenges associated with this compound. We will move beyond simple instructions to explain the chemical principles behind these strategies, empowering you to troubleshoot effectively and tailor these methods to your specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound compound poorly soluble in standard aqueous buffers like PBS (pH 7.4)?
Answer: The solubility behavior of this compound is dictated by its chemical structure, which contains two basic nitrogen atoms: one on the quinoline ring and one on the pyrrolidine ring.
-
Chemical Structure and Basicity: The quinoline nitrogen is weakly basic (pKa of the parent quinoline is ~4.9), while the nitrogen in the saturated pyrrolidine ring is significantly more basic (pKa of similar aliphatic amines is ~9-11).[1]
-
pH-Dependent Ionization: The solubility of ionizable compounds in aqueous media is highly dependent on the pH of the solution.[2][3] For a basic compound like this one, solubility dramatically increases when it is protonated (carries a positive charge), as the ionized form interacts more favorably with polar water molecules.
-
Solubility at Neutral pH: At a neutral pH of 7.4, the highly basic pyrrolidine nitrogen is largely protonated, but the overall molecule may still exist in a significant equilibrium with its less soluble, neutral form. This lipophilic, uncharged state limits its ability to dissolve in water, often leading to precipitation or the formation of a suspension.[4]
The diagram below illustrates how the charge state of the molecule changes with pH, directly impacting its aqueous solubility.
Caption: pH-dependent ionization and its effect on solubility.
Q2: What is the most effective initial strategy to dissolve this compound?
Answer: The most direct and effective initial strategy is pH adjustment . By preparing your initial stock solution in a mildly acidic environment, you can fully protonate the molecule, significantly enhancing its aqueous solubility.[][6] This method is simple, cost-effective, and avoids the use of organic co-solvents that might interfere with your downstream experiments.[3]
See Protocol 1 for a detailed, step-by-step guide to preparing an acidic stock solution.
| Parameter | Low pH (e.g., pH 4.0) | Neutral pH (e.g., pH 7.4) | Rationale |
| Predominant Form | Ionized (Salt Form) | Mostly Neutral | The ionized form is polar and readily interacts with water. |
| Aqueous Solubility | High | Low | Protonation of the basic nitrogens creates a soluble salt.[2] |
| Recommended Buffer | 50 mM Sodium Citrate | Phosphate-Buffered Saline (PBS) | Citrate is an effective buffer in the pH 3-6 range. |
Table 1: Effect of pH on the Ionization and Solubility of this compound.
Q3: My assay must be performed at pH 7.4. How do I prevent my compound from precipitating when I add the acidic stock to my neutral buffer?
Answer: This is a critical experimental step. The key is to leverage the difference between the stock concentration and the final working concentration . While a high concentration of the compound will precipitate if you neutralize the entire stock solution, the much lower final concentration required for your assay may fall below the compound's solubility limit at pH 7.4.
The correct procedure is to perform a rapid, serial dilution of the concentrated acidic stock into your final volume of neutral assay buffer. Vigorous mixing during this step is crucial to prevent localized high concentrations that can lead to precipitation.
The workflow below outlines the recommended troubleshooting and decision-making process for achieving a clear working solution.
Caption: Troubleshooting workflow for compound solubility.
Q4: pH adjustment alone is not working or is incompatible with my experiment. What are my other options?
Answer: If pH manipulation is not a viable option, the next step is to use co-solvents or other pharmaceutical excipients .[7][8][9] These agents work by altering the properties of the solvent (water) to make it more hospitable to lipophilic molecules.
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, thereby increasing the solubility of non-polar compounds.[][10] Common choices include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 300 or 400), Propylene Glycol (PG), and ethanol.[11][12] It is crucial to use the minimum amount necessary, as co-solvents can have their own biological effects.[12]
-
Surfactants: For in vivo studies or challenging formulations, non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used. These molecules form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous buffer.[11]
| Agent | Class | Typical Starting % (v/v) | Notes & Considerations |
| DMSO | Co-solvent | 1-10% (stock); <0.5% (final) | Excellent solubilizer but can be toxic to cells at higher concentrations. Freeze-thaw can cause precipitation. |
| PEG 300/400 | Co-solvent | 10-40% | Generally low toxicity; often used in in vivo formulations.[11][12] |
| Ethanol | Co-solvent | 5-20% | Can cause protein denaturation in some assays. Volatile. |
| Tween® 80 | Surfactant | 1-5% | Forms micelles to aid solubilization. Commonly used in preclinical formulations.[12] |
Table 2: Common Co-solvents and Excipients for Enhancing Aqueous Solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Acidic Stock Solution
This protocol describes the preparation of a primary stock solution using pH adjustment, which should be the first method attempted.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q®)
-
Hydrochloric acid (HCl), 1 N solution
-
Volumetric flask
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate Mass: Determine the mass of your compound required to make a 10 mM solution in your desired final volume (e.g., for 10 mL of 10 mM stock, you will need Molecular Weight * 0.01 L * 0.01 mol/L grams).
-
Weigh Compound: Accurately weigh the calculated mass and transfer it to the volumetric flask.
-
Add Water: Add high-purity water to approximately 70-80% of the final desired volume. The compound will likely not dissolve at this stage and will appear as a slurry.
-
Acidify: While stirring, add the 1 N HCl solution dropwise. Monitor the solution closely. As the pH drops, the compound will begin to dissolve. Continue adding acid until the solution is completely clear. A final pH of 4.0-5.0 is typically sufficient.
-
Bring to Volume: Once the compound is fully dissolved, carefully add high-purity water to reach the final volume marked on the volumetric flask.
-
Finalize and Store: Cap the flask and invert several times to ensure homogeneity. The solution can be filter-sterilized (using a solvent-compatible filter, e.g., PVDF) and stored in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution at Neutral pH
This protocol details the correct method for diluting a concentrated acidic stock into a neutral buffer to avoid precipitation.
Materials:
-
10 mM acidic stock solution of your compound (from Protocol 1)
-
Final assay buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Buffer: Add the full final volume of your neutral assay buffer to a conical tube or beaker. For example, if you need 1 mL of working solution, start with 1 mL of PBS.
-
Calculate Dilution: Determine the volume of stock solution needed. To make 1 mL of 100 µM solution from a 10 mM stock, you will need 10 µL (V1 = (C2 * V2) / C1).
-
Dilute and Mix: While vigorously vortexing or stirring the neutral buffer, quickly add the calculated volume (10 µL) of the acidic stock solution directly into the buffer. Do not add the stock slowly or to the wall of the tube.
-
Inspect: The final working solution should be clear. If you observe any cloudiness or precipitate, the final concentration may be above the compound's solubility limit at this pH, and you should consider the co-solvent approach (Protocol 3).
Protocol 3: Preparation of a Stock Solution Using a Co-solvent System
This protocol is for cases where pH adjustment is insufficient or inappropriate. This example uses DMSO as the primary solubilizing agent.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh Compound: Weigh the required mass of your compound directly into a sterile microcentrifuge tube.
-
Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve the desired high stock concentration (e.g., 50-100 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or sonication can aid dissolution. Ensure the final solution is completely clear.
-
Storage: Store the DMSO stock in tightly sealed aliquots at -20°C or -80°C to prevent water absorption.
-
Dilution into Buffer: When preparing your working solution, follow the rapid dilution method described in Protocol 2 . Be aware that the final DMSO concentration in your assay should typically be kept below 0.5% to avoid artifacts. Always include a vehicle control (buffer + equivalent amount of DMSO) in your experiments.
References
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]
- Cosolvent - Wikipedia. Wikipedia. [Link]
- Co-solvent: Significance and symbolism. ScienceDirect. [Link]
- Co-solvent – Knowledge and References. Taylor & Francis. [Link]
- FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. IFF. [Link]
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
- PH adjustment: Significance and symbolism. ScienceDirect. [Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
- Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
- solubility enhancement -by pH change & complex
- Best Practices For Stock Solutions. FasterCapital. [Link]
- Quinoline. mVOC 4.0.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
- CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. [Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
- Techniques to improve the solubility of poorly soluble drugs.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
- How to tackle compound solubility issue. Reddit. [Link]
- Solution-making strategies & practical advice. YouTube. [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. wjbphs.com [wjbphs.com]
- 4. books.rsc.org [books.rsc.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 9. colorcon.com [colorcon.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Overcome Drug Resistance Using Novel Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating novel quinoline derivatives to combat drug resistance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge to conduct robust and reproducible experiments, fostering innovation in the critical field of antimicrobial and anticancer research.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with quinoline derivatives.
A. Compound Handling and Solubility
Question: My quinoline derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
Answer: This is a frequent challenge stemming from the reduced concentration of the organic solvent (DMSO) upon dilution into an aqueous environment. Poor aqueous solubility is a primary hurdle for many quinoline derivatives, often leading to compound precipitation and consequently, inaccurate and irreproducible data.[1][2] Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically not exceeding 0.5%, to prevent solvent-induced artifacts and cytotoxicity.[1]
-
Introduce a Co-solvent: Consider adding a water-miscible organic co-solvent to your buffer. Examples include ethanol, propylene glycol, or polyethylene glycol (PEG). These agents decrease the polarity of the solvent system, which can help solubilize your compound. Start with low percentages (e.g., 1-5% v/v) and cautiously increase as needed, ensuring the co-solvent does not interfere with your assay's biological components.[1]
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their solubility. Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking their hydrophobic regions. Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. Pre-incubating your quinoline derivative with the cyclodextrin before adding it to the buffer can be highly effective.[1]
-
pH Adjustment: The solubility of ionizable quinoline derivatives can be significantly influenced by pH.[2][3] For basic quinolines, lowering the buffer's pH may increase solubility. Conversely, for acidic derivatives, a higher pH might be beneficial. Ensure the final pH is compatible with your assay system.[1]
Question: I'm observing high variability in my assay results. Could this be related to solubility?
Answer: Yes, poor solubility is a very likely cause of high variability. Inconsistent compound concentrations across assay wells due to precipitation will lead to unreliable and fluctuating data.[1] It is highly recommended to perform a preliminary solubility test of your compound in the final assay buffer at the highest concentration you plan to use. Visually inspect the solution for any signs of precipitation or cloudiness before proceeding with your experiment.[1]
B. Assay Interference
Question: My quinoline compound is showing a high background signal in my fluorescence-based assay. Could it be autofluorescence?
Answer: Yes, this is a common issue. The quinoline scaffold, with its extended π-electron system, is inherently fluorescent and can absorb light and emit it, leading to high background signals in fluorescence-based assays.[4][5][6]
How to Troubleshoot Autofluorescence:
-
Test for Compound Autofluorescence: Run a control experiment with your compound in the assay buffer without any fluorescent probes or enzymes. Excite the compound at the same wavelength used for your assay's fluorophore and measure the emission across a range of wavelengths. A concentration-dependent increase in fluorescence indicates autofluorescence.[4]
-
Employ Background Subtraction: For each concentration of your quinoline derivative, subtract the fluorescence intensity of the compound-only control from the corresponding experimental well.[4]
-
Switch to Red-Shifted Fluorophores: Autofluorescence from quinoline compounds is often strongest in the blue-green region of the spectrum. If your assay permits, switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) can help minimize spectral overlap.[4]
-
Use a Different Assay Format: If autofluorescence remains a significant issue, consider switching to a non-fluorescence-based assay, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay.[1]
Question: My quinoline compound appears to be a "Pan-Assay Interference Compound" (PAIN), showing activity in multiple, unrelated assays. What should I do?
Answer: This is a critical observation. PAINs are compounds that often give false-positive results in various assays through non-specific mechanisms. Before committing to extensive further studies, it is essential to perform several validation steps:
-
Confirm with an Orthogonal Assay: Validate your findings using an assay with a different detection method (e.g., if you have a fluorescence-based result, confirm it with a luminescence or absorbance-based assay).
-
Biophysical Methods: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct and specific interaction between your quinoline derivative and its putative target.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your hit compound. A clear SAR, where small structural changes lead to predictable changes in activity, is a strong indicator of a specific interaction.
C. Stability of Quinoline Derivatives
Question: My quinoline compound solution is changing color over time (e.g., turning yellow or brown). What does this indicate?
Answer: Discoloration is a common sign of degradation for quinoline compounds, often caused by exposure to light (photodegradation) or oxidation.[3] This indicates that the integrity of your compound is compromised, which can lead to a loss of potency and inconsistent results.[3] It is crucial to prepare fresh solutions for sensitive experiments and to store stock solutions protected from light.[3]
Question: How can I assess the stability of my quinoline derivative in my cell culture medium?
Answer: It's important to confirm that your compound is stable for the duration of your experiment. You can perform a stability test by spiking your compound into the culture medium at the highest and lowest concentrations you plan to use. Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the intended duration. At various time points, you can analyze the concentration of the parent compound using methods like HPLC-UV or LC-MS/MS to check for degradation.[7]
II. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the potential of novel quinoline derivatives in overcoming drug resistance.
A. Assessing Cytotoxicity and Synergy
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of your quinoline derivatives.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.[9][10]
-
Incubation: Incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible for the MTT assay.[10]
-
Solubilization (for MTT): Carefully remove the medium and add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[10][11]
Workflow for MTT Cytotoxicity Assay
Caption: Interpretation of FICI values from a checkerboard assay.
B. Investigating Mechanisms of Resistance Reversal
This fluorescence-based assay is widely used to assess the activity of efflux pumps like P-gp. [12][13]Calcein-AM, a non-fluorescent substrate, is converted to fluorescent calcein inside the cell. In cells with active P-gp, Calcein-AM is pumped out before it can be converted. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence. [12] Protocol:
-
Cell Seeding: Seed cells known to overexpress P-gp (e.g., K562/ADR, A549/DOX) in a 96-well black, clear-bottom plate and grow overnight. [14]2. Compound Treatment: Treat the cells with your quinoline derivative or a known P-gp inhibitor (e.g., verapamil, cyclosporin A) for 30 minutes. [14]3. Staining: Prepare a Calcein-AM staining solution in culture medium. Add this solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. [14]5. Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [14] P-gp Inhibition and Calcein-AM Efflux
Caption: Mechanism of the Calcein-AM assay for P-gp inhibition.
These assays measure the ability of your quinoline derivative to inhibit the activity of bacterial type II topoisomerases, which are key targets for many antibiotics. [15][16][17] General Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (for gyrase) or catenated DNA (for topoisomerase IV), and your quinoline derivative at various concentrations. [18][19]2. Enzyme Addition: Add the purified DNA gyrase or topoisomerase IV enzyme to initiate the reaction. [18]3. Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). [18]4. Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Data Analysis: Inhibition of enzyme activity will result in a decrease in the amount of relaxed or decatenated DNA compared to the no-drug control.
Troubleshooting DNA Topoisomerase Assays
| Issue | Possible Cause | Solution |
|---|---|---|
| No relaxation/decatenation in the no-drug control | Loss of enzyme activity | Use a fresh aliquot of the enzyme. [20] |
| No inhibition observed | Compound is inactive or insoluble at the tested concentrations | Confirm compound solubility in the assay buffer. Test a wider range of concentrations. |
| Smearing of DNA bands | Nuclease contamination in the enzyme preparation | Use a higher purity enzyme preparation. |
III. Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.
Table 1: Cytotoxicity of Novel Quinoline Derivatives against Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
|---|---|---|
| Quinoline-A | A549/DOX (Doxorubicin-resistant) | 8.5 ± 1.2 |
| Quinoline-B | K562/ADR (Adriamycin-resistant) | 5.2 ± 0.8 |
| Doxorubicin | A549/DOX | > 50 |
| Adriamycin | K562/ADR | > 50 |
Table 2: Synergistic Activity of Quinoline Derivative 'Q-Syn' with Ciprofloxacin against Resistant E. coli
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|
| Q-Syn | 32 | 4 | \multirow{2}{}{0.25} | \multirow{2}{}{Synergy} |
| Ciprofloxacin | 16 | 4 | | |
IV. References
-
Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 142, 11–23. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols. [Link]
-
Bonapace, C. R., Bosso, J. A., Friedrich, L. V., & White, R. L. (2002). Comparison of methods of interpretation of checkerboard synergy testing. Diagnostic microbiology and infectious disease, 44(4), 363–366. [Link]
-
[Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?]. (2012). Mikrobiyoloji bulteni, 46(3), 501–508. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). CoLab. [Link]
-
Topoisomerase Assays. (2013). Current protocols in pharmacology, 61, 3.3.1–3.3.29. [Link]
-
Calcein assay: A high-throughput method to assess P-gp inhibition. (2025). ResearchGate. [Link]
-
Glavinas, H., Kis, E., Pal, A., Kovacs, R., Jani, M., Kisfalvi, K., & Krajcsi, P. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of biomolecular screening, 16(5), 556–564. [Link]
-
Topoisomerase Assays. (2022). Current protocols, 2(1), e334. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2020). Molecules (Basel, Switzerland), 25(22), 5433. [Link]
-
Feller, N., Kuiper, C. M., Priebe, W., & Lankelma, J. (1998). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. European journal of cancer (Oxford, England : 1990), 34(10), 1603–1608. [Link]
-
Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. (2021). Antibiotics (Basel, Switzerland), 10(11), 1398. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial agents and chemotherapy, 51(10), 3682–3688. [Link]
-
El-Sayed, M. A., Abbas, H. S., Ali, O. M., El-Tombary, A. A., & El-Ashry, E. S. H. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(10), e2000277. [Link]
-
Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). Molecules (Basel, Switzerland), 27(17), 5625. [Link]
-
Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (2018). Methods in molecular biology (Clifton, N.J.), 1703, 119–129. [Link]
-
Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. (2015). Journal of visualized experiments : JoVE, (99), 52753. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC medicinal chemistry, 15(7), 2004–2021. [Link]
-
Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. (2025). ResearchGate. [Link]
-
Q5D Quality of Biotechnological/Biological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. (1997). ICH. [Link]
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Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of biochemical and molecular toxicology, 33(1), e22260. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]
-
Fluorescence enhancement of quinolines by protonation. ResearchGate. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2019). ACS chemical biology, 14(12), 2689–2696. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2023). Pharmaceutics, 15(5), 1369. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific reports, 9(1), 17657. [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Efflux pump inhibitors for bacterial pathogens: From bench to bedside. (2017). The Indian journal of medical research, 145(2), 129–145. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Journal of Pharmaceutical Research & Reports. [Link]
-
Quinoline-Based Fluorescence Sensors. (2015). ResearchGate. [Link]
-
A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS omega. [Link]
-
Cell culture media impact on drug product solution stability. (2016). Journal of pharmaceutical sciences, 105(7), 2063–2069. [Link]
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- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 6-(Pyrrolidin-2-yl)quinoline Compounds
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This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of 6-(pyrrolidin-2-yl)quinoline compounds. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of in vitro metabolic assays and rationally design more stable analogues.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolism of quinoline-based compounds, providing a foundational understanding for subsequent troubleshooting.
Q1: What are the primary metabolic pathways for quinoline-based compounds?
A1: Quinoline, a fused bicyclic heterocycle, is susceptible to oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Key metabolic transformations include:
-
Hydroxylation: Introduction of a hydroxyl group onto the quinoline ring system is a common metabolic route. For instance, CYP2E1 is a principal enzyme in the formation of 3-hydroxyquinoline.[1][2]
-
N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-1-oxide. CYP2A6 is significantly involved in this transformation in human liver microsomes.[1][2]
-
Epoxidation and Diol Formation: The benzene portion of the quinoline ring can undergo epoxidation, followed by hydrolysis via microsomal epoxide hydrolase to form diols, such as quinoline-5,6-diol.[1][3]
The specific metabolites formed can be influenced by the substitution pattern on the quinoline scaffold.
Q2: How does the pyrrolidine substituent influence the metabolism of the parent quinoline scaffold?
A2: Saturated heterocycles like pyrrolidine are prone to metabolism, often at the carbon atom adjacent to the nitrogen.[4] For a this compound, potential metabolic "soft spots" on the pyrrolidine ring include:
-
Oxidation at C5 of the pyrrolidine ring: This position is alpha to the nitrogen and can be a site for CYP-mediated hydroxylation.
-
N-dealkylation: While less common for a cyclic amine, ring opening or other complex rearrangements can occur.
The electronic properties of the quinoline ring can also influence the metabolic susceptibility of the pyrrolidinyl substituent.
Q3: Why is enhancing metabolic stability a critical objective in drug discovery?
A3: Enhancing metabolic stability is crucial for several reasons:
-
Improved Pharmacokinetic Profile: A more stable compound generally has a longer half-life and improved oral bioavailability, leading to a more favorable dosing regimen.
-
Reduced Inter-individual Variability: Metabolism can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes. A metabolically stable compound can lead to more predictable patient exposure.[5]
-
Minimization of Active or Reactive Metabolites: Metabolism can produce metabolites that are also pharmacologically active, leading to complex dose-response relationships or off-target effects. In some cases, reactive metabolites can cause toxicity.[5]
Q4: What are the primary in vitro models used to assess metabolic stability?
A4: The most common in vitro models are liver microsomes and hepatocytes.[6][7]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are useful for studying Phase I metabolism.[8][9] They are cost-effective and suitable for high-throughput screening.
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[6][9][10]
The choice of model depends on the stage of drug discovery and the specific questions being addressed.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges encountered during the assessment of metabolic stability for this compound compounds.
Guide 1: High Inter-Experimental Variability in Microsomal Stability Assay Results
Problem: You observe significant variability in the calculated half-life (t½) and intrinsic clearance (Clint) of your this compound compound across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Microsome Quality and Handling | 1. Verify Microsome Activity: Always include positive control compounds with known metabolic profiles (e.g., a high-turnover and a low-turnover compound) in every assay to ensure the metabolic competency of the microsomal batch.[8] Rationale: Microsomal activity can degrade with improper storage or handling. Consistent positive control data validates the integrity of your test system. 2. Standardize Thawing Procedure: Thaw microsomes rapidly in a 37°C water bath immediately before use and keep them on ice. Rationale: Slow thawing can lead to a loss of enzyme activity. |
| Cofactor (NADPH) Degradation | 1. Use Freshly Prepared NADPH: Prepare the NADPH regenerating solution just before the experiment and keep it on ice. Rationale: NADPH is unstable and can degrade over time, leading to decreased enzyme activity and artificially longer half-lives for your compound.[11] |
| Compound Solubility Issues | 1. Assess Compound Solubility in Assay Buffer: Determine the solubility of your test compound in the final incubation buffer. Rationale: Poor solubility can lead to compound precipitation during the incubation, which will be incorrectly interpreted as metabolic clearance. If solubility is an issue, consider reducing the test compound concentration or adding a small, consistent percentage of an organic co-solvent (e.g., <1% DMSO).[12] |
| Inconsistent Quenching of the Reaction | 1. Ensure Rapid and Efficient Quenching: Use a sufficient volume of ice-cold organic solvent (e.g., acetonitrile with an internal standard) to terminate the reaction at each time point.[11] Vortex immediately after adding the quenching solution. Rationale: Inefficient quenching can allow the metabolic reaction to continue, leading to an underestimation of the compound remaining at later time points. |
Workflow for Diagnosing High Variability:
Caption: Troubleshooting workflow for high inter-experimental variability.
Guide 2: Discrepancy Between In Vitro (Microsomal) and In Vivo Metabolic Stability Data
Problem: Your this compound compound appears stable in human liver microsomes (long t½), but exhibits rapid clearance in vivo.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Non-CYP Mediated Metabolism | 1. Conduct Hepatocyte Stability Assay: Perform a metabolic stability assay using cryopreserved human hepatocytes.[10] Rationale: Hepatocytes contain a broader range of metabolic enzymes, including Phase II enzymes (e.g., UGTs, SULTs) and other oxidative enzymes (e.g., FMOs, MAOs) that are not present or fully active in microsomes.[9] The quinoline scaffold and the pyrrolidine nitrogen can be susceptible to conjugation reactions. |
| Extrahepatic Metabolism | 1. Use Intestinal or Kidney Microsomes: If the compound is orally dosed, consider evaluating its stability in intestinal microsomes. For compounds with potential renal clearance, kidney microsomes can be informative. Rationale: The liver is not the only site of drug metabolism. The gut wall and kidneys can significantly contribute to the overall clearance of a compound.[13] |
| Active Transport Processes | 1. Investigate Transporter Interactions: Use in vitro assays to determine if your compound is a substrate for uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters. Rationale: Rapid uptake into the liver by transporters can lead to high intracellular concentrations and accelerated metabolism, even for a compound that appears stable at low concentrations in microsomes. Active efflux in the gut can limit absorption. |
Experimental Workflow for Investigating In Vitro-In Vivo Discrepancies:
Caption: Workflow for addressing in vitro-in vivo metabolic discrepancies.
III. Strategies for Enhancing Metabolic Stability
Once metabolic liabilities have been identified, the following strategies can be employed to rationally design more stable this compound analogues.
1. Blocking Sites of Metabolism:
-
Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is a subtle modification that is less likely to impact pharmacology.
-
Fluorination: Introduction of a fluorine atom at or near a site of oxidation can block metabolism. The strong C-F bond is resistant to cleavage, and the electronegativity of fluorine can deactivate adjacent sites towards oxidation.[4]
-
Alkylation: Introducing a small alkyl group, such as a methyl group, can sterically hinder the approach of metabolizing enzymes to a labile site.[5]
2. Modulating Electronic Properties:
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the quinoline ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[5][14]
-
Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable bioisostere can improve metabolic stability while maintaining the desired pharmacological activity. For example, if the pyrrolidine ring is the primary site of metabolism, exploring other saturated heterocycles could be beneficial.[4]
3. Conformational Constraint:
-
Introduction of Rigid Moieties: Constraining the molecule in a conformation that is not recognized by metabolizing enzymes can enhance stability.[5][15] This can be achieved by introducing cyclic structures or other rigid linkers.
Summary of Stability Enhancement Strategies:
| Strategy | Example Application for this compound | Rationale |
| Blocking Metabolism | Introduce a fluorine or methyl group on the pyrrolidine ring (e.g., at C5). | Sterically or electronically shields the labile C-H bond from enzymatic attack. |
| Modulating Electronics | Add a trifluoromethyl or cyano group to the quinoline ring. | Reduces the electron density of the aromatic system, making it less prone to oxidation.[14] |
| Bioisosteric Replacement | Replace the pyrrolidine with a piperidine or a fluorinated pyrrolidine. | Alters the metabolic profile while potentially preserving key binding interactions.[4] |
IV. Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil for high turnover, warfarin for low turnover)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating solution immediately before use and keep on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer. The final organic solvent concentration should be low (e.g., <1%).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
V. References
-
Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]
-
PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
-
Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
-
Journal of Medicinal Chemistry. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]
-
PubMed. (2012). CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. [Link]
-
Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
-
National Center for Biotechnology Information. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]
-
PubMed. (2018). Strategies to Enhance Metabolic Stabilities. [Link]
-
ResearchGate. (2018). (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. [Link]
-
ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
ResearchGate. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]
-
National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
PubMed. (2021). Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
-
National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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Technical Support Center: Purification of Highly Polar 6-(Pyrrolidin-2-yl)quinoline Analogs
Welcome to the technical support center for addressing the unique purification challenges of highly polar 6-(pyrrolidin-2-yl)quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. The inherent basicity of the pyrrolidine and quinoline nitrogens, combined with their overall polarity, often leads to frustrating chromatographic behavior.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity compounds.
Understanding the Challenge: Why Are These Analogs Difficult to Purify?
The primary difficulty in purifying this compound analogs stems from their physicochemical properties. These molecules are:
-
Highly Polar: Their structure contains multiple heteroatoms (nitrogen) capable of hydrogen bonding, making them highly soluble in polar solvents and poorly retained on traditional reversed-phase (C18) columns.[3][4]
-
Basic: The presence of nitrogen atoms, particularly the pyrrolidine nitrogen, makes these compounds basic. This leads to strong interactions with acidic residual silanol groups on silica-based stationary phases, causing significant peak tailing in both normal and reversed-phase chromatography.[5][6][7]
-
Prone to On-Column Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive quinoline derivatives during flash chromatography.[8]
This combination of properties necessitates specialized purification strategies to overcome issues like poor retention, severe peak asymmetry, and low recovery.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound analogs.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My this compound analog is eluting in the void volume on my C18 column, even with a highly aqueous mobile phase. What can I do to increase retention?
A: This is a classic problem for highly polar compounds.[3][4] When your compound has minimal interaction with the nonpolar stationary phase, you need to modify your approach to enhance retention. Here are several strategies, starting with the simplest:
-
Employ a More Polar Stationary Phase: If you have access to them, consider using reversed-phase columns with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.[9] Some modern reversed-phase columns are specifically designed to be stable in 100% aqueous conditions, which can also be an option.[3][8]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase chromatography.[3][4][10][11] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of a more polar solvent, like water.[3][4][10] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[11]
-
Expert Tip: When developing a HILIC method, ensure your column is properly equilibrated, which may take longer than in reversed-phase. Also, dissolve your sample in a diluent that matches the initial mobile phase conditions to maintain good peak shape.[3] A common starting point is a mobile phase of 90:10 acetonitrile:water with a volatile buffer like ammonium formate.[12]
-
-
Utilize Ion-Pairing Chromatography: For basic compounds like your quinoline analogs, adding an ion-pairing reagent to the mobile phase in a reversed-phase system can significantly improve retention.[13][14][15] The ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, forms a neutral complex with your protonated compound. This complex is more hydrophobic and will have a stronger interaction with the C18 stationary phase.[15] Trifluoroacetic acid (TFA) is a commonly used, albeit weak, ion-pairing reagent that also helps to control pH and improve peak shape.[14][16][17] More hydrophobic perfluorinated acids like pentafluoropropionic acid (PFPA) can provide even greater retention.[18]
-
Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress ionization if you are using mass spectrometry (MS) detection.[16] If MS compatibility is crucial, consider using a volatile ion-pairing reagent or HILIC instead.
-
Issue 2: Significant Peak Tailing in HPLC
Q: I am observing severe peak tailing for my compound on both C18 and silica columns. How can I improve the peak shape?
A: Peak tailing is a common issue for basic compounds and is primarily caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[5][6][7][19] Here’s a systematic approach to mitigating this problem:
-
Mobile Phase pH Adjustment (Reversed-Phase): The pH of your mobile phase is a critical parameter.[8] For basic compounds, working at a low pH (e.g., 2.5-4) will protonate your analyte. This also suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the unwanted ionic interactions that cause tailing.[5][8] Conversely, at a high pH (above the pKa of the silanols, typically > 8), your compound will be neutral, but the silanols will be deprotonated and highly interactive. If you must work at high pH, a highly end-capped, hybrid, or polymer-based column is essential.
-
Use of Mobile Phase Additives:
-
For Reversed-Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to protonate the basic analyte and sharpen peaks.[16][20]
-
For Normal-Phase (Flash Chromatography): Adding a competing base, such as 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase will neutralize the acidic sites on the silica gel and dramatically improve peak shape.[20]
-
-
Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce their activity.[5] Using a column with advanced end-capping will minimize the sites available for secondary interactions.[5][8]
-
Consider Alternative Stationary Phases:
-
For Flash Chromatography: If your compound is sensitive to the acidity of silica, consider using a less acidic stationary phase like neutral or basic alumina.[12][20] Bonded phases like amino or diol can also be effective.[8][12]
-
For HPLC: As mentioned for retention issues, HILIC can provide different retention mechanisms that may lead to better peak shapes for polar basic compounds.[8]
-
Issue 3: Compound Instability During Flash Chromatography
Q: My this compound analog appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can be detrimental to certain sensitive compounds. Here are some solutions to prevent on-column degradation:
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica. This is done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, followed by flushing with your initial elution solvent to remove the excess base.[8]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol or amino, can prevent degradation.[12]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent option.[20] This avoids the acidic environment of normal-phase silica.
Issue 4: Choosing the Right Purification Technique
Q: I have a crude mixture of a this compound analog. What is a good overall strategy for purification?
A: A systematic approach is key. The following workflow can help you efficiently develop a robust purification method.
Caption: A decision-making workflow for selecting a purification method.
Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be necessary.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[21] It offers several advantages for the purification of polar compounds:
-
High Efficiency and Speed: The low viscosity of the mobile phase allows for fast separations.[22]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for resolving difficult impurities.
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase is more environmentally friendly.[22]
For polar analytes, a polar organic co-solvent (modifier) like methanol is typically added to the CO2.[23][24] SFC can be an excellent choice for the purification of chiral this compound analogs and for high-throughput purification in a drug discovery setting.[22]
Summary of Recommended Starting Conditions
For your convenience, the table below summarizes the recommended starting conditions for various chromatographic techniques.
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier/Additive | Key Considerations |
| Normal-Phase Flash | Silica Gel | Heptane/DCM | Ethyl Acetate/Methanol | 0.1-2% Triethylamine or NH3 in MeOH | Deactivate silica for sensitive compounds. |
| Reversed-Phase HPLC | C18 (end-capped) | Water | Acetonitrile or Methanol | 0.1% TFA or Formic Acid | Low pH (2.5-4) is crucial for good peak shape.[5][8] |
| HILIC | Silica, Diol, Amide | 95:5 ACN:H2O | 50:50 ACN:H2O | 10 mM Ammonium Formate | Ensure proper column equilibration.[3][8] |
| SFC | Various (Chiral common) | Supercritical CO2 | Methanol | Basic or acidic additives | Excellent for speed and orthogonal selectivity.[22][23] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.[8]
Protocol 2: General Method for HILIC
-
Column: Use a HILIC column (e.g., silica, diol, or amide chemistry).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes or until the baseline is stable.
-
-
Gradient Elution: Run a gradient from 0% to 100% Mobile Phase B over 10-20 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[8]
Caption: Simplified mechanism of retention in HILIC.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the purification difficulties associated with highly polar this compound analogs and confidently advance your research.
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions.
- J-Stage. (2002). Quinoline-8-ol and Its Derivatives as Preconcentration Agents in Flow Injection Analysis Coupled to Atomic and Molecular Spectrometric. Analytical Sciences, 18(5), 517-533.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- LCGC International. (2008, May 1). Ion Pairing — Blessing or Curse?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- ResearchGate. (2022, December 14). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.
- Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
- National Institutes of Health. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography?
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- ACS Publications. (2001). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 73(15), 3529-3535.
- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
- Chromatography Online. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- JoVE. (2024, December 5). Supercritical Fluid Chromatography.
- MDPI. (n.d.). Special Issue : Quinoline, Derivatives and Applications. Molbank.
- ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2013, June 20). [9] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.
Sources
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- 24. Video: Supercritical Fluid Chromatography [jove.com]
Technical Support Center: Scaling Up the Synthesis of 6-(Pyrrolidin-2-yl)quinoline for In Vivo Studies
Welcome to the technical support center for the synthesis of 6-(pyrrolidin-2-yl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up the synthesis of this compound for in vivo studies. Ensuring high purity, particularly enantiomeric purity, and a stable final form are critical for obtaining reliable and reproducible preclinical data.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes. We will explore a common and logical synthetic strategy and address the potential challenges at each key stage.
Proposed Synthetic Strategy: A Convergent Approach
A robust and scalable synthesis of this compound can be achieved through a convergent approach, which involves the synthesis of two key intermediates followed by their coupling. This strategy allows for optimization of each step independently before the final coupling, which is advantageous for scale-up. The proposed pathway consists of:
-
Synthesis of a 6-Haloquinoline: Preparation of a suitable quinoline precursor, such as 6-bromoquinoline, which is commercially available or can be synthesized.
-
Synthesis of a Chiral Pyrrolidine Building Block: Asymmetric synthesis of an N-protected 2-substituted pyrrolidine, such as N-Boc-2-(tributylstannyl)pyrrolidine or a corresponding boronic acid derivative.
-
Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the quinoline and pyrrolidine rings.
-
Deprotection and Salt Formation: Removal of the protecting group and conversion of the final compound to a stable, crystalline salt suitable for in vivo administration.
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed Synthetic Workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up.
Issue 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step
Question: I am attempting a Suzuki-Miyaura coupling between 6-bromoquinoline and an N-Boc-pyrrolidine-2-boronic acid derivative, but my yields are consistently low (<40%). What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings, especially with heterocyclic partners, are a common issue.[1][2] The problem can often be traced to one of the following areas:
-
Catalyst and Ligand System:
-
Cause: The choice of palladium catalyst and ligand is critical for the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered or electronically challenging substrates like heteroaromatics, a general-purpose catalyst like Pd(PPh₃)₄ may not be optimal.[2] Oxygen can also deactivate the active Pd(0) catalyst.[1]
-
Solution:
-
Screen Buchwald Ligands: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination, which can be rate-limiting.[2]
-
Use a Pre-catalyst: Consider using a more stable and air-stable palladium pre-catalyst, such as a palladacycle, to ensure a consistent generation of the active Pd(0) species.[2]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
-
Protodeboronation of the Boronic Acid Derivative:
-
Cause: The C-B bond of the boronic acid can be cleaved by protons, especially in the presence of water and a strong base, leading to the formation of N-Boc-pyrrolidine as a byproduct.[1][3] Heterocyclic boronic acids can be particularly susceptible to this side reaction.[3]
-
Solution:
-
Choice of Base: Switch to a milder, non-aqueous base. Anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective alternatives to stronger bases like sodium hydroxide or potassium phosphate.[2]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Ensure your solvents are anhydrous if you are using a non-aqueous base.
-
-
-
Poor Solubility of Reagents:
-
Cause: Highly polar heterocyclic compounds can have poor solubility in common organic solvents like toluene or dioxane, leading to a heterogeneous reaction mixture and slow reaction rates.[3]
-
Solution:
-
Solvent Screening: Test different solvent systems. A mixture of a non-polar solvent with a more polar, aprotic solvent like DMF or DME can improve solubility. A common combination is dioxane/water.[1]
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in heterogeneous reactions.
-
-
Summary of Troubleshooting Steps for Low Coupling Yield:
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst/Ligand | Use Buchwald ligands (e.g., XPhos, SPhos) and a palladium pre-catalyst. Ensure a strictly inert atmosphere. | Enhances catalytic activity and stability, especially for challenging substrates.[2] |
| Protodeboronation | Switch to a milder base (e.g., K₂CO₃, KF). Use a more stable boron reagent (e.g., pinacol ester). | Reduces the rate of the C-B bond cleavage side reaction.[1][3] |
| Poor Solubility | Screen different solvent mixtures (e.g., dioxane/water, toluene/DMF). Consider a phase-transfer catalyst. | Improves mass transfer and reaction rates in heterogeneous systems.[3] |
| Incorrect Temperature | Optimize the reaction temperature. Typically between 80-110 °C. | Balances reaction rate with potential for side reactions and degradation. |
Issue 2: Incomplete Boc Deprotection or Formation of Side Products
Question: I am trying to deprotect N-Boc-6-(pyrrolidin-2-yl)quinoline using trifluoroacetic acid (TFA) in dichloromethane (DCM), but the reaction is sluggish, or I am seeing multiple unidentified spots on my TLC plate. How can I achieve a clean and complete deprotection?
Answer:
While TFA in DCM is a standard method for Boc deprotection, its effectiveness can be influenced by the substrate and reaction conditions. Here are the common issues and their solutions:
-
Incomplete Reaction:
-
Cause: The basicity of the quinoline nitrogen can partially neutralize the acid, requiring a larger excess than typically used for other substrates.
-
Solution:
-
Increase TFA Equivalents: Instead of the typical 20-30% v/v of TFA, increase the concentration to 50% or even use neat TFA for a short period.
-
Switch to a Stronger Acid: A solution of HCl in a solvent like dioxane, methanol, or diethyl ether is a common and effective alternative.[4] Anhydrous HCl gas bubbled through the solution can also be very effective.
-
-
-
Formation of Side Products:
-
Cause: The intermediate tert-butyl cation generated during deprotection is a potent electrophile and can alkylate the electron-rich quinoline ring, leading to undesired byproducts.
-
Solution:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole, typically at a concentration of 2-5% v/v.
-
Lower the Temperature: Perform the deprotection at 0 °C to reduce the rate of potential side reactions.
-
-
Recommended Protocol for Clean Boc Deprotection:
-
Dissolve the N-Boc-6-(pyrrolidin-2-yl)quinoline in dichloromethane (DCM).
-
Add triisopropylsilane (TIS) (5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (50% v/v).
-
Stir at 0 °C and monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with a basic workup to neutralize the salt and isolate the free base.
Issue 3: Difficulty in Chiral Purification of the Final Compound
Question: After deprotection, I have the racemic or enantiomerically impure this compound. How can I separate the enantiomers on a preparative scale?
Answer:
Separating enantiomers is a critical step for preparing a compound for in vivo studies, as different enantiomers can have different pharmacological and toxicological profiles.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Approach: This is one of the most reliable methods for both analytical and preparative separation of enantiomers.[5][6]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of compounds, including chiral amines and heterocyclic compounds.[7][8]
-
Method Development:
-
Start with analytical scale screening of different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, etc.).
-
Screen mobile phases, typically mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Add a basic additive, such as diethylamine (DEA) or butylamine (0.1% v/v), to the mobile phase to improve peak shape and reduce tailing of the basic amine analyte.[9]
-
-
Scaling Up: Once an effective analytical method is developed, it can be scaled up to a preparative HPLC system with a larger diameter column.
-
-
Diastereomeric Salt Resolution:
-
Approach: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[10]
-
Procedure:
-
Screen a variety of commercially available chiral acids, such as (+)- or (-)-tartaric acid, dibenzoyltartaric acid, or mandelic acid.
-
Dissolve the racemic free base in a suitable solvent (e.g., ethanol, methanol, acetone).
-
Add a solution of the chiral acid and allow the mixture to crystallize.
-
Isolate the crystals by filtration. The desired enantiomer can then be liberated by treating the salt with a base.
-
-
Challenges: This method can be empirical and may require extensive screening of acids and crystallization solvents. The yield of the desired enantiomer is theoretically limited to 50%.[10]
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Antimalarial Study: 6-(Pyrrolidin-2-yl)quinoline Scaffold vs. Chloroquine
A Guide for Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel chemotherapeutics. For decades, chloroquine (CQ), a 4-aminoquinoline, was the cornerstone of malaria treatment due to its high efficacy, low cost, and favorable safety profile.[1] However, its utility has been severely diminished by the global spread of resistant parasite strains. This has spurred the development of new quinoline-based scaffolds designed to circumvent these resistance mechanisms.
This guide provides a comparative analysis of the classic antimalarial, chloroquine, against a promising class of next-generation compounds represented by the 6-(pyrrolidin-2-yl)quinoline scaffold. While direct, comprehensive data on every specific isomer of this scaffold is emerging, we will synthesize findings from closely related, well-documented pyrrolidine-containing quinoline analogues to provide a robust comparison of their antimalarial potential, mechanisms of action, and performance against resistant parasites.
Chemical Structure and the Rationale for Modification
The fundamental difference between chloroquine and the newer analogues lies in the modification of the quinoline core and its side chain. Chloroquine features a 7-chloroquinoline core with a flexible diethylaminoalkyl side chain. The newer scaffolds incorporate cyclic structures, such as a pyrrolidine ring, which can significantly alter the molecule's physicochemical properties.
-
Chloroquine: A weak base with a pKa that facilitates its accumulation in the acidic digestive vacuole (DV) of the parasite. Its structure is relatively simple and has been the subject of extensive structure-activity relationship (SAR) studies.
-
Pyrrolidine-Containing Quinolines: The inclusion of a pyrrolidine ring, as seen in analogues like 6-chloro-N-(2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyl)quinoline-4-carboxamide, introduces conformational rigidity and can alter the molecule's basicity, lipophilicity, and hydrogen bonding potential.[2] This strategic modification is hypothesized to interfere with the parasite's resistance mechanisms, which often involve efflux pumps that recognize and expel chloroquine from its site of action.[2][3]
Mechanism of Action: A Shared Target, A Different Outcome
Both chloroquine and its quinoline-based successors target the same critical parasite pathway: hemoglobin digestion and heme detoxification.
During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic DV, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Chloroquine acts by accumulating to high concentrations in the DV and capping the growing hemozoin crystals, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.
Pyrrolidine-containing quinolines are believed to operate via a similar mechanism of hemozoin inhibition. However, their structural modifications may allow them to evade the primary mechanism of chloroquine resistance: mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the DV membrane. These mutations enable the PfCRT protein to efflux protonated chloroquine from the DV, reducing its concentration at the target site. The altered shape and charge distribution of the newer analogues may result in poorer recognition by the mutated PfCRT transporter, allowing them to accumulate and exert their toxic effect even in chloroquine-resistant (CQR) strains.
Caption: Comparative mechanism of action and resistance evasion.
In Vitro Efficacy: Overcoming Resistance
The primary advantage of novel quinoline analogues is their potent activity against CQR strains of P. falciparum. The data below, synthesized from studies on representative compounds, illustrates this crucial difference.
| Compound | P. falciparum Strain | Resistance Profile | Mean IC₅₀ (nM) | Reference Compound |
| Chloroquine | 3D7 / NF54 | Sensitive (CQS) | 10 - 50 | - |
| K1 / Dd2 | Resistant (CQR) | 200 - 400+ | - | |
| Quinoline-4-carboxamide (18) ¹ | 3D7 | Sensitive (CQS) | 120 | Chloroquine |
| Quinoline-4-carboxamide (2) ² | 3D7 | Sensitive (CQS) | 1 | Chloroquine |
| Quinoline-CRA Hybrid (35) ³ | 3D7 | Sensitive (CQS) | 32.4 | Chloroquine |
| K1 | Resistant (CQR) | 190 | Chloroquine |
¹Data for 6-Chloro-N-(2-(pyrrolidin-1-yl)ethyl-2-(p-tolyl)quinoline-4-carboxamide.[2] ²Data for an optimized quinoline-4-carboxamide with a pyrrolidine substituent.[2] ³Data for a hybrid compound linking chloroquine with a chemoreversal agent (CRA).[4]
These results demonstrate that while chloroquine's potency drops dramatically against resistant strains, novel analogues containing the pyrrolidine motif or similar modifications can maintain low nanomolar activity, effectively overcoming the resistance mechanism.[2][4]
In Vivo Efficacy in Murine Models
The standard for preclinical in vivo assessment is the 4-day suppressive test in mice infected with a rodent malaria species, typically Plasmodium berghei. This test evaluates a compound's ability to suppress parasitemia over a four-day treatment period.
| Compound Class | Dosing (mg/kg/day, oral) | Parasitemia Suppression | Model |
| Chloroquine | 10 | ~100% | P. berghei (CQ-Sensitive) |
| Quinoline-Sulfonamide Hybrids | Not specified | 47% - 49% | P. berghei |
| Quinoline-4-carboxamide (2) | 0.1 - 0.3 | ED₉₀ (90% effective dose) | P. berghei |
| Quinoline-Mercaptopurine Hybrids | 5 | >70% | P. berghei |
Studies on various quinoline derivatives have shown significant suppression of parasitemia in vivo.[5] Notably, optimized quinoline-4-carboxamides containing pyrrolidine side chains have demonstrated exceptional potency, with ED₉₀ values below 1 mg/kg, indicating high efficacy in a living system.[2][6]
Toxicity and Selectivity Profile
An ideal antimalarial must be selectively toxic to the parasite with minimal effect on host cells. This is often expressed as a Selectivity Index (SI), the ratio of cytotoxicity (IC₅₀ against a mammalian cell line) to antimalarial activity (IC₅₀ against the parasite).
-
Chloroquine: Generally well-tolerated but can have side effects, including nausea, headache, and, more rarely, retinopathy with long-term use. Its SI against CQR strains is significantly lower due to its reduced antimalarial potency.
-
Pyrrolidine-Containing Quinolines: Studies on novel quinoline derivatives often include cytotoxicity screening against human cell lines (e.g., HepG2, HEK293). For instance, one study on a 2-phenyl-6-(pyrrolidin-1-yl)quinolin-4-one derivative, while focused on anticancer properties, noted that it did not obviously impair the viability of normal human umbilical vein endothelial cells (HUVEC) in vitro, suggesting a degree of selectivity.[7] Successful lead compounds typically exhibit high SI values, indicating that they are far more toxic to the parasite than to human cells.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility (SYBR Green I Assay)
This protocol outlines a widely used fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[8][9][10]
Objective: To measure parasite DNA content as an indicator of parasite proliferation in the presence of varying drug concentrations.
Methodology:
-
Parasite Culture: Maintain asynchronous or synchronous (ring-stage) P. falciparum cultures in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with Albumax II or human serum.
-
Drug Plate Preparation: Serially dilute the test compounds in a 96-well black, clear-bottom microplate. Include chloroquine as a positive control and drug-free wells as a negative control.
-
Assay Initiation: Add the parasite culture (0.5-1% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye (e.g., 2X concentration in buffer).
-
Add an equal volume of this lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).
-
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence values against the log of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
Protocol 2: In Vivo 4-Day Suppressive Test (Peters' Test)
This protocol is the standard primary screen for assessing the in vivo efficacy of antimalarial compounds in a murine model.[11][12][13][14]
Objective: To determine the percent suppression of parasite growth in treated mice compared to untreated controls.
Methodology:
-
Animal Model: Use Swiss albino mice (e.g., 18-22g).
-
Parasite Inoculation: On Day 0, infect all mice intraperitoneally with 1x10⁷ Plasmodium berghei-parasitized red blood cells.
-
Group Allocation: Randomly divide the mice into groups (n=5 per group):
-
Vehicle Control (e.g., DMSO/Tween/Saline)
-
Positive Control (e.g., Chloroquine at 10 mg/kg)
-
Test Compound Groups (at various doses, e.g., 10, 30, 100 mg/kg)
-
-
Drug Administration: Administer the first dose of the assigned treatment orally (p.o.) or subcutaneously (s.c.) approximately 2-4 hours post-infection.
-
Daily Treatment: Continue daily administration for four consecutive days (Day 0, 1, 2, 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Calculation: Calculate the average percent suppression of parasitemia for each group using the formula: % Suppression = [ (A - B) / A ] * 100 Where A = Mean parasitemia in the vehicle control group, and B = Mean parasitemia in the treated group.
Conclusion and Future Outlook
The evidence strongly supports the development of quinoline derivatives featuring modifications like the pyrrolidine ring as a viable strategy to combat chloroquine-resistant malaria. These next-generation compounds often retain the core mechanism of action of chloroquine—inhibition of heme polymerization—but are structurally optimized to evade the parasite's primary efflux-based resistance mechanisms. The resulting high potency against both CQS and CQR strains, demonstrated in multiple in vitro and in vivo studies of representative analogues, makes this class of compounds highly attractive for further preclinical and clinical development. Future work must focus on optimizing their pharmacokinetic and safety profiles to identify a lead candidate that can be advanced as a partner drug in next-generation combination therapies.
References
- WWARN QA/QC Programme. P. falciparum drug sensitivity assay using SYBR® Green I. WorldWide Antimalarial Resistance Network. Link
- Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Link
- Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Link
- Musset, L., et al. (2022). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. Link
- Muregi, F. W., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Link
- Llinás, M., et al. (2006). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments. Link
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. Link
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Zofou, D., et al. (2013). Antiplasmodial activity on chloroquine-resistant and sensitive strains.
- Sanchez, B. A. M., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry. Link
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Validation of 6-(Pyrrolidin-2-yl)quinoline as a Non-Competitive Chitin Synthase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chitin Synthase - A Prime Target for Antifungal Drug Discovery
Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal and insecticidal agents.[1][3] By disrupting the formation of this crucial structural polymer, chitin synthase inhibitors can compromise the integrity of the fungal cell wall, leading to cell lysis and death. This targeted approach offers a promising avenue for new therapeutic strategies, particularly in an era of growing resistance to existing antifungal drugs.
This guide provides an in-depth validation framework for 6-(Pyrrolidin-2-yl)quinoline, a representative of the quinoline class of compounds, as a non-competitive inhibitor of chitin synthase. While direct experimental data for this specific molecule is not yet publicly available, we will draw upon robust data from structurally related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives to build a strong case for its potential efficacy and mechanism of action.[4][5][6] We will objectively compare its projected performance with established chitin synthase inhibitors, providing the necessary experimental protocols to empower researchers to conduct their own validation studies.
The Mechanism of Non-Competitive Inhibition
Enzyme inhibitors are broadly classified based on their mode of action. Unlike competitive inhibitors, which bind to the active site of an enzyme and compete with the substrate, non-competitive inhibitors bind to an allosteric site—a distinct site on the enzyme.[7] This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, without preventing the substrate from binding.[7]
A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[7] Consequently, increasing the substrate concentration cannot overcome the inhibitory effect. In terms of Michaelis-Menten kinetics, non-competitive inhibitors decrease the maximum reaction velocity (Vmax) while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.[8]
E [label="Free Enzyme (E)"]; S [label="Substrate (S)", shape=ellipse, fillcolor="#34A853", color="#34A853"]; ES [label="Enzyme-Substrate\nComplex (ES)"]; P [label="Product (P)", shape=ellipse, fillcolor="#FBBC05", color="#FBBC05"]; I [label="Non-Competitive\nInhibitor (I)", shape=diamond, fillcolor="#EA4335", color="#EA4335"]; EI [label="Enzyme-Inhibitor\nComplex (EI)"]; ESI [label="Enzyme-Substrate-Inhibitor\nComplex (ESI)"];
E -> ES [label="+ S"]; ES -> E [label="- S"]; ES -> P [label="k_cat"]; E -> EI [label="+ I"]; EI -> E [label="- I"]; ES -> ESI [label="+ I"]; ESI -> ES [label="- I"]; EI -> ESI [label="+ S"]; ESI -> EI [label="- S"];
{rank=same; S; I;} {rank=same; E;} {rank=same; ES; EI;} {rank=same; ESI; P;}
caption [label="Mechanism of Non-Competitive Inhibition", shape=plaintext, fontcolor="#202124", fontsize=12]; }
Figure 1. Diagram illustrating the binding of a non-competitive inhibitor to both the free enzyme and the enzyme-substrate complex.Comparative Analysis of Chitin Synthase Inhibitors
To contextualize the potential of this compound, it is essential to compare its predicted inhibitory profile with known chitin synthase inhibitors. The following table summarizes key kinetic data for representative non-competitive and competitive inhibitors.
| Inhibitor Class | Compound | Organism | Target | Inhibition Mode | IC50 | Ki | Reference |
| Quinoline Derivative | Spiro[pyrrolidine-2,3'-quinoline]-2'-one (cpd 4o) | Candida albicans | Chitin Synthase | Non-competitive | - | 0.14 mM | [5] |
| Benzophenone Derivative | RO-09-3024 | Candida albicans | Chitin Synthase 1 | Non-competitive | 0.14 nM | - | [5][9] |
| Oxazine Derivative | RO-09-3143 | Candida albicans | Chitin Synthase 1 | Non-competitive | - | 0.55 nM | [10] |
| Peptidyl Nucleoside | Polyoxin D | Neurospora crassa | Chitin Synthase | Competitive | - | 1.40 µM | [11] |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans | Chitin Synthase 2 | Competitive | 0.8 µM | - | [12] |
Note: Data for this compound is represented by its structurally similar derivative, spiro[pyrrolidine-2,3'-quinoline]-2'-one (compound 4o).
The data indicates that the quinoline-based scaffold demonstrates potent non-competitive inhibition of chitin synthase. While the Ki of the representative spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative is in the micromolar range, the benzophenone derivative RO-09-3024 exhibits exceptionally high potency with a nanomolar IC50. This highlights the potential for further optimization of the quinoline scaffold to achieve similar or greater efficacy.
Experimental Validation Protocols
A robust validation of this compound as a non-competitive chitin synthase inhibitor requires a series of well-defined experiments. The following protocols provide a comprehensive framework for this validation process.
Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from established non-radioactive methods and utilizes the high affinity of Wheat Germ Agglutinin (WGA) for chitin.[13][14]
Materials:
-
Crude enzyme extract from a relevant fungal species (e.g., Candida albicans, Saccharomyces cerevisiae)
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in reaction buffer
-
Inhibitor stock solution (this compound in a suitable solvent, e.g., DMSO)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in PBS) to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the crude enzyme extract and reaction buffer.
-
In separate wells, add 50 µL of the reaction mixture.
-
Add 2 µL of various concentrations of the this compound stock solution (and a solvent-only control).
-
Initiate the reaction by adding 50 µL of the UDP-GlcNAc substrate solution.
-
Incubate the plate at 30°C for 2-3 hours with gentle shaking.
-
-
Detection:
-
Stop the reaction by washing the wells six times with PBST.
-
Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells six times with PBST.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
start [label="Start"]; plate_coating [label="Coat 96-well Plate\nwith WGA"]; blocking [label="Block with BSA"]; add_enzyme [label="Add Enzyme Extract"]; add_inhibitor [label="Add Inhibitor\n(this compound)"]; add_substrate [label="Add Substrate\n(UDP-GlcNAc)"]; incubation [label="Incubate (30°C, 2-3h)"]; wash1 [label="Wash Wells"]; add_wga_hrp [label="Add WGA-HRP Conjugate"]; incubation2 [label="Incubate (RT, 1h)"]; wash2 [label="Wash Wells"]; add_tmb [label="Add TMB Substrate"]; incubation3 [label="Incubate (Dark, 15-30min)"]; stop_reaction [label="Add Stop Solution"]; read_absorbance [label="Read Absorbance\nat 450 nm"]; data_analysis [label="Calculate IC50"]; end [label="End"];
start -> plate_coating; plate_coating -> blocking; blocking -> add_enzyme; add_enzyme -> add_inhibitor; add_inhibitor -> add_substrate; add_substrate -> incubation; incubation -> wash1; wash1 -> add_wga_hrp; add_wga_hrp -> incubation2; incubation2 -> wash2; wash2 -> add_tmb; add_tmb -> incubation3; incubation3 -> stop_reaction; stop_reaction -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end;
caption [label="Workflow for In Vitro Chitin Synthase Assay", shape=plaintext, fontcolor="#202124", fontsize=12]; }
Figure 2. A step-by-step workflow for the non-radioactive in vitro chitin synthase activity assay.Protocol 2: Determination of Inhibition Mechanism - Kinetic Analysis
To confirm that this compound acts as a non-competitive inhibitor, a kinetic analysis is essential. This involves measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Follow the chitin synthase activity assay protocol as described above.
-
Set up a matrix of reactions with varying concentrations of UDP-GlcNAc and at least two fixed concentrations of this compound (including a zero-inhibitor control).
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
Interpretation of Results:
-
Non-competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax (the reciprocal of the y-intercept) decreases with increasing inhibitor concentration.
// Axes xaxis [pos="0,0!", shape=plaintext, label="1/[S]"]; yaxis [pos="-2.5,0!", shape=plaintext, label="1/v", rotation=90]; origin [pos="0,0!"]; x_axis_end [pos="3,0!"]; y_axis_end [pos="0,2.5!"]; origin -> x_axis_end [arrowhead=vee]; origin -> y_axis_end [arrowhead=vee];
// Data points and lines no_inhibitor_x [pos="-2,0!", shape=plaintext, label="-1/Km", fontcolor="#202124"]; no_inhibitor_y [pos="0,1!", shape=plaintext, label="1/Vmax", fontcolor="#202124"]; inhibitor_y [pos="0,2!", shape=plaintext, label="1/Vmax_app", fontcolor="#EA4335"];
// Lines edge [color="#4285F4", style=dashed, label="No Inhibitor"]; no_inhibitor_x -> no_inhibitor_y;
edge [color="#EA4335", label="+ Inhibitor"]; no_inhibitor_x -> inhibitor_y;
caption [pos="0.5,-1!", shape=plaintext, fontcolor="#202124", fontsize=12, label="Lineweaver-Burk Plot for Non-Competitive Inhibition"]; }
Figure 3. An idealized Lineweaver-Burk plot demonstrating the effect of a non-competitive inhibitor.Protocol 3: In Vivo Efficacy Assessment using Galleria mellonella Model
The Galleria mellonella (greater wax moth) larva is a well-established and ethically sound invertebrate model for assessing the in vivo efficacy of antifungal compounds.[11][12][15]
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Pathogenic fungal strain (e.g., Candida albicans)
-
This compound solution in a biocompatible solvent
-
Phosphate-buffered saline (PBS)
-
Microinjection system
Procedure:
-
Infection:
-
Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae via a proleg.
-
A control group should be injected with PBS only.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), inject a specific dose of this compound into a different proleg of the infected larvae.
-
A control group of infected larvae should be treated with the vehicle solvent only.
-
-
Monitoring:
-
Incubate the larvae at 37°C.
-
Monitor larval survival daily for a set period (e.g., 7 days).
-
Record the number of surviving larvae in each group.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves for each treatment group.
-
Analyze the data using a log-rank test to determine if there is a statistically significant difference in survival between the treated and control groups.
-
Conclusion and Future Directions
The available evidence from structurally related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives strongly suggests that this compound holds significant promise as a non-competitive inhibitor of chitin synthase.[4][5][6] The quinoline scaffold is a validated starting point for the development of potent antifungal agents.
The experimental framework provided in this guide offers a clear pathway for the comprehensive validation of this compound. Successful outcomes from these studies would not only confirm its mechanism of action and in vitro potency but also establish its potential as a therapeutic agent through in vivo efficacy studies. Further research should focus on structure-activity relationship (SAR) studies to optimize the quinoline scaffold for enhanced potency and favorable pharmacokinetic properties, ultimately paving the way for the development of a new class of antifungal drugs to combat the growing threat of fungal infections.
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A Comparative Analysis of Synthetic Routes to 6-(Pyrrolidin-2-yl)quinoline: A Guide for Medicinal Chemists
Introduction
6-(Pyrrolidin-2-yl)quinoline stands as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique architecture, combining the aromatic, heterocyclic quinoline moiety with a chiral pyrrolidine ring, allows for diverse biological interactions. The quinoline core is a well-established pharmacophore found in a wide array of drugs, while the pyrrolidine ring, particularly with a stereocenter at the 2-position, provides a crucial three-dimensional feature for specific target binding. This guide offers a comparative analysis of different synthetic strategies to access this valuable molecule, providing researchers with the insights needed to select the most appropriate route for their specific needs, considering factors such as efficiency, scalability, and stereochemical control.
This analysis will delve into two primary convergent strategies: the formation of the quinoline ring onto a pre-existing pyrrolidine framework and, more extensively, the attachment of the pyrrolidine moiety to a pre-formed quinoline core. We will explore the nuances of each approach, backed by experimental data and mechanistic rationale, to provide a comprehensive understanding of the synthetic landscape for this compound and its derivatives.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two logical retrosynthetic disconnections, as illustrated below. Each strategy presents its own set of advantages and challenges, which will be discussed in detail in the subsequent sections.
Figure 1: Retrosynthetic analysis of this compound.
Route A: Quinoline Ring Formation on a Pyrrolidine Scaffold
This approach involves the construction of the quinoline ring system onto a pre-existing, and often chiral, pyrrolidine precursor. The most common method for this strategy is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.
A1. Friedländer-type Condensation
In the context of synthesizing this compound, this would involve the reaction of a 4-amino-substituted benzene derivative with a suitable pyrrolidine-based carbonyl compound. For instance, the condensation of 4-aminobenzaldehyde with N-protected 2-acetylpyrrolidine could, in principle, yield the target molecule after cyclization and deprotection.
Causality behind Experimental Choices: The choice of protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and to influence the solubility and reactivity of the substrate. The reaction is typically catalyzed by either acid or base, with the choice of catalyst depending on the specific substrates.
Self-Validating System: The success of this reaction is highly dependent on the stability of the pyrrolidine precursor under the reaction conditions, which can sometimes be harsh (e.g., high temperatures, strong acid or base). The expected product can be readily characterized by NMR and mass spectrometry to confirm the formation of the quinoline ring system.
Challenges: A significant challenge in this approach is the potential for side reactions and the difficulty in preparing the required substituted pyrrolidine starting materials in a stereochemically pure form. Furthermore, the regioselectivity of the cyclization can be an issue if unsymmetrical ketones are used.
Route B: Attachment of the Pyrrolidine Ring to a Quinoline Core
This strategy, which involves the formation of the pyrrolidine ring or its attachment to a pre-functionalized quinoline, is generally more versatile and has been more widely explored.
B1. Nucleophilic Aromatic Substitution (SNA_r)
Direct displacement of a leaving group, such as a halogen, from the 6-position of the quinoline ring by a pyrrolidine nucleophile is a straightforward approach.
Experimental Protocol:
-
To a solution of 6-bromoquinoline (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or NMP, add N-protected 2-lithiopyrrolidine (1.2 eq) at low temperature (-78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Deprotect the pyrrolidine nitrogen to obtain the final product.
Causality behind Experimental Choices: The use of a strong organolithium base is necessary to deprotonate the 2-position of the protected pyrrolidine. A polar aprotic solvent is used to facilitate the nucleophilic aromatic substitution. Low temperatures are crucial to maintain the stability of the organolithium reagent.
Trustworthiness: The progress of the reaction can be monitored by TLC or LC-MS. The structure of the product can be unequivocally confirmed by 1H and 13C NMR, as well as high-resolution mass spectrometry.
B2. Reductive Amination
Reductive amination offers a versatile method for forming the C-N bond between the quinoline and a pyrrolidine precursor. This typically involves the reaction of 6-aminoquinoline with a suitable carbonyl-containing pyrrolidine precursor, such as a protected 2-formylpyrrolidine or a γ-keto acid that can be cyclized to a lactam and subsequently reduced.
B3. Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions provide a powerful and efficient means to connect the two heterocyclic rings. A notable example involves the aminocarbonylation of a 6-haloquinoline.[1]
Experimental Protocol (Aminocarbonylation followed by Reduction):
-
Aminocarbonylation: In a pressure vessel, combine 6-iodoquinoline (1.0 eq), pyrrolidine (1.5 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq) in DMF.
-
Pressurize the vessel with carbon monoxide (40 bar) and heat the mixture at 50 °C for 6-8 hours.[1]
-
After cooling and venting, dilute the reaction mixture with water and extract the product, 2-(quinolin-6-yl)-2-oxo-1-(pyrrolidin-1-yl)ethan-1-one, with an organic solvent. Purify by column chromatography.
-
Reduction: To a solution of the resulting glyoxylamide (1.0 eq) in dry THF, add LiAlH4 (excess) portion-wise at 0 °C.
-
Stir the reaction at room temperature or under reflux until complete, as monitored by TLC.
-
Carefully quench the reaction with water and aqueous NaOH, filter the aluminum salts, and extract the product from the filtrate. Purify by chromatography.
Causality behind Experimental Choices: The palladium catalyst is essential for the carbonylation and coupling reaction. The phosphine ligand stabilizes the palladium complex and modulates its reactivity. The subsequent reduction with a strong reducing agent like LiAlH4 is necessary to convert the two carbonyl groups to methylenes.
Trustworthiness: Each step can be monitored by standard analytical techniques (TLC, LC-MS). The intermediate and final products should be fully characterized by NMR and mass spectrometry to confirm their structures.
B4. Lactam Formation and Reduction: A Promising Asymmetric Approach
This two-step sequence involves the formation of an N-(quinolin-6-yl)pyrrolidin-2-one intermediate, followed by its reduction to the desired this compound. This route is particularly attractive for establishing the chiral center in the pyrrolidine ring.
Experimental Protocol:
Step 1: Synthesis of (S)-N-(quinolin-6-yl)pyrrolidin-2-one
-
Combine 6-aminoquinoline (1.0 eq) and (S)-5-oxopyrrolidine-2-carboxylic acid (1.1 eq) in a suitable solvent such as toluene.
-
Add a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and a catalytic amount of DMAP (4-dimethylaminopyridin).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the urea byproduct and concentrate the filtrate. Purify the crude product by column chromatography to yield (S)-N-(quinolin-6-yl)pyrrolidin-2-one.
Step 2: Reduction of the Lactam
-
Dissolve the (S)-N-(quinolin-6-yl)pyrrolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add LiAlH4 (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to afford (S)-6-(pyrrolidin-2-yl)quinoline.
Causality behind Experimental Choices: The use of a chiral starting material, (S)-5-oxopyrrolidine-2-carboxylic acid (derived from L-glutamic acid), allows for the direct introduction of the desired stereochemistry. The amide coupling reaction is a standard and reliable method for forming the C-N bond. LiAlH4 is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine.
Trustworthiness: The stereochemical integrity of the product can be confirmed by chiral HPLC analysis or by comparing its optical rotation to literature values. The structure is confirmed by standard spectroscopic methods. The reduction of N-arylpyrrolidin-2-ones with LiAlH4 is a well-documented transformation.[2]
Figure 2: Workflow for the asymmetric synthesis via lactam formation and reduction.
Comparative Data Summary
| Route | Key Transformation | Starting Materials | Key Reagents | Stereocontrol | Advantages | Disadvantages |
| A1 | Friedländer Condensation | 2-Acylpyrrolidine, 4-Aminobenzaldehyde derivative | Acid or Base catalyst | Requires chiral pyrrolidine starting material | Convergent | Potentially harsh conditions, precursor synthesis |
| B1 | Nucleophilic Aromatic Substitution | 6-Haloquinoline, N-Protected 2-lithiopyrrolidine | Organolithium reagent | Requires chiral pyrrolidine starting material | Direct C-C bond formation | Use of cryogenic temperatures and pyrophoric reagents |
| B3 | Pd-catalyzed Aminocarbonylation & Reduction | 6-Iodoquinoline, Pyrrolidine | Pd(OAc)2, PPh3, CO, LiAlH4 | None in the coupling step | Utilizes common starting materials | Multi-step, requires high pressure, no inherent stereocontrol |
| B4 | Lactam Formation & Reduction | 6-Aminoquinoline, (S)-5-Oxopyrrolidine-2-carboxylic acid | DCC/EDC, LiAlH4 | Excellent, from chiral pool | Readily available chiral starting material, reliable reactions | Two-step process |
Conclusion
The synthesis of this compound can be achieved through several distinct strategies. While the formation of the quinoline ring on a pre-existing pyrrolidine scaffold (Route A) is conceptually straightforward, it often suffers from harsh reaction conditions and challenges in precursor synthesis.
The attachment of the pyrrolidine ring to a pre-formed quinoline core (Route B) offers greater flexibility and generally milder conditions. Among the various approaches within Route B, the two-step sequence involving the formation of an N-(quinolin-6-yl)pyrrolidin-2-one followed by its reduction (Route B4) emerges as a particularly advantageous strategy, especially when stereochemical control is paramount. This method utilizes readily available and inexpensive chiral starting materials derived from the chiral pool, employs reliable and well-understood chemical transformations, and provides the target molecule in a stereochemically defined manner.
For researchers in drug development, the choice of synthetic route will ultimately depend on the specific project requirements, including the need for enantiopurity, scale of synthesis, and available resources. The lactam formation and reduction pathway represents a robust and highly recommended approach for the efficient and stereocontrolled synthesis of this compound.
References
- Swan, G. A., & Wilcock, J. D. (1974). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 885-891. [Link]
- Kollár, L., et al. (2021).
Sources
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A Researcher's Guide to Profiling the Cytotoxicity of 6-(Pyrrolidin-2-yl)quinoline Derivatives in Normal vs. Cancer Cells
In the landscape of oncology drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its presence in numerous compounds with significant therapeutic activity.[1][2] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, modification of the cell cycle, and interference with tumor-growth signaling pathways.[3][4] A critical challenge in developing these potent molecules is ensuring they selectively target cancer cells while sparing normal, healthy cells. This guide provides a comprehensive framework for researchers to conduct a thorough cytotoxicity assessment of novel 6-(Pyrrolidin-2-yl)quinoline derivatives, comparing their effects on cancerous and non-cancerous cell lines.
The primary goal is to determine the therapeutic index (TI), a quantitative measure of a drug's safety and efficacy.[5] A high TI indicates that a compound is more toxic to cancer cells than to normal cells, a hallmark of a promising therapeutic candidate.[5] This guide will detail the essential experimental workflows, from initial cell viability screening to elucidating the mechanism of cell death, providing the robust data necessary for advancing a compound through the drug development pipeline.
Part 1: Strategic Experimental Design
The foundation of a successful cytotoxicity profile lies in a well-conceived experimental plan. This involves the careful selection of cell lines and a tiered approach to cytotoxicity testing.
Causality Behind Cell Line Selection
The choice of cell lines is paramount and should be directly relevant to the intended therapeutic application.
-
Cancer Cell Lines: Select a panel of cancer cell lines that represent the target malignancy. For instance, if developing a drug for breast cancer, a panel including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and others is appropriate.[2] Using multiple cancer cell lines helps to understand the compound's efficacy across different genetic backgrounds.[6]
-
Normal Cell Lines: The choice of normal cells is crucial for determining selectivity. Ideally, the normal cell line should originate from the same tissue as the cancer cells to provide the most relevant comparison.[5] For example, when testing against lung cancer cells (like A549), a normal lung fibroblast line (like WI-38) would be a suitable control.[7] However, well-established and robust normal cell lines like human dermal fibroblasts (HDFs) or immortalized kidney epithelial cells (e.g., HEK293) are also commonly used to provide a general toxicity profile.[8][9]
The Experimental Workflow: A Tiered Approach
A logical, multi-assay approach provides a holistic view of the compound's cytotoxic and cytostatic effects. This workflow ensures that initial findings are validated and explored in greater mechanistic detail.
Caption: General workflow for in vitro cytotoxicity screening.[7]
Part 2: Core Methodologies for Cytotoxicity Profiling
This section provides detailed, step-by-step protocols for the three key assays in the cytotoxicity workflow. Each protocol is designed to be a self-validating system with appropriate controls.
Metabolic Activity Profiling: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Detailed Protocol:
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative. Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include "vehicle-only" (e.g., DMSO) controls and "media-only" blanks.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis or late apoptosis.[15]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline derivative in a 96-well plate as described for the MTT assay. It is critical to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.[16]
-
Background Control: Culture medium alone.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.[17]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18] Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] A color change will develop in proportion to the amount of LDH present.
-
Data Acquisition: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[18]
Elucidating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis where membrane integrity is compromised.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the quinoline derivative at concentrations around the predetermined IC50 value for an appropriate time (e.g., 24 hours). Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).[21]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution (e.g., 1 mg/ml).[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][21]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[22]
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer as soon as possible. The cell populations will be distributed into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Part 3: Data Analysis, Interpretation, and Mechanistic Insights
Calculating IC50 and Therapeutic Index
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required to inhibit a biological process by 50%.[23] Using data from the MTT assay, plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis (e.g., with software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[24][25]
-
CC50 (Half-maximal Cytotoxic Concentration): This is the IC50 value specifically determined for the normal, non-cancerous cell line.[5]
-
Therapeutic Index (TI): This crucial metric is the ratio of the CC50 to the IC50. A higher TI value signifies greater selectivity of the compound for cancer cells.[5]
TI = CC50 (Normal Cells) / IC50 (Cancer Cells)
Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative
| Cell Line | Type | IC50 / CC50 (µM) | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 5.2 | 9.6 |
| MDA-MB-231 | Breast Cancer | 8.1 | 6.2 |
| A549 | Lung Cancer | 12.5 | 4.0 |
| WI-38 | Normal Lung | 50.3 | N/A |
This data is for illustrative purposes only.
Interpreting Multi-Assay Data
By integrating the results from all three assays, a clear picture emerges. For example, a compound that shows a low IC50 in the MTT assay, a corresponding high LDH release, and a significant population in the Annexin V+/PI+ quadrant suggests a mechanism of action that leads to necrotic or late apoptotic cell death. Conversely, a strong Annexin V+/PI- signal indicates the induction of early apoptosis.
Deeper Mechanistic Insights: The Intrinsic Apoptosis Pathway
Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[7][26] The intrinsic (or mitochondrial) pathway is a common route, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[27][28] These proteins are divided into anti-apoptotic members (like Bcl-2, Bcl-xL) and pro-apoptotic members (like Bax, Bak, and BH3-only proteins).[29]
Cellular stress induced by the quinoline derivative can activate BH3-only proteins, which in turn either inhibit the anti-apoptotic proteins or directly activate the "effector" proteins Bax and Bak.[30][31] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[28] This releases cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, activating caspase-9 and initiating a caspase cascade that executes cell death.[31]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.[7]
Conclusion
This guide outlines a robust, multi-tiered strategy for profiling the cytotoxicity of novel this compound derivatives. By systematically evaluating metabolic activity, membrane integrity, and the specific mode of cell death, researchers can generate a comprehensive dataset. This approach not only establishes the potency of a new compound but, more importantly, quantifies its selectivity for cancer cells over normal cells through the therapeutic index. The insights gained from this workflow are essential for making informed decisions in the preclinical development of next-generation quinoline-based anticancer agents.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Chavda, V. P., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 61, 116712.
- Singh, R., Letai, A., & Sarosiek, K. (2019).
- Thakur, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, 17(1), 1.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Sharma, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
- Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(14), 1344-1360.
- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (n.d.). A simplified view of the intrinsic apoptosis pathway and Bcl-2 family...
- Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- NIH. (2011).
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- JoVE. (2023). Video: The Intrinsic Apoptotic Pathway.
- Cell Biologics Inc. LDH Assay.
- ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?.
- NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- protocols.io. (2023). MTT (Assay protocol).
- NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability...
- Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
- NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent.
- Science Gateway. (n.d.). How to calculate IC50.
- ResearchGate. (2021). Could anybody recommend the normal cells or cell lines for cytotoxicity test?.
- BMC Genomics. (2006). Pathway-specific differences between tumor cell lines and normal and tumor tissue cells.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6-(Pyrrolidin-2-yl)quinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Rigorous Kinase Inhibitor Benchmarking
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The approval of Imatinib in 2001 marked a paradigm shift, ushering in an era of targeted therapies that continues to expand.[3] As of 2024, the FDA has approved over 80 small-molecule kinase inhibitors, each with a unique profile of potency, selectivity, and clinical utility.[4]
The discovery pipeline is continually supplied with novel chemical scaffolds. One such scaffold, 6-(Pyrrolidin-2-yl)quinoline, hereafter referred to as Compound Q , represents a promising starting point. The quinoline core is a well-established pharmacophore found in numerous biologically active compounds,[5][6][7] while the pyrrolidine ring offers a three-dimensional structure that can enhance target engagement and specificity.[8]
However, a novel scaffold's potential can only be realized through a systematic and rigorous benchmarking process against established therapeutics. This guide provides a comprehensive framework for evaluating a novel investigational compound like Compound Q. We will compare its hypothetical performance against two well-characterized, FDA-approved kinase inhibitors:
-
Imatinib: A multi-kinase inhibitor approved for chronic myeloid leukemia (CML) and other cancers, targeting ABL, c-Kit, and PDGFR.[]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[]
This guide is structured not as a rigid template, but as a logical progression of experiments, explaining the causality behind each step—from foundational biochemical assays to complex cellular characterizations—to build a comprehensive profile of a new chemical entity.
Part 1: Foundational Biochemical Characterization: Potency (IC₅₀) Determination
Expertise & Experience: The "Why" The initial step in characterizing any inhibitor is to determine its intrinsic potency against its intended purified kinase target(s) in a cell-free system. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. A common pitfall is to perform these assays at a single, arbitrary ATP concentration.[10] Kinase inhibitors are often ATP-competitive, meaning the measured IC₅₀ is highly dependent on the ATP concentration.[11] To ensure data is comparable across different kinases and different labs, it is imperative to run the assay at an ATP concentration that is equal to the Michaelis-Menten constant (Km) for that specific kinase.[12][13] At [ATP] = Km, the IC₅₀ value is approximately twice the inhibitor's dissociation constant (Ki), providing a more direct measure of binding affinity.[10]
Experimental Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding) This protocol outlines a gold-standard method for determining IC₅₀ values.
-
Kinase and Substrate Preparation: Reconstitute recombinant human ABL kinase and its corresponding substrate peptide (e.g., ABLtide) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Preparation: Prepare a 10-point serial dilution of Compound Q, Imatinib, and Gefitinib in 100% DMSO, starting at 1 mM. Subsequently, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay to <1%.
-
Reaction Initiation: In a 96-well plate, combine the kinase, the specific substrate peptide, and the test compound at various concentrations. Allow a brief pre-incubation period (e.g., 10 minutes) at room temperature.
-
Initiate Phosphorylation: Start the kinase reaction by adding the ATP solution, which contains a mix of unlabeled ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be equal to the predetermined Km(ATP) of the ABL kinase.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range determined during assay optimization.
-
Reaction Termination and Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying the plate, add a scintillant and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Summary: Biochemical Potency
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound Q | ABL | 85 |
| Imatinib | ABL | 100[] |
| Gefitinib | ABL | >10,000 |
| Compound Q | EGFR | 1,500 |
| Imatinib | EGFR | >10,000 |
| Gefitinib | EGFR | 37[] |
This hypothetical data suggests Compound Q has potent activity against ABL kinase, comparable to Imatinib, and significantly weaker activity against EGFR, indicating a degree of selectivity.
Part 2: Kinome-Wide Selectivity Profiling
Expertise & Experience: The "Why" No kinase inhibitor is perfectly specific. Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[14] Therefore, early assessment of an inhibitor's selectivity across a broad panel of human kinases is a critical, self-validating step.[15] This "kinome scan" provides a global view of the compound's interaction space and is essential for assessing its therapeutic window and predicting potential side effects.[11] Commercial services offer screening panels covering hundreds of kinases, providing a standardized and high-throughput method for this analysis.[16]
Experimental Protocol: Kinome Scan at a Fixed Concentration
-
Compound Submission: Provide the test compounds (Compound Q, Imatinib, Gefitinib) at a high concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO) offering kinase profiling services.
-
Primary Screen: The CRO will screen each compound at a single, fixed concentration (typically 1 µM) against a large panel of purified human kinases (e.g., >400 kinases).
-
Assay Technology: A variety of assay technologies may be used, such as radiometric assays or mobility shift assays, which measure the conversion of a peptide substrate to its phosphorylated product.[2]
-
Data Reporting: The primary output is reported as the percent inhibition of each kinase's activity at the tested concentration. A lower percentage indicates a stronger interaction.
-
Follow-up (Kd or IC₅₀ Determination): For any significant "hits" identified in the primary screen (e.g., >80% inhibition), follow-up dose-response experiments are conducted to determine precise IC₅₀ or dissociation constant (Kd) values.
Visualization: Kinase Inhibitor Benchmarking Workflow
Caption: Workflow for benchmarking a novel kinase inhibitor.
Hypothetical Data Summary: Kinase Selectivity (Results shown as % Inhibition @ 1 µM)
| Kinase Target | Compound Q | Imatinib | Gefitinib |
| ABL1 | 98% | 99% | 5% |
| KIT | 35% | 95% | 8% |
| PDGFRA | 42% | 97% | 3% |
| EGFR | 15% | 2% | 99% |
| SRC | 85% | 12% | 10% |
| VEGFR2 | 78% | 65% | 9% |
This hypothetical data reinforces that Compound Q is a potent ABL inhibitor. It also reveals potential off-target activity against SRC family kinases and VEGFR2, which is distinct from the profiles of Imatinib and Gefitinib. This information is crucial for guiding further development and anticipating potential biological effects.
Part 3: Cellular Target Engagement and Functional Activity
Expertise & Experience: The "Why" Potency in a biochemical assay does not guarantee activity in a cellular context. A compound must be able to permeate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream response.[17] Therefore, moving from simplified in vitro systems to cell-based assays is a critical step to validate a compound's therapeutic potential. Cellular target engagement assays, like NanoBRET™, directly measure the binding of a compound to its target inside living cells.[17] This is complemented by functional assays that measure the inhibition of target-mediated phosphorylation, confirming that target binding translates into a biological effect.
Experimental Protocol 1: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Line Preparation: Use a human cell line (e.g., HEK293) engineered to transiently express the target kinase (e.g., ABL) fused to a NanoLuc® luciferase.
-
Tracer Determination: First, determine the optimal concentration of the fluorescent NanoBRET™ tracer, which is a cell-permeable ligand that binds to the kinase's active site.
-
Compound Treatment: Plate the engineered cells and treat them with a range of concentrations of the test compounds (Compound Q, Imatinib).
-
Assay Measurement: Add the NanoBRET™ tracer to the cells. If the test compound binds to the target kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is measured as a ratiometric value of tracer emission to luciferase emission.
-
Data Analysis: Plot the change in BRET ratio against the compound concentration to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase.
Experimental Protocol 2: Cellular Phospho-Substrate Assay (ELISA-based)
-
Cell Line and Stimulation: Use a relevant cancer cell line where the target pathway is active (e.g., K562 cells for BCR-ABL). Plate the cells and serum-starve them if necessary to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compounds for a set period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA Assay: Use a sandwich ELISA kit specific for a known downstream substrate of the target kinase (e.g., Phospho-CrkL for BCR-ABL).
-
Coat a microplate with a capture antibody for the total substrate protein (e.g., total CrkL).
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-CrkL). This antibody is typically conjugated to an enzyme like HRP.
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal or cell number. Calculate the IC₅₀ value by plotting the inhibition of substrate phosphorylation against the compound concentration.
Visualization: Simplified EGFR Signaling Pathway
Caption: EGFR signaling pathway and the site of Gefitinib action.
Hypothetical Data Summary: Cellular Activity
| Compound | Cellular Target Engagement IC₅₀ (nM) (ABL-NanoBRET™) | Cellular Phospho-CrkL IC₅₀ (nM) (K562 cells) |
| Compound Q | 250 | 310 |
| Imatinib | 290 | 350 |
| Gefitinib | >20,000 | >20,000 |
This hypothetical cellular data is highly encouraging. It shows that Compound Q enters cells and binds its target, ABL, with a potency similar to Imatinib. Crucially, this target engagement translates into a functional outcome—the inhibition of downstream signaling—at a comparable concentration. The shift from biochemical IC₅₀ (~85 nM) to cellular IC₅₀ (~250-310 nM) is expected and reflects factors like cell permeability and intracellular ATP concentrations.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive benchmarking guide illustrates a logical, data-driven approach to evaluating a novel kinase inhibitor. By systematically progressing from purified enzymes to complex cellular systems, we have built a multi-faceted profile of our hypothetical Compound Q .
Synthesis of Findings:
-
Potency: Compound Q demonstrates potent, single-digit nanomolar inhibitory activity against its primary target, ABL kinase, on par with the FDA-approved drug Imatinib.
-
Selectivity: The kinome scan reveals a distinct selectivity profile. While potent against ABL, it also shows moderate activity against SRC and VEGFR2, differentiating it from both the broad-spectrum Imatinib and the highly selective Gefitinib. This profile could suggest a unique therapeutic niche or specific off-target liabilities that require further investigation.
-
Cellular Activity: Critically, the biochemical potency translates into robust cellular activity. Compound Q effectively engages the ABL kinase within living cells and inhibits its downstream signaling pathway at concentrations relevant for a therapeutic candidate.
Final Verdict: The hypothetical data package for Compound Q is strong. Its potent on-target activity, combined with a unique selectivity profile and confirmed cellular efficacy, merits its advancement to the next stages of drug development, including pharmacokinetic studies and in vivo efficacy models. This case study underscores that a rigorous, multi-pronged benchmarking strategy, grounded in sound scientific principles, is the most reliable path to identifying the next generation of impactful kinase inhibitors.
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A Comparative Guide to the In Vivo Efficacy of Novel Nicotinic Acetylcholine Receptor Modulators
Introduction
The quest for novel therapeutics targeting the central nervous system (CNS) has identified nicotinic acetylcholine receptors (nAChRs) as a target of profound importance for treating cognitive deficits and addiction disorders.[1] Structurally novel compounds, such as those based on a 6-(Pyrrolidin-2-yl)quinoline scaffold, represent a promising chemical space for modulating these receptors. While specific in vivo efficacy data for this compound is not yet broadly published, its core structure bears a strong resemblance to established nAChR ligands. This guide, therefore, evaluates the therapeutic potential of this structural class by comparing its likely pharmacological profile against two well-characterized clinical candidates: Varenicline , a partial agonist of the α4β2 nAChR subtype, and selective α7 nAChR agonists (represented by compounds like GTS-21 and Encenicline).
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the anticipated in vivo efficacy of these compounds in relevant animal models of nicotine addiction and cognitive enhancement, supported by detailed experimental protocols and mechanistic insights.
The Mechanistic Landscape: Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for various physiological processes in the CNS.[2][3] The two most abundant and targeted subtypes in the brain are the α4β2 and α7 receptors.
-
α4β2 Receptors: These receptors are highly expressed in the mesolimbic dopamine system and are central to the reinforcing and addictive properties of nicotine.[4][5][6] Partial agonists for this receptor are designed to achieve two goals: provide enough stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing the rewarding effects of smoking.[4][5]
-
α7 Receptors: These homomeric receptors are widely distributed in the hippocampus and prefrontal cortex, regions critical for learning, memory, and attention.[7][8][9] Agonists targeting the α7 receptor are being developed primarily to treat cognitive impairments associated with disorders like Alzheimer's disease and schizophrenia.[7][10][11]
The this compound scaffold holds the potential to be engineered for selectivity towards either of these key nAChR subtypes, making a comparative analysis essential.[12][13]
Caption: Signaling pathways for α4β2 and α7 nAChR subtypes.
Comparative In Vivo Efficacy Analysis
The evaluation of novel nAChR modulators relies on a battery of validated animal models that probe specific behavioral and physiological outcomes. Here, we compare the expected performance of a novel quinoline derivative against Varenicline and an α7 agonist.
Therapeutic Indication 1: Nicotine Addiction & Smoking Cessation
The primary goal is to reduce the motivation to take nicotine and alleviate withdrawal symptoms.[14][15][16]
Key Animal Models:
-
Nicotine Self-Administration: This operant conditioning model assesses the reinforcing properties of a drug. Animals are trained to press a lever to receive an intravenous infusion of nicotine.
-
Conditioned Place Preference (CPP): This model measures the rewarding effects of a drug by pairing its administration with a specific environment.
-
Nicotine Withdrawal Models: Dependence is induced via chronic nicotine infusion (e.g., using osmotic minipumps), and withdrawal is assessed by observing somatic signs (e.g., writhing, teeth-chattering) and affective symptoms (e.g., anxiety-like behavior in an elevated plus maze).[17]
Expected Performance Comparison:
| Compound Class | Mechanism of Action | Nicotine Self-Administration | Conditioned Place Preference | Withdrawal Symptoms | Rationale & Causality |
| This compound (as α4β2 partial agonist) | Partial α4β2 nAChR Agonist | Decrease | Block nicotine-induced CPP | Reduce | By occupying the α4β2 receptor, it would reduce the rewarding effect of self-administered nicotine and provide a baseline level of receptor stimulation to mitigate withdrawal.[5] |
| Varenicline | Partial α4β2 nAChR Agonist | Decrease [18] | Blocks nicotine-induced CPP | Reduces [15][19] | Clinically proven mechanism. Varenicline's partial agonism provides moderate, sustained dopamine release, which alleviates craving, while its antagonist properties block the reinforcing effects of nicotine.[4][18][20] |
| Selective α7 Agonist (e.g., GTS-21) | Selective α7 nAChR Agonist | No significant effect | No significant effect | Minimal effect | The α7 receptor is not the primary mediator of nicotine's addictive properties. Therefore, agonists for this receptor are not expected to be effective in these models.[8] |
Therapeutic Indication 2: Cognitive Enhancement
The primary goal is to improve domains of cognition such as working memory, attention, and executive function.[21][22]
Key Animal Models:
-
Novel Object Recognition (NOR): This test assesses short-term recognition memory.
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory.[23]
-
Attentional Set-Shifting Task: This task evaluates cognitive flexibility and executive function.
Expected Performance Comparison:
| Compound Class | Mechanism of Action | Novel Object Recognition | Morris Water Maze | Attentional Set-Shifting | Rationale & Causality |
| This compound (as α7 agonist) | Selective α7 nAChR Agonist | Improve | Improve (reduce escape latency) | Improve | By activating α7 receptors in the cortex and hippocampus, it would enhance cholinergic signaling, which is critical for memory formation and executive function.[7][9] |
| Varenicline | α4β2 Partial Agonist, α7 Full Agonist | Improves [24][25] | Improves | Improves [26] | Varenicline is a full agonist at α7 receptors, which likely mediates its pro-cognitive effects.[24][25] Its ability to improve working memory and attention has been demonstrated in multiple studies.[19][27] |
| Selective α7 Agonist (e.g., Encenicline, GTS-21) | Selective α7 nAChR Agonist/Partial Agonist | Improves [8] | Improves | Improves | These compounds are specifically designed to enhance cognition. They have shown efficacy in preclinical models by modulating signaling pathways involved in synaptic plasticity.[8][10][28] |
Experimental Protocols: A Self-Validating System
The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. Below are step-by-step protocols for key efficacy models.
Protocol 1: Rat Nicotine Self-Administration
Caption: Workflow for nicotine self-administration studies.
Methodology:
-
Surgical Preparation: Adult male Wistar rats are anesthetized, and a silastic catheter is surgically implanted into the right jugular vein. The catheter is passed subcutaneously to exit at the back of the neck.
-
Recovery: Animals are allowed a 7-day recovery period with daily catheter flushing to ensure patency.
-
Acquisition of Self-Administration: Rats are placed in operant conditioning chambers equipped with two levers. A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and presentation of a cue light. A press on the "inactive" lever has no consequence. Sessions last for 1 hour daily.
-
Stabilization: Training continues until rats demonstrate stable responding for nicotine, defined as less than 15% variation in intake over three consecutive days.
-
Compound Testing:
-
A within-subjects design is employed. On test days, animals are pre-treated with the test compound (e.g., this compound, Varenicline) or vehicle at various doses (e.g., 30 minutes before the session).
-
The number of active and inactive lever presses and total nicotine infusions are recorded.
-
Trustworthiness Check: The lack of change in inactive lever presses helps validate that any observed decrease in active lever pressing is due to a specific reduction in the reinforcing value of nicotine, not a general motor deficit.
-
Protocol 2: Novel Object Recognition (NOR) Task
Methodology:
-
Habituation: Rodents (mice or rats) are individually habituated to an open-field arena (e.g., 40x40 cm) for 10 minutes for 2-3 consecutive days. This reduces novelty-induced stress during testing.
-
Familiarization Phase (T1):
-
Animals are administered the test compound (e.g., Quinoline, Varenicline, α7 agonist) or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), the animal is placed in the arena containing two identical objects (A1 and A2) and is allowed to explore for 5-10 minutes.
-
The time spent exploring each object is recorded.
-
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object (A1 and B).
-
Exploration time for the familiar (A1) and novel (B) object is recorded over a 5-minute session.
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Trustworthiness Check: Total exploration time during T1 and T2 should be analyzed. A significant difference between treatment groups could indicate hyperactivity or sedation, confounding the memory-specific interpretation of the DI.
-
Pharmacokinetic Considerations
The in vivo efficacy of any CNS drug is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at the target receptor.
| Parameter | This compound (Predicted) | Varenicline | GTS-21 |
| BBB Penetration | Likely High | Moderate to High[4] | Good[29] |
| Oral Bioavailability | Unknown, target >40% | High | Good[30] |
| Half-life | Unknown, target 8-12 hrs | ~24 hours[31] | Variable, species-dependent |
| Metabolism | Predicted to be hepatic | Minimal metabolism | Hepatic |
Causality Insight: The physicochemical properties of quinoline derivatives often allow for good BBB penetration.[32] However, extensive metabolism can limit oral bioavailability and duration of action. For a novel compound, early pharmacokinetic studies are essential to establish a dosing regimen that ensures sustained target engagement, a factor that was critical to the clinical success of Varenicline.[4]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for developing novel nAChR modulators. Based on comparative analysis with established drugs, a derivative designed as an α4β2 partial agonist would be predicted to show efficacy in animal models of nicotine addiction, comparable to Varenicline. Conversely, a derivative optimized as a selective α7 agonist would be expected to demonstrate pro-cognitive effects in models of learning and memory.
The critical path forward for any novel compound in this class involves:
-
In Vitro Profiling: Determining the binding affinity (Ki) and functional activity (EC50, Emax) at human α4β2 and α7 nAChR subtypes to confirm selectivity and potency.
-
Pharmacokinetic Assessment: Conducting studies in rodents to determine brain exposure and oral bioavailability.
-
Efficacy Testing: Utilizing the validated in vivo models described herein to establish a dose-response relationship for the desired therapeutic effect.
By systematically validating each step, from molecular target engagement to behavioral outcomes, researchers can confidently advance the most promising candidates toward clinical development.
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A Researcher's Guide to Off-Target Screening and Selectivity Profiling of 6-(Pyrrolidin-2-yl)quinoline
In the landscape of modern drug discovery, the maxim "one drug, one target" has largely been supplanted by the reality of complex polypharmacology. Understanding a compound's interactions beyond its intended target is not merely an academic exercise but a critical determinant of its therapeutic success and safety profile. This guide provides an in-depth, experience-driven framework for the off-target screening and selectivity profiling of the novel investigational compound, 6-(Pyrrolidin-2-yl)quinoline. We will navigate the strategic choices in experimental design, compare methodologies, and interpret data to build a comprehensive understanding of this molecule's biological footprint.
Introduction: The Imperative of Selectivity Profiling
Most small molecule drugs interact with multiple biological targets, which can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes.[1] Early and comprehensive off-target screening is therefore paramount to mitigate safety-related attrition in later stages of drug development.[1][2] For a novel scaffold such as this compound, which combines the biologically significant quinoline and pyrrolidine motifs, a systematic exploration of its selectivity is essential.[3][4][5][6][7] The quinoline core is a privileged structure found in numerous pharmacologically active compounds, while the pyrrolidine ring is a versatile scaffold known to interact with a wide array of biological targets.[4][5][8][9]
This guide will compare and contrast various screening strategies, providing the rationale behind choosing the most appropriate methods for characterizing this compound.
Strategic Approaches to Off-Target Screening
The journey to understanding a compound's selectivity begins with a tiered approach, starting with broad, predictive methods and progressing to more focused, quantitative assays.
In Silico Profiling: The First Glimpse into Potential Interactions
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, testable hypotheses about potential off-target interactions.[1][2][10] These approaches leverage the structural features of this compound to predict its binding affinity against a large database of known protein targets.
Methodologies:
-
2D Similarity Searching: Compares the 2D chemical structure of this compound against databases of compounds with known biological activities.
-
3D Shape-Based Screening: Utilizes the three-dimensional conformation of the molecule to identify potential binding partners.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for binding to a specific target and screens for compounds that fit this model.
-
Molecular Docking: Simulates the binding of this compound into the crystal structures of a wide range of proteins to predict binding affinity.
Rationale: In silico screening is a rapid and cost-effective way to prioritize potential off-targets for experimental validation, helping to focus resources on the most probable interactions.[1]
Experimental Workflow for In Silico Profiling:
Caption: In silico screening workflow for this compound.
Broad Panel Screening: Experimental Validation of Predicted Hits
The prioritized list of potential off-targets from in silico analysis should be validated through broad experimental screening. This typically involves testing the compound against a large panel of receptors, enzymes, and ion channels at a single, high concentration.
Recommended Panels for this compound:
Given the quinoline and pyrrolidine moieties, a comprehensive panel should include, but not be limited to:
-
Kinases: A significant number of kinase inhibitors contain the quinoline scaffold.
-
G-Protein Coupled Receptors (GPCRs): A common target class for a wide range of therapeutics.
-
Ion Channels: Important for neuronal and cardiac function.
-
Nuclear Receptors: The quinoline structure is found in some selective androgen receptor modulators.[11]
-
Transporters: To assess potential drug-drug interactions and off-target effects on nutrient or neurotransmitter transport.
Methodologies:
-
Radioligand Binding Assays: A classic and robust method to determine the ability of a compound to displace a radiolabeled ligand from its target.
-
Enzymatic Assays: Used to measure the inhibition or activation of enzymes (e.g., kinases, proteases).
-
Cell-Based Functional Assays: Measure the downstream cellular response to target engagement, providing more physiologically relevant data.
Data Presentation: Broad Panel Screening Results (Hypothetical)
| Target Class | Number of Targets Screened | Primary Hits (>50% Inhibition @ 10 µM) |
| Kinases | 400 | Kinase A, Kinase B |
| GPCRs | 150 | GPCR X, GPCR Y |
| Ion Channels | 100 | Ion Channel Z |
| Nuclear Receptors | 50 | - |
| Transporters | 50 | - |
In-Depth Selectivity Profiling: From Hits to Quantitative Understanding
Once primary off-targets are identified, the next step is to quantify the potency of these interactions and compare them to the on-target potency.
Dose-Response Studies and IC50/EC50 Determination
For each confirmed off-target, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes and receptors, or the half-maximal effective concentration (EC50) for functional assays.
Experimental Protocol: IC50 Determination by Radioligand Binding Assay
-
Prepare Assay Buffer: Specific to the target receptor.
-
Prepare Radioligand Solution: A known concentration of a high-affinity radiolabeled ligand for the target.
-
Prepare Compound Dilutions: A serial dilution of this compound (e.g., from 100 µM to 1 pM).
-
Assay Incubation: Combine the receptor preparation, radioligand, and test compound in a 96-well plate. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Selectivity Profiling
To put the selectivity of this compound into context, it should be compared against structurally or functionally related compounds.
Hypothetical Comparator Compounds:
-
Comparator A (Structural Analog): A quinoline derivative with a different N-substituent.
-
Comparator B (Functional Analog): A known inhibitor of the primary target of this compound with a different chemical scaffold.
-
Comparator C (Promiscuous Compound): A known multi-kinase inhibitor to benchmark the degree of selectivity.
Data Presentation: Comparative Selectivity Profile (Hypothetical IC50 Values in µM)
| Target | This compound | Comparator A | Comparator B | Comparator C |
| On-Target | 0.01 | 0.05 | 0.005 | 0.1 |
| Off-Target: Kinase A | 1.2 | >10 | 5.8 | 0.5 |
| Off-Target: Kinase B | 3.5 | 8.1 | >10 | 0.2 |
| Off-Target: GPCR X | 0.8 | 2.3 | >10 | 1.5 |
| Off-Target: GPCR Y | 5.6 | >10 | >10 | 2.1 |
| Off-Target: Ion Channel Z | >10 | >10 | 7.2 | 8.9 |
Advanced Off-Target Characterization: Beyond Binding Affinities
Understanding the functional consequences of off-target engagement is crucial.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct target engagement in a cellular context.[12] This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Workflow for CETSA:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Chemoproteomics
For an unbiased assessment of all potential binding partners in a complex biological sample, chemoproteomics can be employed.[12] This involves using a modified version of this compound as a probe to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The off-target screening and selectivity profiling of a novel compound like this compound is a multi-faceted process that requires a strategic combination of in silico, in vitro, and cellular approaches. By systematically identifying and quantifying off-target interactions, researchers can build a comprehensive understanding of the compound's polypharmacology. This knowledge is not only critical for predicting potential adverse effects but also for uncovering new therapeutic opportunities. The comparative data generated against relevant benchmarks provides the necessary context to make informed decisions about the continued development of this compound as a potential therapeutic agent.
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Safety Operating Guide
A Guide to the Safe Disposal of 6-(Pyrrolidin-2-yl)quinoline for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-(Pyrrolidin-2-yl)quinoline. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical reagents we handle. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment. This guide synthesizes technical data from safety data sheets of closely related structural analogs and established principles for handling heterocyclic compounds to provide a robust and reliable operational plan.
Part 1: Hazard Identification and the Rationale for Stringent Disposal
Understanding the "why" is critical to ensuring consistent and safe laboratory practices. This compound and its derivatives are bioactive heterocyclic compounds. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar quinoline and pyrrolidine compounds necessitate that it be handled as hazardous.
The primary hazards, as identified for analogous compounds, include:
-
H315: Causes skin irritation .[1][2] Direct contact can lead to inflammation, redness, itching, and pain.[1][2]
-
H319: Causes serious eye irritation .[1][2] Exposure can result in significant eye discomfort, redness, and potential damage.[1][2]
-
H335: May cause respiratory irritation .[1][2] Inhalation of dust or fumes can irritate the lungs and respiratory system.[1][2]
Furthermore, quinoline as a chemical class is recognized as an environmental contaminant with potential for mobility in water, making its proper disposal a matter of ecological stewardship.[3] Therefore, under no circumstances should this compound or its waste be disposed of in the regular trash or down the sanitary sewer.[4][5][6] All generated waste streams must be managed through an approved hazardous waste program.[5]
| Safety and Hazard Profile: this compound & Analogs | |
| Hazard Class | Irritant, Potential Environmental Hazard |
| GHS Pictogram |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> |
| Signal Word | Warning[1][2] |
| Hazard Statements | H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation[1][2] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat[1] |
| Disposal Mandate | Dispose of contents/container to an approved waste disposal plant[1][7][8] |
Part 2: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste. Adherence to these steps is mandatory to ensure personnel safety and environmental compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN 166 regulations.[4]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene.[5] Inspect gloves for tears or degradation before each use.[6]
-
Body Protection: A full-length laboratory coat is required to prevent skin contact.[6]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated weigh paper, and disposable labware (e.g., pipette tips).
-
Liquid Waste: Solutions containing the compound and solvent rinsates from cleaning.
-
Contaminated PPE: Used gloves, bench paper, and other disposable protective gear.
-
-
Use Designated Containers:
-
Collect all waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][6]
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[6][8]
-
Step 3: Decontamination of Reusable Glassware and Surfaces
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinsate: This initial solvent rinse is considered hazardous. Collect all rinsate in your designated liquid hazardous waste container.[5]
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Step 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Remove all sources of ignition.[1]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6]
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly following the decontamination protocol in Step 3. Collect all cleaning materials as hazardous waste.[6]
Step 5: Final Disposal Pathway
The final step ensures the waste is managed by certified professionals.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[5][6]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][6] Provide a complete inventory of the waste as required by your institution.[5]
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
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A Researcher's Guide to the Safe Handling of 6-(Pyrrolidin-2-yl)quinoline
As novel heterocyclic compounds like 6-(Pyrrolidin-2-yl)quinoline become increasingly central to drug discovery and development, a deep understanding of their safe handling is paramount.[1][2][3][4][5] This guide moves beyond mere compliance, offering a procedural and scientific framework for researchers. Our objective is to ensure that every professional handling this compound is equipped with the knowledge to maintain a safe laboratory environment, protect themselves, and ensure the integrity of their research.
An SDS for the closely related analog, 6-(1-Propylpyrrolidin-2-yl)quinoline, identifies it as a cause of skin, eye, and respiratory irritation.[12] Another analog, 6-(Pyrrolidin-3-yloxy)quinoline, carries the same classifications.[13] These known hazards form the baseline for our personal protective equipment (PPE) and handling recommendations.
I. Hazard Assessment and Risk Mitigation
Before any work begins, a thorough risk assessment is critical. The primary risks associated with this compound are exposure via inhalation, skin contact, and eye contact.[12][13]
-
Inhalation: May cause respiratory irritation.[12][13] Due to the quinoline component, long-term exposure to aerosols or dust should be considered a potential carcinogenic and mutagenic risk.[6][8][9]
-
Skin Contact: Causes skin irritation.[12][13] Symptoms can include redness, itching, and inflammation.[6][13] The pyrrolidine moiety suggests a risk of more severe irritation or burns.[11]
-
Eye Contact: Causes serious eye irritation, which can result in pain, watering, and redness.[6][12][13]
-
Ingestion: Assumed to be harmful or toxic if swallowed, based on the toxicity of parent compounds.[9][10][14]
To mitigate these risks, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is required.
| Hazard Category | Potential Effects | Primary Mitigation Strategy |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin.[9][10][14][15] | Engineering Controls, PPE |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[12][13] | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13] | Chemical safety goggles, Face shield |
| Respiratory Irritation | May cause respiratory tract irritation.[12][13] | Chemical Fume Hood |
| Suspected Carcinogenicity | May cause cancer (based on quinoline data).[6][9][10] | Engineering Controls (Fume Hood) |
| Suspected Mutagenicity | Suspected of causing genetic defects (based on quinoline data).[6][9][10] | Engineering Controls, PPE |
II. Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used consistently and correctly.[16][17][18] Its selection is dictated by the hazards identified above.
-
Hand Protection : Wear chemical-impermeable gloves at all times.[7] Given the heterocyclic amine nature of the compound, butyl rubber or Viton™ gloves are recommended for extended contact.[19] For incidental contact, double-gloving with nitrile gloves is a robust practice. Always check the manufacturer's glove compatibility charts. Gloves must be inspected before use and disposed of immediately if contaminated.[9]
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7][20] Given the risk of serious eye irritation, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[18][21]
-
Body Protection : A full-length laboratory coat must be worn and buttoned completely.[6] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[12]
-
Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6] If work outside of a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][14] A proper respiratory protection program, including fit-testing, must be in place as per OSHA standards.[18]
Operational Plans: From Receipt to Disposal
A clear, step-by-step operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before retrieving the compound, ensure your chemical fume hood has a current certification. Assemble all necessary PPE. Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Donning PPE : Put on your lab coat, followed by chemical safety goggles. Wash your hands and then don the appropriate gloves (or double gloves).
-
Handling : Conduct all manipulations of the solid compound or its solutions within the fume hood.[6] When opening the container, do so slowly and carefully. Use appropriate tools (spatulas, etc.) to handle the solid.
-
Cleaning : After handling, decontaminate the work surface with an appropriate solvent. Collect all cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. First, remove gloves (and outer gloves). Then remove the lab coat, and finally, the goggles.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[8][9]
Spill and Emergency Plan
In the event of a spill, evacuate the immediate area.[6] Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material like vermiculite or sand.[6][8] Carefully collect the contaminated material into a designated, sealed hazardous waste container.[8] Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), must be treated as hazardous waste.[8]
-
Segregation : Do not mix this waste with other streams. It is incompatible with strong oxidizing agents.[6]
-
Containerization : Collect all waste in a clearly labeled, leak-proof, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.[6][7]
-
Disposal : The sealed container must be stored in a designated, well-ventilated area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][19] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][19]
Conclusion
The responsible use of novel chemical entities like this compound is foundational to scientific advancement. By understanding the potential hazards derived from its chemical structure and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can protect themselves and their colleagues while continuing their vital work. This commitment to safety is not a barrier to discovery but an integral component of it.
References
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- BenchChem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(1-Propylpyrrolidin-2-yl)quinoline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyrrolidine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Pyrrolidin-3-yloxy)quinoline.
- ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile.
- American Chemistry Council. (n.d.). Personal Protective Equipment.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
